molecular formula C4H8N2O4 B027356 N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine CAS No. 80556-89-4

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Cat. No.: B027356
CAS No.: 80556-89-4
M. Wt: 148.12 g/mol
InChI Key: JJLVGMHDHVCTOV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine is a recognized chemical carcinogen that serves as a critical metabolite in nitrosamine research . It is specifically identified as a metabolite of N-mononitrosopiperazine (NPz) and N,N''-dinitrosopiperazine (DNPz) . This compound is utilized in advanced chemical carcinogenesis studies to investigate the mechanisms of tumor initiation and progression . Like other nitrosamines, it is understood to require metabolic activation to exert its carcinogenic effects, a process typically mediated by cytochrome P450 enzymes . This bioactivation generates reactive electrophiles that form covalent adducts with DNA, a central event in nitrosamine-induced carcinogenesis . Research with this compound provides valuable insights into the metabolic pathways and DNA interaction profiles of complex nitrosamines, making it a key tool in toxicology studies aimed at assessing the potential risks and impacts of nitrosamine exposure on human health . Its study contributes to the broader understanding of how structural features in nitrosamines influence their metabolic activation and ultimate carcinogenic potency .

Properties

IUPAC Name

2-[2-hydroxyethyl(nitroso)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLVGMHDHVCTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230397
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80556-89-4
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080556894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Metabolite

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN), also known as N-Nitroso-(2-hydroxyethyl)glycine, is a significant metabolite of the carcinogenic compound N-Nitrosodiethanolamine (NDELA)[1]. NDELA is a well-documented contaminant found in various consumer products, including cosmetics, metalworking fluids, and tobacco smoke, and is classified as reasonably anticipated to be a human carcinogen[2][3][4]. The bioactivation of NDELA proceeds via metabolic pathways, including β-oxidation, which leads to the formation of HECMN[1][5].

Understanding the properties of HECMN is crucial for toxicological studies, risk assessment, and the development of sensitive analytical methods to monitor exposure to its parent compound, NDELA. The availability of a pure analytical standard of HECMN is paramount for this research. This guide provides a comprehensive, field-proven approach to the logical synthesis, purification, and rigorous characterization of HECMN, grounded in established chemical principles and analytical standards.

Section 1: Chemical Profile of HECMN

A foundational understanding of the target molecule's properties is essential before embarking on its synthesis and analysis.

PropertyValueSource
Molecular Formula C₄H₈N₂O₄[6]
Molecular Weight 148.12 g/mol [6]
IUPAC Name 2-[2-hydroxyethyl(nitroso)amino]acetic acid[6]
CAS Number 80556-89-4[6]
Predicted Boiling Point 449.1±30.0 °C[7]
Predicted Density 1.46±0.1 g/cm³[7]
Physical Appearance Predicted to be a viscous oil or low-melting solid[1][5]

Section 2: Rationale for the Synthetic Strategy

The synthesis of N-nitrosamines is a well-established chemical transformation, typically involving the reaction of a secondary amine with a nitrosating agent under controlled acidic conditions[5][8]. The core of this process is the in-situ formation of the nitrosating species, nitrous acid (HNO₂), from a nitrite salt, most commonly sodium nitrite (NaNO₂).

Our strategy is therefore a two-step process designed for control and purity:

  • Synthesis of the Precursor: First, we synthesize the secondary amine precursor, N-(2-hydroxyethyl)glycine. This approach is superior to attempting to selectively oxidize NDELA, which would likely result in a mixture of products that are difficult to separate.

  • Controlled Nitrosation: We then subject the purified precursor to a carefully controlled nitrosation reaction to yield the target HECMN. This ensures a high conversion rate and minimizes the formation of undesirable byproducts.

This bottom-up approach provides the highest probability of obtaining a pure final product, which is critical for its use as an analytical standard.

Section 3: Detailed Synthesis and Purification Protocol

Safety Precaution: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste must be quenched and disposed of according to institutional safety guidelines.

Part A: Synthesis of N-(2-hydroxyethyl)glycine (Precursor)

This protocol is based on the principles of reductive amination.

Materials:

  • Glyoxylic acid (50% in water)

  • 2-Aminoethanol (Ethanolamine)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve 2-aminoethanol (1.0 eq) in methanol.

  • Imine Formation: Slowly add glyoxylic acid (1.0 eq) to the cooled solution. Stir the mixture for 2 hours at 0-5°C to allow for the formation of the intermediate imine.

  • Reduction: While maintaining the temperature at 0-5°C, add sodium borohydride (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Adjust the pH of the remaining aqueous solution to ~7 with NaOH. The resulting solution contains the sodium salt of N-(2-hydroxyethyl)glycine and can be used directly in the next step after filtration to remove borate salts.

Part B: Nitrosation to form this compound (HECMN)

Materials:

  • Aqueous solution of N-(2-hydroxyethyl)glycine sodium salt (from Part A)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (1M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: Cool the aqueous solution of the precursor from Part A to 0-5°C in an ice bath.

  • Acidification: Slowly adjust the pH of the solution to approximately 3-4 by adding 1M HCl dropwise. This step is critical as nitrosation is most efficient under mildly acidic conditions[5][9].

  • Nitrosation: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) if a suitable standard is available, or the reaction can be assumed to proceed to completion.

  • Extraction: Once the reaction is complete, extract the aqueous mixture three times with dichloromethane. The organic layers contain the HECMN product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude HECMN product, likely as a yellow to brown viscous oil[3][5].

Part C: Purification by Column Chromatography

Rationale: The polarity of HECMN, imparted by its hydroxyl and carboxylic acid groups, makes silica gel column chromatography an effective purification method[10][11].

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate, Hexane, Methanol

  • TLC plates

Step-by-Step Protocol:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude HECMN in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient might start with 100% ethyl acetate and gradually increase the percentage of methanol (e.g., 0% to 10% methanol in ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC, visualizing with a suitable stain (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain purified HECMN.

Section 4: Comprehensive Characterization and Analysis

A multi-faceted analytical approach is required to unambiguously confirm the identity, structure, and purity of the synthesized HECMN. This constitutes a self-validating system where orthogonal techniques corroborate the final result.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and impurities. A reversed-phase method is suitable for polar nitrosamines[12][13].

Instrumentation and Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., XSelect HSS T3, 150 x 4.6 mm, 3.5 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm (for the n→π* transition of the nitroso group)
Sample Prep Dissolve purified HECMN in Mobile Phase A at ~1 mg/mL

Expected Outcome: A single major peak with >95% purity by area percentage. The retention time will be specific to HECMN under these conditions.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides definitive confirmation of the molecular weight of the synthesized compound, linking the HPLC peak to the correct mass[14][15].

Instrumentation and Conditions:

  • Use the same LC conditions as described in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500.

Expected Data:

IonCalculated m/zExpected m/z
[M+H]⁺ 149.0557149.06
[M+Na]⁺ 171.0376171.04

The detection of these ions at the retention time established by HPLC provides strong evidence of successful synthesis.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing information on the chemical environment of each proton and carbon atom in the molecule.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR.

Predicted ¹H NMR Spectral Data (in CD₃OD, relative to TMS):

  • ~4.1-4.3 ppm (singlet, 2H): Protons on the carbon adjacent to the carboxylic acid (-N-CH₂ -COOH).

  • ~3.8-4.0 ppm (triplet, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂ -OH).

  • ~3.6-3.8 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrosamine nitrogen (-N-CH₂ -CH₂OH).

  • Note: The nitrosamine group introduces rotational isomers (syn/anti), which may lead to peak broadening or the appearance of two distinct sets of signals for the adjacent methylene groups.

Section 5: Visualization of Workflows and Pathways

Synthesis Pathway of HECMN

Synthesis_Pathway A 2-Aminoethanol + Glyoxylic Acid B Precursor: N-(2-hydroxyethyl)glycine A->B 1. Methanol, 0-5°C 2. NaBH4 C Final Product: HECMN B->C NaNO2, HCl (aq) pH 3-4, 0-5°C

Caption: Proposed two-step synthesis of HECMN.

Analytical Characterization Workflow

Characterization_Workflow cluster_analysis Orthogonal Analysis start Crude HECMN (Post-Synthesis) purify Purification (Column Chromatography) start->purify pure_product Purified HECMN (>95%) purify->pure_product hplc HPLC-UV (Purity) pure_product->hplc lcms LC-MS (Identity, MW) pure_product->lcms nmr NMR (Structure) pure_product->nmr confirm Confirmed Analytical Standard hplc->confirm lcms->confirm nmr->confirm

Caption: Workflow for purification and characterization.

Conclusion

This guide outlines a robust and logically sound methodology for the synthesis and comprehensive characterization of this compound (HECMN). By following the detailed protocols for synthesis, purification, and multi-technique analysis (HPLC, LC-MS, and NMR), researchers can confidently produce and validate a high-purity HECMN standard. The availability of this standard is indispensable for advancing toxicological research, refining risk assessments for NDELA, and ensuring the safety and quality of consumer and pharmaceutical products.

References

  • Title: N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances Source: Waters Corporation URL: [Link]

  • Title: Nitrosamines Analysis Source: Phenomenex URL: [Link]

  • Title: Nitrosamine Impurity Assay with HPLC – Extended AppNote Source: MicroSolv Technology Corporation URL: [Link]

  • Title: N-Nitrosodiethanolamine | C4H10N2O3 | CID 14223 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Metabolic activation pathways for NDMA and NDEA Source: ResearchGate URL: [Link]

  • Title: N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 77, 2000) Source: Inchem.org URL: [Link]

  • Title: Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed Source: MDPI URL: [Link]

  • Title: N-Nitrosodiethanolamine Source: National Toxicology Program, Department of Health and Human Services URL: [Link]

  • Title: N-Nitrosodiethanolamine (IARC Summary & Evaluation, Volume 17, 1978) Source: Inchem.org URL: [Link]

  • Title: N-Nitrosodiethanolamine (NDELA) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating Source: ResearchGate URL: [Link]

  • Title: N-NITROSODIETHANOLAMINE 1. Exposure Data Source: IARC Publications URL: [Link]

  • Title: Direct Determination of N-Nitrosodiethanolamine (NDELA) in Ethan Source: Longdom Publishing URL: [Link]

  • Title: Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide Source: ResearchGate URL: [Link]

  • Title: Diethanolamine / NDELA Starting material Source: Manasa Life Sciences URL: [Link]

  • Title: Direct Determination of N-Nitrosodiethanolamine (Ndela) in Ethanolamines by LC-MS-MS Source: Semantic Scholar URL: [Link]

  • Title: Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches Source: ResearchGate URL: [Link]

  • Title: this compound | C4H8N2O4 | CID 54584 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Investigation of the formation of N-nitrosodiethanolamine in B6C3F1 mice following topical administration of triethanolamine Source: ResearchGate URL: [Link]

  • Title: N-Nitrosodiethanolamine | CAS 1116-54-7 Source: Veeprho URL: [Link]

  • Title: this compound | C4H8N2O4 | CID 54584 - PubChem - NIH Source: National Institutes of Health URL: [Link]

  • Title: Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-[N-(2-Hydroxyethyl)-N-methylamino]-4'-nitrostilbene Source: PrepChem.com URL: [Link]

  • Title: Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry Source: National Institutes of Health URL: [Link]

  • Title: N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids: Synthesis, structural characterization, thermal, dielectric and catalytic properties Source: ResearchGate URL: [Link]

  • Title: Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine Source: Sciencemadness.org URL: [Link]

  • Title: Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR Source: St Andrews Research Repository URL: [Link]

Sources

An In-depth Technical Guide to N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (NHECMN)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (NHECMN) is a significant metabolite of the potent environmental carcinogen, N-nitrosodiethanolamine (NDELA).[1] While NDELA has been identified as a contaminant in cosmetics, metalworking fluids, and tobacco products, its carcinogenicity is intrinsically linked to its metabolic activation.[2][3] This guide provides a comprehensive technical overview of NHECMN, from its fundamental chemical properties and structure to its formation, metabolic fate, and the advanced analytical strategies required for its detection. We will delve into the mechanisms of its toxicity, grounded in its role as a product of β-oxidation of NDELA, and present detailed, field-proven protocols for its synthesis and trace-level quantification. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of nitrosamine impurities and their impact on human health.

Introduction: The Significance of Nitrosamine Metabolites

The N-nitrosamine class of compounds represents a group of potent genotoxic carcinogens that have garnered significant regulatory and scientific attention.[4] Their presence, even at trace levels, in pharmaceuticals, consumer products, and the environment poses a considerable risk to human health.[2][5] All N-nitrosamines require metabolic activation to exert their carcinogenic effects, a process typically catalyzed by cytochrome P450 enzymes that leads to the formation of highly reactive electrophilic species capable of alkylating DNA.[5][6]

N-nitrosodiethanolamine (NDELA) is a well-documented carcinogen in multiple animal species, inducing tumors primarily in the liver, kidney, and respiratory tract.[2][7][8] Unlike simple dialkylnitrosamines, the activation of β-hydroxylated nitrosamines like NDELA follows a more complex pathway. The primary route of activation involves the oxidation of one of the hydroxyethyl side chains, a process known as β-oxidation. This metabolic conversion yields key metabolites, including this compound (NHECMN), which was first identified in the urine of rats treated with NDELA.[1] Understanding the chemical nature, biological activity, and analytical detection of NHECMN is therefore critical to fully elucidating the toxicological profile of its parent compound, NDELA.

Chemical Structure and Physicochemical Properties

NHECMN is a polar, non-volatile nitrosamine characterized by the presence of both a hydroxyl and a carboxylic acid functional group. These features dictate its solubility and chromatographic behavior.

Chemical Structure

The molecular structure of NHECMN consists of a central nitrosamino group (N-N=O) bonded to a 2-hydroxyethyl group and a carboxymethyl (glycine) group.

G NDELA N-Nitrosodiethanolamine (NDELA) Intermediate N-(2-Hydroxyethyl)-N-(2-oxoethyl)nitrosamine (Unstable Aldehyde) NDELA->Intermediate Alcohol Dehydrogenase (β-Oxidation) NHECMN This compound (NHECMN) Intermediate->NHECMN Aldehyde Dehydrogenase

Caption: Metabolic formation of NHECMN from NDELA.

Laboratory Synthesis Protocol

The synthesis of an analytical standard of NHECMN is essential for its accurate quantification in biological and environmental matrices. The following protocol describes a robust method based on the nitrosation of a secondary amine precursor.

Causality: This procedure relies on the classical reaction between a secondary amine (N-(2-hydroxyethyl)glycine) and a nitrosating agent (derived from sodium nitrite) under acidic conditions. The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the potent electrophile, the nitrosonium ion (NO⁺), responsible for attacking the lone pair of electrons on the amine nitrogen. [9] Protocol: Synthesis of NHECMN

  • Precursor Synthesis (if not available): Synthesize or procure N-(2-hydroxyethyl)glycine.

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve N-(2-hydroxyethyl)glycine (1 equivalent) in deionized water. Cool the flask to 0-5 °C in an ice-water bath.

  • Acidification: Slowly add concentrated hydrochloric acid (2 equivalents) dropwise to the solution while maintaining the temperature below 10 °C.

  • Nitrosation: Prepare a solution of sodium nitrite (1.2 equivalents) in deionized water. Add this solution dropwise to the cooled, acidified amine solution over 30-60 minutes. Vigorous stirring is crucial, and the temperature must be strictly maintained between 0-5 °C to prevent decomposition of nitrous acid and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting amine.

  • Work-up and Extraction: Once the reaction is complete, carefully neutralize the solution with a saturated sodium bicarbonate solution to pH 7. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified using column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Metabolic Fate and Mechanism of Carcinogenicity

While NHECMN is an excretion product, the broader class of β-hydroxy nitrosamines undergoes further metabolic activation to exert carcinogenic effects. The presence of the β-hydroxyl group makes these compounds poor substrates for the typical α-hydroxylation pathway that activates simple nitrosamines. [10]

Metabolic Activation via Sulfation

A key alternative activation pathway for β-hydroxy nitrosamines is enzymatic conjugation, particularly sulfation. [10]It is hypothesized that the terminal hydroxyl group of metabolites like NHECMN can be sulfated by cytosolic sulfotransferases (SULTs) to form a sulfate ester. This ester is an excellent leaving group, and its spontaneous departure generates a highly reactive carbocation.

Causality: The transformation from a stable alcohol to an unstable sulfate ester converts a poor leaving group (-OH) into a very good one (-OSO₃⁻). This chemical instability is the basis for the formation of the DNA-reactive electrophile. This mechanism has been supported by studies showing that SULT inhibitors can reduce the DNA damage caused by β-hydroxy nitrosamines. [10]

DNA Adduct Formation and Genotoxicity

The carbocation generated following metabolic activation is a potent electrophile that can attack nucleophilic sites on DNA bases, primarily forming DNA adducts at the N7 and O6 positions of guanine. These adducts can lead to mispairing during DNA replication (e.g., G:C to A:T transitions), resulting in permanent mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis. [5]While direct evidence for NHECMN carcinogenicity is limited, its structural similarity to other carcinogenic metabolites, such as N-ethyl-N-carboxymethyl-nitrosamine (ECMN), suggests it is a probable contributor to the overall carcinogenic effect of NDELA. [11]

Analytical Methodologies for Detection and Quantification

Due to the potent carcinogenicity of nitrosamines, regulatory bodies require highly sensitive and specific analytical methods capable of detecting these impurities at parts-per-billion (ppb) or ng/day levels. [4][12]Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Trace-Level Quantification by LC-MS/MS

This protocol is a self-validating system designed for the robust quantification of NHECMN in a complex matrix like a pharmaceutical drug product.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Spike Spike with Internal Standard Dissolve->Spike Filter Filter (0.22 µm) Spike->Filter Inject Inject into UPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify NHECMN Calibrate->Quantify

Caption: Analytical workflow for NHECMN quantification.

Methodology:

  • Standard and Sample Preparation:

    • Calibration Standards: Prepare a stock solution of the certified NHECMN reference standard in methanol. Perform serial dilutions in a suitable diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from 0.1 ng/mL to 50 ng/mL.

    • Internal Standard (IS): Use a stable isotope-labeled analogue (e.g., NHECMN-d4) as an internal standard to correct for matrix effects and variability. Spike all standards and samples with the IS to a final concentration of 10 ng/mL.

    • Sample Preparation: Accurately weigh the sample (e.g., 100 mg of drug substance), dissolve in the diluent, spike with IS, and vortex to mix. Centrifuge and filter the supernatant through a 0.22 µm PVDF filter prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • System: UPLC System (e.g., Waters ACQUITY, Agilent 1290).

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). Rationale: NHECMN is highly polar (XLogP3-AA -0.9), making it poorly retained on traditional C18 reversed-phase columns. HILIC provides excellent retention and separation for such polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS).

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard to ensure identity and accurate quantification.

      • NHECMN (Precursor Ion m/z 149.1):

        • Quantifier Transition: 149.1 -> m/z (e.g., fragment from loss of H₂O and CO).

        • Qualifier Transition: 149.1 -> m/z (e.g., another characteristic fragment).

      • NHECMN-d4 (Precursor Ion m/z 153.1):

        • Quantifier Transition: 153.1 -> corresponding fragment ion.

    • Source Parameters: Optimize gas flows (Nebulizer, Heater), ion spray voltage, and temperature for maximum signal intensity.

Conclusion and Future Perspectives

This compound is a pivotal metabolite in the bioactivation of the environmental carcinogen NDELA. Its chemical properties, particularly its high polarity, present unique challenges and considerations for its synthesis and analytical detection. The mechanisms underlying its formation and potential toxicity underscore the complex pathways by which β-hydroxylated nitrosamines exert their carcinogenic effects. The development of robust, validated analytical methods, such as the HILIC-LC-MS/MS protocol detailed herein, is paramount for accurately assessing human exposure and ensuring the safety of pharmaceutical and consumer products.

Future research should focus on definitively establishing the carcinogenic potency of NHECMN through dedicated in vivo studies and further exploring the role of sulfotransferase enzymes in its metabolic activation across different species, including humans. Such efforts will provide a more complete understanding of the risks associated with NDELA exposure and aid in the development of more effective risk mitigation strategies.

References

Sources

An In-Depth Technical Guide to N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NDELA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NDELA), also known as N-Nitroso(2-hydroxyethyl)glycine (NHEG), is a nitrosamine of significant interest due to its classification as a potential chemical carcinogen and its identification as a metabolite of N,N'-dinitrosopiperazine. The emergence of nitrosamine impurities in pharmaceutical products has underscored the critical need for a comprehensive understanding of these compounds. This guide provides a detailed examination of HOCM-NDELA, encompassing its physicochemical properties, metabolic pathways, toxicological implications, and advanced analytical methodologies for its detection and quantification. By integrating fundamental scientific principles with practical experimental considerations, this document serves as an essential resource for professionals engaged in pharmaceutical research, development, and quality control.

Introduction and Significance

N-nitrosamines are a class of compounds characterized by the N-N=O functional group and are recognized as potent mutagens and carcinogens in numerous animal species. Their presence in pharmaceuticals, even at trace levels, is a major safety concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] HOCM-NDELA (CAS 80556-89-4) has been identified as a urinary metabolite of the carcinogen N,N'-dinitrosopiperazine in rats, making it a relevant biomarker for in vivo nitrosation of piperazine-containing compounds.[3] Given that piperazine moieties are present in some active pharmaceutical ingredients (APIs), understanding the formation, metabolism, and analytical detection of HOCM-NDELA is paramount for ensuring drug safety.

Physicochemical Properties

A thorough understanding of the physicochemical properties of HOCM-NDELA is fundamental for developing appropriate analytical methods and for predicting its environmental and biological fate.

PropertyValueSource
Chemical Formula C₄H₈N₂O₄[4]
Molecular Weight 148.12 g/mol [4]
CAS Number 80556-89-4[4]
IUPAC Name 2-[2-hydroxyethyl(nitroso)amino]acetic acid[4]
Synonyms N-Nitroso(2-hydroxyethyl)glycine, NHEG, OHECMN[4]
Melting Point 80-81°C[5][6]
Boiling Point (Predicted) 449.1 ± 30.0 °C[5][6]
Density (Predicted) 1.46 ± 0.1 g/cm³[5][6]
pKa (Predicted) 4.13 ± 0.10[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Appearance Pale Yellow to Light Yellow Solid[5]
Storage -20°C Freezer, Under Inert Atmosphere[5][6]

Metabolic Pathways and Formation

HOCM-NDELA is primarily known as a metabolite of N,N'-dinitrosopiperazine. The metabolic pathway involves the enzymatic cleavage of the piperazine ring. In vivo studies in rats have shown that N-nitroso(2-hydroxyethyl)glycine is a significant urinary metabolite, accounting for approximately 22% of the administered dose of N,N'-dinitrosopiperazine.[3] This metabolic transformation is a critical consideration in toxicological risk assessments of piperazine-based drugs that may undergo in vivo nitrosation.

cluster_0 In Vivo Metabolism Piperazine Piperazine Dinitrosopiperazine Dinitrosopiperazine Piperazine->Dinitrosopiperazine Nitrosation (e.g., in stomach) HOCM_NDELA N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine (HOCM-NDELA) Dinitrosopiperazine->HOCM_NDELA Metabolic Ring Opening (Oxidative Metabolism) Excretion Excretion HOCM_NDELA->Excretion Urinary Excretion HOCM_NDELA HOCM-NDELA Reactive_Electrophile Reactive Electrophilic Intermediate HOCM_NDELA->Reactive_Electrophile Metabolic Activation CYP450 Cytochrome P450 Enzymes CYP450->Reactive_Electrophile DNA_Adducts DNA Adducts Reactive_Electrophile->DNA_Adducts Alkylation DNA Cellular DNA DNA->DNA_Adducts Mutation Mutations DNA_Adducts->Mutation Miscoding during Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: General mechanism of nitrosamine-induced carcinogenesis.

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies have established stringent limits for nitrosamine impurities in pharmaceutical products to mitigate the potential cancer risk. The FDA, for instance, has issued guidance recommending acceptable intake (AI) limits for various nitrosamines. For nitrosamines with limited or no carcinogenicity data, a "potent" nitrosamine's AI of 26.5 ng/day is often used as a conservative default limit. [7]For drug products with a maximum daily dose (MDD) below 880 mg/day, this corresponds to a concentration limit of 0.03 ppm. [7]Manufacturers are required to conduct risk assessments to identify potential sources of nitrosamine impurities and, if a risk is identified, perform confirmatory testing using validated analytical methods.

Analytical Methodologies for Detection and Quantification

The detection of trace levels of nitrosamines requires highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for the quantification of nitrosamine impurities in APIs and finished pharmaceutical products. [1][2]

Sample Preparation

A critical aspect of nitrosamine analysis is the sample preparation, which aims to extract the analytes of interest from the sample matrix while minimizing interferences. A general workflow is as follows:

  • Dissolution: The drug substance or a powdered tablet is dissolved in a suitable solvent, often methanol or a mixture of methanol and water.

  • Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to concentrate the nitrosamines and remove interfering components.

  • Filtration: The final extract is filtered through a 0.22 or 0.45 µm filter to remove particulates before injection into the LC-MS/MS system.

Sample Drug Substance or Finished Product Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Extraction Extraction (LLE or SPE) Dissolution->Extraction Filtration Filtration Extraction->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS

Caption: General sample preparation workflow for nitrosamine analysis.

LC-MS/MS Instrumentation and Parameters

A typical LC-MS/MS method for nitrosamine analysis involves the following:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used, with APCI sometimes offering better sensitivity for certain nitrosamines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each nitrosamine.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a representative, non-validated protocol based on common practices for nitrosamine analysis. Method development and validation are essential for each specific application.

  • Standard Preparation:

    • Prepare a stock solution of HOCM-NDELA reference standard in methanol.

    • Perform serial dilutions to create a series of calibration standards.

    • Prepare an internal standard solution (e.g., a deuterated analog) for accurate quantification.

  • Sample Preparation:

    • Weigh and dissolve the sample in the initial mobile phase composition.

    • Spike with the internal standard.

    • Vortex and centrifuge to pellet excipients.

    • Filter the supernatant into an autosampler vial.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization: Positive ESI or APCI

    • MRM Transitions: Determine the optimal precursor ion ([M+H]⁺) and product ions for HOCM-NDELA and the internal standard through infusion experiments.

    • Collision Energy: Optimize for each MRM transition.

Conclusion

This compound is a compound of increasing relevance in the pharmaceutical industry due to its potential carcinogenicity and its role as a metabolite of other nitrosamines. A thorough understanding of its properties, formation, and toxicological significance is crucial for effective risk assessment and mitigation. The implementation of sensitive and robust analytical methods, such as LC-MS/MS, is essential for ensuring that pharmaceutical products are free from unacceptable levels of this and other nitrosamine impurities, thereby safeguarding public health. This guide provides a foundational resource for researchers and professionals working to address the challenges posed by nitrosamine impurities.

References

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An In-Depth Technical Guide to the Metabolic Pathway of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the metabolic pathway of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NDELA), a significant metabolite of the procarcinogen N-nitrosodiethanolamine (NDELA). We will explore the enzymatic processes governing its formation via β-oxidation, juxtaposed with the bioactivation of its precursor through α-hydroxylation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, quantitative data, and mechanistic insights to support toxicological studies and risk assessment.

Introduction: The Significance of HOCM-NDELA in Nitrosamine Metabolism

This compound (HOCM-NDELA), also known by synonyms such as N-Nitroso-(2-hydroxyethyl)glycine (NHEG) and ECMN, is a key urinary metabolite of the carcinogenic compound N-nitrosodiethanolamine (NDELA)[1][2]. NDELA is an environmental contaminant found in various products, including metalworking fluids, cosmetics, and pesticides, and its metabolism is of significant interest in toxicology and drug safety[3]. Understanding the formation and fate of HOCM-NDELA is crucial for a complete assessment of the risks associated with NDELA exposure. This guide will dissect the metabolic pathways, focusing on the enzymatic reactions, experimental methodologies for their study, and the toxicological implications.

Formation of HOCM-NDELA: The β-Oxidation Pathway

The primary route for the formation of HOCM-NDELA from its precursor, NDELA, is through a two-step β-oxidation process. This metabolic cascade occurs in the liver and has been demonstrated in various animal species, including rats, hamsters, and mice[4].

The β-oxidation of NDELA is initiated by the oxidation of one of the 2-hydroxyethyl side chains. This process is dependent on the cofactor NAD+, strongly implicating the involvement of dehydrogenase enzymes[1]. The first stable intermediate formed is N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN)[1][5]. Subsequently, EFMN undergoes further oxidation to yield the final product, HOCM-NDELA[1]. This second step is characteristic of aldehyde dehydrogenase activity[6][7][8].

It has been suggested that this β-oxidation pathway may represent a detoxification route for NDELA, as studies have not found a direct correlation between the extent of HOCM-NDELA formation and the carcinogenic potency of NDELA across different species[4].

Diagram of the β-Oxidation Pathway

beta_oxidation_pathway NDELA N-Nitrosodiethanolamine (NDELA) EFMN N-(2-Hydroxyethyl)-N- (formylmethyl)nitrosamine (EFMN) NDELA->EFMN Alcohol Dehydrogenase (ADH) NAD+ HOCM_NDELA N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine (HOCM-NDELA) EFMN->HOCM_NDELA Aldehyde Dehydrogenase (ALDH) NAD+

Caption: The β-oxidation pathway of NDELA to HOCM-NDELA.

Competing Metabolic Pathways of the Precursor (NDELA)

To fully understand the toxicological context of HOCM-NDELA, it is essential to consider the other significant metabolic pathways of its parent compound, NDELA.

Metabolic Activation via α-Hydroxylation

The primary mechanism for the genotoxicity of many nitrosamines is metabolic activation through α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes[9]. In the case of NDELA, CYP2E1 has been identified as a key enzyme in this process[10]. α-hydroxylation of NDELA leads to the formation of an unstable α-hydroxynitrosamine, which spontaneously decomposes to form a reactive 2-hydroxyethyldiazonium ion and glycolaldehyde[10][11]. The 2-hydroxyethyldiazonium ion is an alkylating agent that can form DNA adducts, such as O6-(2-hydroxyethyl)guanine, which are implicated in the initiation of carcinogenesis[12].

Formation of N-Nitroso-2-hydroxymorpholine (NHMOR)

Another metabolic route for NDELA is an alternative β-oxidation pathway that results in the formation of a cyclic hemiacetal, N-nitroso-2-hydroxymorpholine (NHMOR)[10][13]. This metabolite has been shown to be mutagenic, indicating that not all β-oxidation products are necessarily detoxification products[13].

Diagram of Competing Metabolic Pathways of NDELA

competing_pathways cluster_beta β-Oxidation Pathways cluster_alpha α-Hydroxylation (Bioactivation) NDELA N-Nitrosodiethanolamine (NDELA) EFMN EFMN NDELA->EFMN ADH/ALDH NHMOR N-Nitroso-2-hydroxymorpholine (NHMOR) (Mutagenic Metabolite) NDELA->NHMOR Microsomal Oxidation alpha_hydroxy α-Hydroxynitrosamine (Unstable) NDELA->alpha_hydroxy CYP2E1 HOCM_NDELA HOCM-NDELA (Detoxification) EFMN->HOCM_NDELA diazonium 2-Hydroxyethyldiazonium Ion alpha_hydroxy->diazonium dna_adducts DNA Adducts (Genotoxicity) diazonium->dna_adducts

Caption: Competing metabolic pathways of NDELA.

Quantitative Analysis of NDELA Metabolism

The extent of NDELA metabolism through the β-oxidation pathway can be quantified. In vitro studies provide valuable data on the conversion rates.

PrecursorMetaboliteConversion RateExperimental SystemCofactorReference
NDELAEFMN~1% of initial NDELARat Liver S9 FractionNAD+[1]
EFMNHOCM-NDELA~50% of formed EFMNRat Liver S9 FractionNAD+[1]

These findings indicate that while the β-oxidation pathway to HOCM-NDELA is a confirmed metabolic route, it may represent a minor pathway in terms of overall NDELA metabolism under these specific in vitro conditions.

Experimental Protocols

In Vitro Metabolism of NDELA using Liver S9 Fraction

This protocol is designed to study the formation of HOCM-NDELA from NDELA in a controlled in vitro environment.

Materials:

  • Rat liver S9 fraction[14][15]

  • N-nitrosodiethanolamine (NDELA)

  • This compound (HOCM-NDELA) standard[16][17]

  • N-(2-Hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN) standard

  • Nicotinamide adenine dinucleotide (NAD+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system[18][19]

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), rat liver S9 fraction (typically 1-2 mg/mL protein), and NAD+ (e.g., 1 mM).

  • Initiation of Reaction: Add NDELA to the incubation mixture to a final concentration (e.g., 100 µM).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

  • Sample Cleanup:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 10% methanol in water).

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration, if necessary.

  • LC-MS/MS Analysis:

    • Analyze the processed sample using a validated LC-MS/MS method for the quantification of HOCM-NDELA and EFMN.

    • Use a calibration curve prepared with authentic standards of HOCM-NDELA and EFMN for accurate quantification.

Diagram of In Vitro Metabolism Workflow

in_vitro_workflow start Prepare Incubation Mixture (S9, Buffer, NAD+) add_ndela Add NDELA start->add_ndela incubate Incubate at 37°C add_ndela->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge cleanup Supernatant Cleanup (SPE) centrifuge->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: Workflow for in vitro metabolism of NDELA.

Toxicological Significance

The formation of HOCM-NDELA is generally considered a detoxification step, as it converts the procarcinogen NDELA into a more polar, water-soluble compound that can be readily excreted in the urine[4][20]. The carboxylic acid group increases its hydrophilicity, facilitating renal clearance.

However, the overall toxicity of NDELA exposure is a function of the balance between the bioactivation (α-hydroxylation) and detoxification (β-oxidation to HOCM-NDELA and other pathways) routes. Factors that can influence this balance include:

  • Species-specific differences: The relative activities of CYP enzymes and dehydrogenases can vary significantly between species, leading to different metabolic profiles and susceptibilities to NDELA-induced carcinogenesis[4].

  • Genetic polymorphisms: Variations in the genes encoding for metabolic enzymes can alter an individual's ability to metabolize nitrosamines.

  • Enzyme induction or inhibition: Co-exposure to other xenobiotics can either induce or inhibit the activity of metabolic enzymes, thereby shifting the balance between bioactivation and detoxification.

While HOCM-NDELA itself is not considered to be genotoxic, its presence in urine serves as a valuable biomarker for exposure to its carcinogenic precursor, NDELA[20].

Conclusion

The metabolic pathway leading to this compound is a significant aspect of the biotransformation of the procarcinogen N-nitrosodiethanolamine. The β-oxidation of NDELA to HOCM-NDELA, mediated by dehydrogenase enzymes, is generally viewed as a detoxification pathway. However, it competes with the bioactivation of NDELA through α-hydroxylation by cytochrome P450 enzymes. A thorough understanding of the interplay between these pathways is essential for the accurate assessment of the health risks associated with NDELA exposure. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the metabolism and toxicological profile of this important class of compounds.

References

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N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA): A Biomarker of Nitrosamine Exposure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Sensitive Nitrosamine Exposure Monitoring

The presence of nitrosamine impurities in pharmaceuticals, food, and consumer products has emerged as a significant public health concern.[1][2][3] Classified as probable human carcinogens, these compounds necessitate stringent control and monitoring to mitigate potential risks to human health.[2][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the detection and control of nitrosamine impurities in drug substances and products.[1][2][3][5] This has driven the pharmaceutical industry to implement robust risk assessment strategies and develop highly sensitive analytical methods for their detection and quantification.[3][6][7]

Biomarkers of exposure offer a powerful tool for assessing the internal dose of xenobiotics and understanding their metabolic fate.[8][9] In the context of nitrosamine exposure, urinary biomarkers provide a non-invasive means to quantify the uptake of these carcinogens from various sources.[8][9] This guide focuses on N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA), a key metabolite of the carcinogenic nitrosamine, N-nitrosodiethanolamine (NDELA), and its application as a reliable biomarker of exposure.

The Genesis of HECMNA: Metabolic Activation of N-Nitrosodiethanolamine (NDELA)

N-Nitrosodiethanolamine (NDELA) is a potent carcinogen that has been detected in various consumer products and industrial settings.[4][10][11] The carcinogenicity of many nitrosamines is contingent upon their metabolic activation to reactive electrophilic species that can form DNA adducts.[8][12][13] The metabolic pathway of NDELA leading to the formation of HECMNA is a critical aspect of its toxicology and the basis for HECMNA's utility as a biomarker.

The primary route of NDELA metabolism involves two key enzymatic pathways: α-hydroxylation and β-oxidation.[4][11][14] While α-hydroxylation is a common activation pathway for many nitrosamines, leading to the formation of highly reactive diazonium ions, β-oxidation of one of the ethanol side chains of NDELA is the pathway that generates HECMNA.[15][16] This process is catalyzed by enzymes such as alcohol dehydrogenase and cytochrome P450, particularly CYP2E1.[11][14][17]

The β-oxidation of NDELA proceeds through an intermediate aldehyde, N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN), which is subsequently oxidized to the carboxylic acid, HECMNA.[15] HECMNA is then excreted in the urine.[15][18][19] The detection and quantification of HECMNA in urine, therefore, provides a direct measure of exposure to and metabolic processing of NDELA.[19]

cluster_0 Metabolic Pathway of NDELA to HECMNA NDELA NDELA EFMN EFMN NDELA->EFMN β-Oxidation (Alcohol Dehydrogenase, CYP2E1) HECMNA HECMNA EFMN->HECMNA Oxidation Urine_Excretion Urine_Excretion HECMNA->Urine_Excretion Excretion

Caption: Metabolic conversion of NDELA to HECMNA and its subsequent excretion.

Analytical Methodology for HECMNA Quantification in Biological Matrices

The reliable quantification of HECMNA in complex biological matrices such as urine requires highly sensitive and selective analytical techniques. The method of choice for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][6][20][21] This technique offers the necessary specificity to distinguish HECMNA from endogenous matrix components and the sensitivity to detect the low concentrations typically found in biological samples.[7]

Experimental Protocol: Quantification of HECMNA in Urine by LC-MS/MS

This protocol outlines a validated approach for the determination of HECMNA in human urine.

1. Materials and Reagents:

  • Reference Standards: this compound (HECMNA) and a suitable stable isotope-labeled internal standard (e.g., d4-HECMNA). High-purity reference materials are crucial for accurate quantification.[22]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate.

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.

2. Sample Preparation and Extraction:

The goal of sample preparation is to isolate HECMNA from the urine matrix and concentrate it for analysis.

  • Step 1: Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.

  • Step 2: Internal Standard Spiking: Add a known amount of the internal standard solution to an aliquot of the urine sample.

  • Step 3: Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elute HECMNA and the internal standard with an appropriate elution solvent (e.g., methanol with formic acid).

  • Step 4: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

cluster_workflow HECMNA Sample Preparation Workflow start Urine Sample centrifuge Centrifugation start->centrifuge spike Spike with Internal Standard centrifuge->spike spe_load Load Sample onto SPE Cartridge spike->spe_load spe_condition SPE Cartridge Conditioning (Methanol, Water) spe_wash Wash with Weak Organic Solvent spe_load->spe_wash spe_elute Elute with Methanol/Formic Acid spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Step-by-step workflow for the extraction of HECMNA from urine samples.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of HECMNA.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for HECMNA analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for HECMNA and its internal standard. This highly selective detection method minimizes interferences from the matrix.

Parameter Typical Value
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time-programmed gradient from low to high organic content
Ionization Mode ESI Positive
MRM Transition (HECMNA) Analyte-specific precursor/product ion pair
MRM Transition (Internal Standard) Analyte-specific precursor/product ion pair

4. Method Validation:

A rigorous method validation is essential to ensure the reliability of the analytical data. Validation should be performed according to established guidelines (e.g., ICH) and should assess the following parameters:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Interpretation of HECMNA Levels and Applications

The quantified levels of HECMNA in urine can be used to:

  • Assess Exposure to NDELA: Higher urinary HECMNA concentrations are indicative of greater exposure to NDELA.

  • Inform Risk Assessments: By providing data on internal exposure, HECMNA levels can contribute to more accurate risk assessments for NDELA.

  • Evaluate the Efficacy of Mitigation Strategies: Monitoring HECMNA levels can help determine the effectiveness of measures taken to reduce exposure to NDELA in occupational or environmental settings.

  • Support Pharmacokinetic and Toxicokinetic Studies: In preclinical and clinical studies, HECMNA can be used to understand the absorption, distribution, metabolism, and excretion of NDELA.

Conclusion and Future Perspectives

This compound (HECMNA) has been established as a valuable biomarker for assessing exposure to the carcinogen N-nitrosodiethanolamine (NDELA). The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for its reliable quantification in biological matrices. As regulatory scrutiny of nitrosamine impurities continues to intensify, the use of validated biomarkers like HECMNA will play an increasingly critical role in protecting public health.

Future research in this area may focus on:

  • Expanding the Panel of Nitrosamine Biomarkers: Identifying and validating biomarkers for other relevant nitrosamines to provide a more comprehensive picture of total nitrosamine exposure.

  • Investigating Inters-individual Variability: Understanding the factors that influence the metabolism of NDELA and the excretion of HECMNA, such as genetic polymorphisms in metabolic enzymes.

  • Application in Epidemiological Studies: Utilizing HECMNA as a biomarker in large-scale epidemiological studies to further elucidate the relationship between NDELA exposure and cancer risk in human populations.

This guide provides a comprehensive technical overview for researchers and professionals in the pharmaceutical and related industries, empowering them with the knowledge to effectively utilize HECMNA as a biomarker of nitrosamine exposure.

References

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  • PubMed. (2007). N-7-Alkyl-2'-Deoxyguanosine as Surrogate Biomarkers for N-nitrosamine Exposure in Human Lung.
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An In-Depth Technical Guide on the Carcinogenicity of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMN) is a nitrosamine compound that has been identified as a metabolite of the carcinogen N,N-dinitrosopiperazine.[1] Like many N-nitroso compounds, its chemical structure raises significant concerns regarding its potential carcinogenicity. This guide provides a comprehensive technical overview of HECMN, synthesizing available data on its metabolism, mechanisms of genotoxicity, and the broader context of nitrosamine carcinogenicity. It is designed to serve as a foundational resource for scientific professionals engaged in toxicology, cancer research, and pharmaceutical safety assessment. The document details the metabolic pathways that lead to the formation of reactive electrophilic species, explores the subsequent DNA damage, and outlines established experimental protocols for evaluating the carcinogenic risk of such compounds.

Chemical Identity and Context

This compound, also referred to as N-Nitroso-(2-hydroxyethyl)glycine, is a chemical with the molecular formula C4H8N2O4.[2][3] It is recognized primarily as a urinary metabolite of other carcinogenic nitrosamines, such as N,N-dinitrosopiperazine, in animal models.[1] The presence of the N-nitroso group is a key structural alert for carcinogenicity, as this functional group is common to a class of potent, multi-species carcinogens.[4] The study of metabolites like HECMN is crucial for understanding the complete toxicological profile of the parent compound and for identifying reliable biomarkers of exposure.[1]

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of most N-nitrosamines is not exerted by the parent compound itself but requires metabolic activation.[5][6] This bioactivation is a critical event that transforms the relatively stable nitrosamine into a highly reactive electrophile capable of damaging cellular macromolecules, including DNA.

2.1 The Role of Cytochrome P450 (CYP) Enzymes

The primary pathway for the metabolic activation of nitrosamines involves oxidation by cytochrome P450 enzymes.[5][7] While the specific CYP isozymes responsible for HECMN metabolism have not been extensively detailed, the general mechanism for β-hydroxynitrosamines is understood to proceed via two main routes:

  • α-Hydroxylation: This is the most common activation pathway for many simple dialkylnitrosamines.[8] CYP enzymes introduce a hydroxyl group on the carbon atom adjacent (alpha) to the nitroso group. This intermediate is unstable and spontaneously decomposes to yield a diazonium ion, a potent alkylating agent.

  • β-Oxidation and Sulfation: For β-hydroxyalkylnitrosamines, an alternative pathway involves the oxidation of the hydroxyl group to a carbonyl group or, more significantly, conjugation.[8] It has been proposed and supported by evidence that sulfation of the β-hydroxyl group by sulfotransferases can create a reactive sulfate ester.[8] This ester is a good leaving group, facilitating the formation of an alkylating agent.[8] Inhibition of sulfotransferases has been shown to reduce DNA damage from several β-hydroxynitrosamines, underscoring the importance of this pathway.[8]

The metabolic fate of HECMN likely involves a combination of these pathways, leading to the generation of reactive species that can alkylate DNA.

Metabolic_Activation_of_HECMN Figure 1: Postulated Metabolic Activation Pathways of HECMN HECMN N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine (HECMN) Pathway1 α-Hydroxylation (CYP450) HECMN->Pathway1 Route A Pathway2 Sulfation (Sulfotransferase) HECMN->Pathway2 Route B Unstable_Intermediate Unstable α-Hydroxy Intermediate Pathway1->Unstable_Intermediate Reactive_Ester Reactive Sulfate Ester Pathway2->Reactive_Ester Electrophile Alkylating Electrophile (e.g., Diazonium Ion) Unstable_Intermediate->Electrophile Spontaneous decomposition Reactive_Ester->Electrophile Formation DNA_Adducts DNA Adducts Electrophile->DNA_Adducts Alkylation Carcinogenesis Initiation of Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Postulated metabolic pathways for HECMN activation.

Genotoxicity: The Molecular Basis of Cancer Initiation

Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, and is a hallmark of most chemical carcinogens.[5] N-nitrosamines are well-established genotoxic agents.[6]

3.1 DNA Adduct Formation The reactive electrophiles generated during the metabolic activation of HECMN can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. Common sites of alkylation include the N7 and O6 positions of guanine. The formation of O6-alkylguanine adducts is particularly pro-mutagenic, as it can lead to G:C to A:T transition mutations during DNA replication if not repaired. This type of mutation is a frequent initiating event in chemical carcinogenesis.

3.2 Evidence from In Vitro Systems While specific studies on HECMN are limited, the genotoxicity of the broader class of nitrosamines is well-documented. Modern in vitro assays are critical for evaluating this endpoint. For instance, metabolically competent human cell systems, such as HepaRG cells, are used to assess the DNA-damaging potential of nitrosamines.[5][9] These cells express key CYP enzymes, providing a more human-relevant model than systems requiring an external metabolic activation system (like rat liver S9).[5] Recent studies have shown that 3D spheroid cultures of HepaRG cells may offer even greater sensitivity for detecting nitrosamine genotoxicity compared to traditional 2D monolayer cultures, due to higher levels of metabolic activity.[5][9]

Evidence of Carcinogenicity from In Vivo Models

Direct carcinogenicity studies on HECMN have not been widely published. However, the carcinogenicity of its parent compounds and structurally related nitrosamines provides strong inferential evidence of its likely carcinogenic potential.

4.1 Species and Organ Specificity Animal bioassays are the gold standard for identifying chemical carcinogens.[10][11] Studies with related nitrosamines, such as N-ethyl-N-hydroxyethylnitrosamine (EHEN), demonstrate clear carcinogenic effects, although the target organs can vary between species.[12][13] For example, EHEN primarily induces kidney tumors in rats, while the lungs are the main target in mice.[12][13] This inter-species variation is often attributed to differences in metabolic pathways and enzyme expression.[12]

Table 1: Carcinogenicity of Structurally Related Nitrosamines in Rodents

CompoundSpeciesPrimary Target Organ(s)Reference
N-ethyl-N-hydroxyethylnitrosamine (EHEN)RatKidney[12][13]
N-ethyl-N-hydroxyethylnitrosamine (EHEN)MouseLung[12]
N-bis(2-hydroxypropyl)nitrosamine (BHP)RatLung, Thyroid, Kidney[14]
N-nitrosodiethanolamine (NDELA)Rat, HamsterLiver, Nasal Cavity, KidneyIARC

This table is illustrative and based on data for structurally analogous compounds to infer the potential carcinogenic profile of HECMN.

Experimental Protocols for Carcinogenicity Assessment

For drug development professionals and researchers, understanding the methodologies to assess nitrosamine carcinogenicity is paramount. The following outlines a standard long-term rodent bioassay protocol.

5.1 Protocol: Two-Year Rodent Carcinogenicity Bioassay

This protocol is based on guidelines from the National Toxicology Program (NTP).[10][11]

Objective: To evaluate the carcinogenic potential of a test article (e.g., HECMN) following long-term administration to rats and mice.

Methodology:

  • Animal Model Selection:

    • Rationale: Specific strains are chosen for their known background tumor rates and sensitivity to carcinogens. F344/N rats and B6C3F1/N mice are commonly used by the NTP.[15]

    • Procedure: Procure age-matched, healthy animals (e.g., 6-8 weeks old) from a certified vendor. Acclimate for at least two weeks.

  • Dose Selection and Administration:

    • Rationale: Doses are typically selected based on prior subchronic (e.g., 90-day) toxicity studies. The highest dose should induce minimal toxicity but not significantly decrease lifespan from effects other than cancer.

    • Procedure: Administer the test article, typically via diet, drinking water, or gavage, for 24 months. Include a control group and at least two dose groups (e.g., Low Dose, High Dose).

  • In-Life Monitoring:

    • Rationale: Regular observation is critical for animal welfare and to detect early signs of toxicity or tumor development.

    • Procedure: Conduct daily health checks. Record body weights weekly for the first 13 weeks and monthly thereafter. Perform detailed clinical examinations bi-weekly.

  • Necropsy and Histopathology:

    • Rationale: This is the definitive endpoint for identifying neoplastic and non-neoplastic lesions.

    • Procedure: At 24 months, or when animals are found moribund, perform a full necropsy. Collect a comprehensive set of tissues and organs. Preserve tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist must perform a microscopic examination.

  • Data Analysis:

    • Rationale: Statistical analysis determines if there is a significant increase in tumor incidence in the dosed groups compared to the control group.

    • Procedure: Analyze tumor incidence using survival-adjusted methods (e.g., poly-k test). A statistically significant increase in tumors in dosed animals is evidence of carcinogenic activity.

Carcinogenicity_Bioassay_Workflow Figure 2: Workflow of a 2-Year Rodent Bioassay start Protocol Design & Dose Range Finding acclimation Animal Acclimation (2 Weeks) start->acclimation dosing Chronic Dosing Phase (Up to 24 Months) acclimation->dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs) dosing->monitoring Continuous necropsy Terminal Necropsy & Tissue Collection dosing->necropsy histology Histopathology (Slide Prep & H&E Staining) necropsy->histology path_review Pathology Review (Microscopic Examination) histology->path_review stats Statistical Analysis (Tumor Incidence) path_review->stats report Final Report & Conclusion stats->report

Caption: A streamlined workflow for a typical 2-year rodent carcinogenicity study.

Conclusion and Implications for Drug Development

While direct experimental evidence for the carcinogenicity of this compound is not extensive, its identity as a metabolite of a known carcinogen and its inclusion in the N-nitroso chemical class provide a strong basis for concern.[1][4] The established mechanisms of metabolic activation and genotoxicity for related compounds suggest a high probability of carcinogenic potential. For professionals in drug development, the potential for in vivo formation of nitrosamines from precursor amines in drug substances or excipients is a critical safety consideration.[16] Therefore, rigorous assessment, guided by the principles and protocols outlined in this guide, is essential for ensuring patient safety and regulatory compliance.

References

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In Vivo Formation of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Endogenous Landscape of a Genotoxic Metabolite

The study of N-nitrosamines continues to be a cornerstone of toxicology and drug safety assessment. These compounds, often formed from the reaction of secondary or tertiary amines with nitrosating agents, are potent carcinogens in a wide range of animal species. While much of the focus has been on direct exposure to pre-formed nitrosamines, the endogenous formation of these toxicants from ingested or administered precursors presents a more insidious and complex challenge. This guide delves into the in vivo formation of a specific and significant metabolite: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA), also known as N-Nitroso-(2-hydroxyethyl)glycine. HECMNA is a urinary metabolite of the carcinogenic N-nitrosodiethanolamine (NDELA) and its detection can serve as a crucial biomarker for in vivo nitrosation events.[1] Understanding the intricate biochemical pathways that lead to its formation is paramount for researchers in toxicology, pharmacology, and drug development. This document provides a comprehensive overview of the core mechanisms, field-proven experimental methodologies, and critical insights into the study of HECMNA's endogenous synthesis.

The Precursor Landscape: Diethanolamine and the Genesis of NDELA

The journey to the in vivo formation of HECMNA invariably begins with its primary precursor, N-nitrosodiethanolamine (NDELA). NDELA itself is formed from the nitrosation of diethanolamine (DEA) or triethanolamine.[2] DEA is a widely used industrial chemical found in cosmetics, metalworking fluids, and as a solvent for certain intravenous drugs.[3][4]

The nitrosation of DEA can occur under specific physiological conditions, particularly in the acidic environment of the stomach, where ingested nitrites (from cured meats, some vegetables, or bacterially reduced nitrates) can react with DEA to form NDELA.[3] While the direct evidence for in vivo formation of NDELA from DEA in humans is a subject of ongoing investigation, studies in animal models have demonstrated this conversion.[3]

The Core Metabolic Engine: Enzymatic Conversion of NDELA to HECMNA

Once formed or absorbed, NDELA is not metabolically inert. It is subjected to enzymatic transformations primarily in the liver. The formation of HECMNA is a result of the β-oxidation of one of the 2-hydroxyethyl chains of NDELA.[5] This metabolic pathway is a two-step enzymatic process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

Step 1: The Role of Alcohol Dehydrogenase (ADH) in the Initial Oxidation

Alcohol dehydrogenases are a class of enzymes responsible for the oxidation of alcohols to their corresponding aldehydes or ketones.[6][7] In the context of NDELA metabolism, ADH, in the presence of its cofactor NAD+, catalyzes the oxidation of one of the terminal hydroxyl groups of NDELA to an aldehyde.[8][9] This reaction yields the intermediate metabolite, N-nitroso(2-hydroxyethyl)(formylmethyl)amine (NHEFMA).[5]

The involvement of ADH in the activation of NDELA has been demonstrated in vitro, where NDELA becomes a potent mutagen in the Ames test only in the presence of ADH and NAD+.[8] In vivo studies have further solidified this, showing that competitive inhibition of ADH with ethanol can suppress the DNA-damaging effects of NDELA.[9]

Step 2: Aldehyde Dehydrogenase (ALDH) Mediated Conversion to HECMNA

The aldehyde intermediate, NHEFMA, is then a substrate for aldehyde dehydrogenases. ALDHs are a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids.[10] In this pathway, ALDH converts the formylmethyl group of NHEFMA into a carboxymethyl group, resulting in the formation of this compound (HECMNA).[5]

Changes in ALDH activity have been observed during carcinogenesis, suggesting a complex role for this enzyme family in both detoxification and, potentially, the metabolic activation of certain compounds.[11] The aldehydes produced from nitrosamine metabolism can themselves contribute to cytotoxicity and mutagenicity, highlighting the importance of their subsequent metabolic fate.[12][13]

Visualizing the Metabolic Cascade

To provide a clear conceptual framework, the metabolic pathway from diethanolamine to HECMNA is illustrated below.

metabolic_pathway cluster_precursor Precursor Formation cluster_metabolism Metabolic Conversion (Liver) cluster_excretion Excretion DEA Diethanolamine (DEA) NDELA N-Nitrosodiethanolamine (NDELA) DEA->NDELA Nitrosation (e.g., in stomach) Nitrosating_Agents Nitrosating Agents (e.g., Nitrite) Nitrosating_Agents->NDELA NHEFMA N-nitroso(2-hydroxyethyl) (formylmethyl)amine (NHEFMA) NDELA->NHEFMA β-Oxidation (Step 1) Enzyme: Alcohol Dehydrogenase (ADH) Cofactor: NAD+ HECMNA N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine (HECMNA) NHEFMA->HECMNA β-Oxidation (Step 2) Enzyme: Aldehyde Dehydrogenase (ALDH) Urine Urinary Excretion HECMNA->Urine

Caption: Metabolic pathway from Diethanolamine to HECMNA.

Competing Pathways: The Significance of α-Hydroxylation

It is crucial for researchers to recognize that β-oxidation is not the sole metabolic fate of NDELA. A competing and highly significant pathway is α-hydroxylation, which is primarily mediated by cytochrome P450 enzymes, particularly CYP2E1.[14] This process involves the oxidation of the carbon atom adjacent (alpha) to the nitroso group. The resulting α-hydroxynitrosamine is unstable and decomposes, leading to the formation of reactive electrophiles that can alkylate DNA, a key mechanism of nitrosamine-induced carcinogenesis.[15]

The balance between β-oxidation (leading to HECMNA) and α-hydroxylation (leading to DNA adducts) is a critical determinant of the ultimate toxicological outcome of NDELA exposure. Factors influencing this balance, such as the expression levels of ADH, ALDH, and CYP2E1, can vary between species and individuals, contributing to differences in susceptibility to NDELA's carcinogenic effects.

Experimental Protocols for In Vivo Assessment

The investigation of HECMNA formation in vivo requires robust and well-validated experimental designs and analytical methodologies. The following sections outline key protocols for researchers in this field.

Animal Models and Dosing Regimens

The rat is a commonly used and well-characterized model for studying nitrosamine metabolism and carcinogenicity.

Protocol 5.1.1: In Vivo Study in Rats

  • Animal Selection: Male Sprague-Dawley or Fischer 344 rats are suitable for these studies.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study, with free access to standard chow and water.

  • Dosing:

    • Administer NDELA via gavage or in drinking water. A typical dose for metabolic studies is in the range of 5-50 mg/kg body weight.

    • For studies investigating the in vivo formation from precursors, co-administer diethanolamine and a nitrosating agent like sodium nitrite.

  • Sample Collection:

    • House animals in metabolic cages to allow for the collection of urine and feces over a 24-48 hour period post-dosing.

    • At the end of the collection period, animals can be euthanized, and blood and tissues (liver, kidney) can be collected for analysis.

Analytical Methodology: Quantification of HECMNA in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like HECMNA in complex biological matrices.[16][17][18][19]

Protocol 5.2.1: LC-MS/MS Analysis of HECMNA in Rat Urine

  • Sample Preparation (Urine):

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any precipitates.

    • Perform a simple "dilute-and-shoot" method by diluting the urine supernatant with the initial mobile phase. Alternatively, for cleaner samples, a solid-phase extraction (SPE) can be employed.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is effective for separating HECMNA from endogenous urine components.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • MRM Transition for HECMNA: The specific precursor-to-product ion transition for HECMNA needs to be determined by infusing a pure standard.

      • Internal Standard: Use a stable isotope-labeled internal standard of HECMNA for the most accurate quantification. If unavailable, a structurally similar compound can be used.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of HECMNA standard spiked into a control urine matrix.

    • Quantify the concentration of HECMNA in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be presented in a structured format.

Table 1: Illustrative Pharmacokinetic Data for NDELA and HECMNA in Rat Urine

AnalyteDose of NDELA (mg/kg)% of Dose Excreted in 24h Urine (Mean ± SD)
Unchanged NDELA5 (intravenous)83 ± 5.2
HECMNA (ECMN)5 (intravenous)4.9 ± 1.1
Unchanged NDELA5 (cutaneous)25 ± 3.8
HECMNA (ECMN)5 (cutaneous)2.5 ± 0.7

Data adapted from Bonfanti et al., 1986.[20]

The interpretation of these data should consider the route of administration, the dose, and the relative amounts of parent compound and metabolites. A higher ratio of HECMNA to NDELA may indicate a greater extent of β-oxidation.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo study of HECMNA formation.

experimental_workflow start Study Design animal_prep Animal Acclimatization (e.g., Male Sprague-Dawley Rats) start->animal_prep dosing Dosing (e.g., NDELA via gavage) animal_prep->dosing sample_collection Sample Collection (Urine via metabolic cages) dosing->sample_collection sample_prep Sample Preparation (Dilution/SPE) sample_collection->sample_prep analysis LC-MS/MS Analysis (Quantification of HECMNA) sample_prep->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end Conclusion & Reporting data_analysis->end

Caption: Experimental workflow for in vivo HECMNA analysis.

Conclusion and Future Perspectives

The in vivo formation of this compound is a critical metabolic pathway in the disposition of the carcinogen N-nitrosodiethanolamine. The enzymatic cascade involving alcohol dehydrogenase and aldehyde dehydrogenase highlights the complex interplay between different metabolic systems in determining the toxicological profile of a xenobiotic. For researchers in drug development and safety assessment, understanding these pathways is essential for evaluating the potential risks associated with compounds that may contain or be metabolized to diethanolamine or other nitrosatable amines.

Future research should focus on further elucidating the factors that regulate the balance between the β-oxidation and α-hydroxylation pathways of NDELA. Moreover, the development of highly sensitive and validated analytical methods for HECMNA in human biological fluids will be instrumental in assessing human exposure and the endogenous formation of NDELA. Such advancements will provide a more nuanced understanding of the risks posed by nitrosamine precursors in our environment, food, and medicines.

References

  • Eisenbrand, G., Denkel, E., & Pool, B. (1984). Alcoholdehydrogenase as an activating enzyme for N-nitrosodiethanolamine (NDELA): in vitro activation of NDELA to a potent mutagen in Salmonella typhimurium. Journal of cancer research and clinical oncology, 108(1), 76–80. [Link]

  • Sterzel, W., & Eisenbrand, G. (1987). In-vivo activation of N-nitrosodiethanolamine and other n-nitroso-2-hydroxyalkylamines by alcohol dehydrogenase and sulfotransferase. IARC scientific publications, (84), 94–96. [Link]

  • Airoldi, L., Bonfanti, M., Fanelli, R., & Tavecchia, P. (1987). Beta-oxidation of N-nitrosodiethanolamine in different animal species in vitro and in vivo. IARC scientific publications, (84), 91–93. [Link]

  • Kim, W., Shin, C. H., Jang, W., Kim, E., Kim, K. B., Shin, B. S., & Kim, T. H. (2021). Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. Molecules, 26(23), 7302. [Link]

  • Loeppky, R. N., Lee, K., & Yu, L. (2002). Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen. Chemical research in toxicology, 15(4), 503–515. [Link]

  • Lindahl, R., & Evces, S. (1987). Changes in aldehyde dehydrogenase activity during diethylnitrosamine-initiated rat hepatocarcinogenesis. Carcinogenesis, 8(6), 785–790. [Link]

  • Bonfanti, M., Benfenati, E., Tavecchia, P., Fanelli, R., & Airoldi, L. (1986). Kinetics and bioavailability of N-nitrosodiethanolamine after intravenous and cutaneous administration to rats. Food and Chemical Toxicology, 24(2), 125-128. [Link]

  • Peterson, L. A. (2013). Role of aldehydes in the toxic and mutagenic effects of nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 753(1), 49-61. [Link]

  • Di, Y., Pang, J., & Li, A. P. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. Current Drug Metabolism, 22(10), 802-818. [Link]

  • Wikipedia. (2024). Alcohol dehydrogenase. [Link]

  • Peterson, L. A. (2013). Role of aldehydes in the toxic and mutagenic effects of nitrosamines. Mutation research, 753(1), 49–61. [Link]

  • International Agency for Research on Cancer. (2000). Diethanolamine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC. [Link]

  • Bernson, D., Clausen, M. R., & Thomsen, M. K. (2005). Screening of Biomarkers in Rat Urine Using LC/Electrospray Ionization-MS and Two-Way Data Analysis. Analytical chemistry, 77(10), 3214–3221. [Link]

  • International Agency for Research on Cancer. (2000). N-Nitrosodiethanolamine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC. [Link]

  • Mathews, J. M., Garner, C. E., & Matthews, H. B. (1995). Metabolism, bioaccumulation, and incorporation of diethanolamine into phospholipids. Chemical research in toxicology, 8(5), 625–633. [Link]

  • Hecht, S. S., Morrison, J. B., & Young, R. (1984). N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis, 5(7), 979–981. [Link]

  • Di, Y., Pang, J., & Li, A. P. (2021). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. Current Drug Metabolism, 22(10), 802-818. [Link]

  • He, Y., Cheng, G., & Ding, L. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 9(12), 346. [Link]

  • Veeprho. (n.d.). N-Nitroso(2-hydroxyethyl)glycine. Retrieved from [Link]

  • Lindahl, R. (1992). Aldehyde Dehydrogenases and Their Role in Carcinogenesis. Critical Reviews in Carcinogenesis, 3(3&4), 219-251. [Link]

  • Bishop, C. L., Flegel, R., & Jones, J. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of analytical toxicology, 43(8), 624–632. [Link]

  • Lee, D., & Kang, M. (2022). Development and Validation of a Sensitive and Accurate LC-MS/MS Method for the Quantification of Creatinine in Rat Urine. Drug Targets and Therapeutics DTT, 6, 21-27. [Link]

  • Nirogi, R., Kandikere, V., Komarneni, P., & Aleti, R. (2013). LC-MS/MS method for the determination of rosiglitazone on rat dried blood spots and rat urine: Application to pharmacokinetics. Journal of pharmaceutical and biomedical analysis, 83, 218–226. [Link]

  • Ghasemi, E., & Fakhari, A. R. (2024). Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches. Discover Chemistry, 1(1), 14. [Link]

  • Pharmaffiliates. (n.d.). N-Nitroso(2-hydroxyethyl)glycine. Retrieved from [Link]

  • Hiasa, Y., Paul, M., Hayashi, I., Mochizuki, M., Tsutsumi, H., Kuwashima, S., ... & Konishi, N. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer letters, 145(1-2), 143–149. [Link]

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Methodological & Application

Application Notes & Protocols for the Analysis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods to ensure patient safety. N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNM), also known as N-Nitroso(2-hydroxyethyl)glycine, is a nitrosamine impurity of concern. This document provides a comprehensive guide to the analytical standards, reference materials, and a detailed protocol for the quantification of HCNM in pharmaceutical matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction: The Challenge of Nitrosamine Impurities

Nitrosamines are a class of chemical compounds that are considered probable human carcinogens.[1][2] Their presence in pharmaceuticals, even at trace levels, is a significant safety concern, leading to product recalls and heightened regulatory scrutiny from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3] These impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or during the formulation and storage of the final drug product.[3]

The general mechanism for the formation of N-nitrosamines involves the reaction of a secondary or tertiary amine with a nitrosating agent, typically in an acidic environment.[3] Given the molecular structure of various APIs and the presence of residual reagents or solvents, the potential for nitrosamine formation is a critical aspect of drug development and manufacturing that requires rigorous control.

This compound (HCNM) is a specific nitrosamine impurity that can arise from the presence of precursor molecules in the manufacturing process. Its chemical structure is presented in Figure 1.

Identifier Value
Chemical Name This compound
Synonyms N-Nitroso(2-hydroxyethyl)glycine, 2-[(2-Hydroxyethyl)nitrosoamino]acetic Acid
CAS Number 80556-89-4[4]
Molecular Formula C4H8N2O4[5]
Molecular Weight 148.12 g/mol [5]
Table 1: Chemical Identifiers for this compound (HCNM)

Regulatory Framework and Acceptable Intake (AI) Limits

Regulatory bodies have established stringent guidelines for the control of nitrosamine impurities in drug products.[1][2] The primary goal is to limit patient exposure to these potentially carcinogenic substances. The concept of an "Acceptable Intake" (AI) limit is central to these guidelines, representing a level of exposure that is considered to pose a negligible risk.

While a specific AI limit for HCNM has not been universally established by all regulatory agencies, the FDA and EMA provide frameworks for determining such limits. The FDA's "Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs" and the EMA's "Appendix 1: Acceptable intakes established for N-nitrosamines" outline approaches such as the Carcinogenic Potency Categorization Approach (CPCA) and the use of structure-activity relationships (SAR) to derive an AI limit based on data from structurally similar and well-characterized nitrosamines.[6][7][8][9] For novel nitrosamines without established AI limits, a conservative approach is often adopted.

Analytical Standards and Reference Materials: The Foundation of Accurate Analysis

The availability of high-quality, certified reference materials (CRMs) is fundamental to the development, validation, and routine application of any analytical method for impurity quantification. For HCNM, several suppliers offer analytical standards.

Supplier Product Name CAS Number Intended Use
Veeprho N-Nitroso(2-hydroxyethyl)glycine80556-89-4Analytical method development, validation, and Quality Control.[10]
Clinivex N-Nitroso(2-hydroxyethyl)glycine80556-89-4Laboratory and research use.[3]
Santa Cruz Biotechnology N-Nitroso(2-hydroxyethyl)glycine80556-89-4Research use only.[4]
Pharmaffiliates N-Nitroso(2-hydroxyethyl)glycine80556-89-4Nitrosamine standards.[11]
Table 2: Commercially Available Analytical Standards for HCNM

Causality Behind Experimental Choices: Why CRMs are Crucial

  • Method Calibration: CRMs of known purity and concentration are essential for creating accurate calibration curves, which are used to quantify the amount of HCNM in an unknown sample.

  • Method Validation: As per ICH Q2(R1) guidelines, validation of an analytical method requires demonstrating its accuracy, precision, specificity, linearity, and range. This is only possible with a well-characterized reference standard.

  • System Suitability: Before running any samples, a system suitability test is performed using the CRM to ensure that the analytical system (e.g., the LC-MS/MS) is performing correctly.

Analytical Protocol: Quantification of HCNM by LC-MS/MS

The following protocol is a comprehensive starting point for the development and validation of an LC-MS/MS method for the quantification of HCNM in a drug product matrix. This method is based on established protocols for other nitrosamine impurities and should be validated for the specific drug product being tested.[12][13][14]

Instrumentation and Reagents
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is a suitable starting point.[12][13]

  • Reagents:

    • This compound (HCNM) certified reference standard.

    • Isotopically labeled internal standard (IS) for HCNM (if available) or a suitable structural analog.

    • Methanol (LC-MS grade).

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the HCNM reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Spiking Solution: If an isotopically labeled IS is used, prepare a stock solution and a spiking solution at a concentration that will yield a consistent and appropriate response in the MS/MS detector.

Sample Preparation

The goal of sample preparation is to extract HCNM from the drug product matrix while minimizing interferences.

  • Weighing: Accurately weigh a portion of the ground drug product tablets or the API.

  • Extraction: Add a measured volume of extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Internal Standard Spiking: Spike the sample with the internal standard solution.

  • Extraction Procedure: Vortex and/or sonicate the sample to ensure complete extraction of the analyte.

  • Clarification: Centrifuge the sample to pelletize any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Drug Product/API add_solvent 2. Add Extraction Solvent weigh->add_solvent spike_is 3. Spike with Internal Standard add_solvent->spike_is extract 4. Vortex / Sonicate spike_is->extract centrifuge 5. Centrifuge extract->centrifuge filter 6. Filter Supernatant centrifuge->filter hplc_vial 7. Transfer to HPLC Vial filter->hplc_vial

Diagram 1: A typical workflow for sample preparation.
LC-MS/MS Method Parameters

The following are suggested starting parameters that should be optimized for your specific instrumentation and application.

Parameter Suggested Condition
LC Column C18, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute HCNM. A re-equilibration step is necessary at the end of each run.
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5-10 µL
Ionization Source ESI or APCI (positive ion mode)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Suggested LC-MS/MS Method Parameters

MRM Transitions: The specific precursor and product ion masses for HCNM and the internal standard need to be determined by infusing the standard solutions into the mass spectrometer. At least two MRM transitions should be monitored for each analyte to ensure specificity.

G cluster_workflow Analytical Workflow start Prepared Sample in HPLC Vial hplc HPLC Separation start->hplc Injection ms Mass Spectrometer hplc->ms Elution data Data Acquisition & Processing ms->data Ion Detection (MRM) result Quantification of HCNM data->result Calibration Curve

Diagram 2: Overview of the LC-MS/MS analytical workflow.
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The control of nitrosamine impurities such as this compound is a critical aspect of ensuring the safety and quality of pharmaceutical products. This guide provides a framework for the analytical approach to quantifying HCNM. The successful implementation of the described LC-MS/MS protocol, supported by the use of certified reference materials and a thorough method validation, will enable researchers, scientists, and drug development professionals to confidently monitor and control this impurity, thereby ensuring compliance with global regulatory standards.

References

  • Veeprho. N-Nitroso(2-hydroxyethyl)glycine | CAS 80556-89-4. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities. Available from: [Link]

  • ResearchGate. Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Available from: [Link]

  • Pharmaffiliates. CAS No : 80556-89-4| Chemical Name : N-Nitroso(2-hydroxyethyl)glycine. Available from: [Link]

  • ESSLAB. N-Ethyl-N-(2-hydroxyethyl)nitrosamine. Available from: [Link]

  • Pharmaffiliates. CAS No : 26921-68-6 | Product Name : N-(2-Hydroxyethyl)-N-methylnitrous Amide. Available from: [Link]

  • European Medicines Agency (EMA). Appendix 1: Acceptable intakes established for N-nitrosamines. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). CDER Nitrosamine Impurity Acceptable Intake Limits. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. Available from: [Link]

  • Exponent. FDA Releases New Acceptable Intake Levels for Nitrosamine Drug Substance-Related Impurities. Available from: [Link]

  • Eurofins. Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Available from: [Link]

  • The Journal of Critical Care Medicine. Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Available from: [Link]

  • The Analytical Scientist. HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Available from: [Link]

  • National Institutes of Health. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available from: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HNMCA) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification.[3][4][5] This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HNMCA), a nitrosamine of potential concern. The described protocol provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection, designed to meet the rigorous standards of the pharmaceutical industry and ensure compliance with guidelines such as those from the International Council for Harmonisation (ICH).[5][6]

Introduction: The Imperative for Nitrosamine Control

N-nitrosamines are a class of compounds characterized by a nitroso group bonded to an amine.[1] Their formation can occur during drug substance synthesis or degradation, often stemming from the reaction of secondary or tertiary amines with nitrosating agents like nitrite under specific conditions.[1][7] Since the initial discovery of N-nitrosodimethylamine (NDMA) in valsartan products in 2018, regulatory scrutiny has intensified, leading to widespread product recalls and the establishment of strict acceptable intake (AI) limits for various nitrosamines.[8][9]

This compound (HNMCA), also known as N-Nitroso-(2-hydroxyethyl)glycine, is a polar nitrosamine that may arise from precursors used in pharmaceutical manufacturing.[10] Its accurate quantification at trace levels is critical for risk assessment and ensuring patient safety. LC-MS/MS is the preferred analytical technique for this task, offering unparalleled sensitivity and selectivity, which are essential for detecting impurities at the parts-per-billion (ppb) level within complex drug product matrices.[11][12]

This guide provides a detailed protocol grounded in established analytical principles for nitrosamine analysis, offering researchers and quality control professionals a reliable method that can be readily implemented and validated.[13][14]

Principle of the Method

The method employs reversed-phase liquid chromatography for the separation of HNMCA from the drug substance, excipients, and other potential impurities. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the target analyte, thereby minimizing matrix interference and ensuring reliable quantification.[12]

Experimental Workflow

The overall analytical process follows a systematic and validated sequence to ensure data integrity and reproducibility.

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & QC Preparation Sample_Prep Sample Extraction / Dilution LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Overall analytical workflow for HNMCA quantification.

Materials and Reagents

  • Reference Standard: this compound (HNMCA), purity ≥98%

  • Internal Standard (IS): Isotope-labeled HNMCA (e.g., HNMCA-d4) is highly recommended for optimal accuracy. If unavailable, a structurally similar nitrosamine not present in the sample can be used.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Formic acid (≥99% purity, LC-MS grade).

  • Sample Diluent: 50:50 (v/v) Methanol:Water.

Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate and reproducible gradients.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Detailed Protocols

Standard Solution Preparation

Causality: Preparing accurate standard solutions is fundamental for generating a reliable calibration curve, which is the basis of quantification. Serial dilution from a concentrated stock minimizes weighing errors.

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of HNMCA reference standard and dissolve in 100.0 mL of sample diluent.

  • Internal Standard Stock (100 µg/mL): Prepare a separate stock solution of the internal standard (e.g., HNMCA-d4) in the same manner.

  • Working Standard & IS Solutions: Prepare intermediate dilutions from the primary stocks. A working IS solution of ~100 ng/mL is typically appropriate.

  • Calibration Curve Standards: Perform serial dilutions of the HNMCA working standard with the sample diluent to prepare calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL. Fortify each calibration level with the internal standard to a final concentration of ~10 ng/mL.

Sample Preparation Protocol

Causality: The goal of sample preparation is to quantitatively extract HNMCA from the sample matrix while removing components that could interfere with the analysis or damage the instrument (e.g., proteins, insoluble excipients). The chosen procedure balances recovery, cleanliness, and throughput.

  • Weighing: Accurately weigh an amount of the drug product powder or drug substance equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Extraction: Add 10.0 mL of the sample diluent.

  • Fortification: Spike with the internal standard solution to achieve a final concentration of ~10 ng/mL.

  • Vortex/Sonicate: Vortex the tube for 2 minutes, followed by sonication for 10 minutes to ensure complete dissolution and extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 15 minutes to pelletize insoluble excipients.[11]

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF syringe filter into an LC vial for analysis. This step is crucial to remove fine particulates that could clog the LC system.

LC-MS/MS Method Parameters

Causality: The chromatographic parameters are selected to achieve baseline separation of HNMCA from the API and other potential interferences, ensuring a clean signal for the mass spectrometer. The MS/MS parameters are optimized for maximum sensitivity and specificity for HNMCA.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) Provides good retention and peak shape for polar nitrosamines.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in Methanol Organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate A gradient is necessary to elute the analyte with good peak shape and clean the column.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 5 µL | Balances sensitivity and potential for column overload. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition Rationale
Ionization Mode ESI, Positive HNMCA contains basic nitrogen atoms amenable to protonation.
Capillary Voltage 3.5 kV Optimized for stable spray and ion generation.
Source Temp. 150 °C Assists in desolvation.
Desolvation Temp. 400 °C Removes solvent from ions before they enter the mass analyzer.

| MRM Transitions | See below | Specific precursor-product ion pairs for quantification and confirmation. |

  • HNMCA (MW: 148.12 g/mol )[10]:

    • Precursor Ion [M+H]⁺: m/z 149.1

    • Quantifier Ion: m/z 103.1 (Loss of ethoxy-radical and OH)

    • Qualifier Ion: m/z 119.1 (Loss of formaldehyde)

  • HNMCA-d4 (Internal Standard):

    • Precursor Ion [M+H]⁺: m/z 153.1

    • Product Ion: m/z 107.1

Method Validation Framework

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6] Validation demonstrates the reliability, accuracy, and precision of the analytical data.[5]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOQ LOD Limit of Detection LOQ->LOD

Caption: Key parameters for analytical method validation.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of matrix components. No significant interfering peaks at the retention time of HNMCA in blank/placebo samples.
Linearity Proportionality of response to concentration over a defined range. Correlation coefficient (r²) ≥ 0.99.[3][4]
Accuracy Closeness of test results to the true value. % Recovery typically within 80-120% at various concentrations.[14]
Precision Agreement among a series of measurements (repeatability and intermediate precision). Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[15]
LOQ Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise (S/N) ratio ≥ 10; must meet precision/accuracy criteria.

| LOD | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise (S/N) ratio ≥ 3. |

Data Analysis and Quantification

  • Integration: Integrate the chromatographic peaks for the HNMCA quantifier transition and the IS transition using the instrument's data processing software.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the HNMCA peak area to the IS peak area against the nominal concentration of the calibration standards.

  • Regression: Apply a linear regression model, typically with 1/x or 1/x² weighting, to the calibration data.

  • Quantification: Calculate the concentration of HNMCA in the prepared samples by interpolating their area ratios from the regression line of the calibration curve.

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
0.5 1,250 25,100 0.050
1.0 2,480 24,950 0.099
5.0 12,600 25,300 0.498
10.0 25,150 25,200 0.998
25.0 63,000 25,400 2.480
50.0 124,500 25,000 4.980

| 100.0 | 252,000 | 25,350 | 9.941 |

Conclusion

This application note details a highly specific, sensitive, and robust LC-MS/MS method for the quantification of this compound. The protocol provides a comprehensive framework, from sample preparation to data analysis, grounded in established scientific principles for trace-level impurity analysis. Adherence to this method and its validation according to ICH guidelines will enable pharmaceutical researchers and quality control laboratories to accurately monitor HNMCA, ensuring product quality and regulatory compliance.

References

  • Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Development and validation of an LC-MS/MS method for screening and quantification of trace N-nitrosamines in a pharmaceutical formulation. ORBi. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2024, October 10). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Retrieved from [Link]

  • ResearchGate. (2025, March 1). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR NITROSAMINE IMPURITY DETECTION IN TAMSULOSIN HYDROCHLORIDE. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • PubMed. (2022, September 20). Analysis of genotoxic N-nitrosamines in active pharmaceutical ingredients and market authorized products in low abundance by means of liquid chromatography - tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]

Sources

Quantitative Analysis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMA) in Human Urine using Solid-Phase Extraction and HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Clinical Research Professionals

Abstract

This application note presents a robust and sensitive method for the quantification of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMA) in human urine. Given the carcinogenic potential of N-nitrosamines, accurate measurement of their metabolites is critical for toxicological studies and human exposure assessment.[1] This protocol employs a Solid-Phase Extraction (SPE) workflow for sample cleanup and concentration, followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology described herein provides the selectivity and sensitivity required for trace-level biomarker analysis in a complex biological matrix, making it suitable for clinical research and drug safety applications.

Introduction: The Rationale for HECMA Monitoring

N-nitrosamines are a class of genotoxic compounds that have garnered significant attention from regulatory bodies and public health organizations.[2][3] They can be formed endogenously from precursors like secondary or tertiary amines and nitrosating agents (e.g., nitrites) under acidic conditions.[2] Exposure can also occur from various environmental and dietary sources. The quantification of specific, stable metabolites in accessible biological matrices like urine serves as a critical biomarker for assessing the body's exposure and metabolic burden of these compounds.[1][4]

HECMA is a polar, non-volatile nitrosamine metabolite. Its analysis presents a challenge due to its high polarity and the complexity of the urine matrix, which is rich in salts, urea, and other endogenous compounds. These matrix components can interfere with analysis by causing ion suppression in the mass spectrometer and fouling the analytical column. Therefore, a highly selective sample preparation technique is paramount.[5]

This method utilizes HPLC-MS/MS, the gold standard for trace quantitative analysis, due to its superior sensitivity and specificity over other techniques like HPLC-UV or GC-MS for non-volatile analytes.[3][6][7] The coupling of efficient sample cleanup with advanced instrumentation provides a reliable system for researchers investigating nitrosamine exposure and metabolism.

Principle of the Method

The analytical workflow is a two-stage process designed to isolate HECMA from interfering matrix components and then accurately quantify it.

  • Sample Preparation - Solid-Phase Extraction (SPE): Urine samples are first subjected to a solid-phase extraction procedure. A mixed-mode polymer-based SPE cartridge is used to retain the polar HECMA analyte while allowing salts and other highly polar matrix interferences to be washed away. The analyte is then eluted with an organic solvent, concentrated, and reconstituted in a mobile-phase-compatible solution. This step is crucial for enhancing sensitivity and ensuring the longevity of the HPLC-MS/MS system.[8][9]

  • Instrumental Analysis - HPLC-MS/MS: The prepared extract is injected into an HPLC-MS/MS system. Chromatographic separation is achieved on a reversed-phase column suitable for polar analytes. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a unique precursor-to-product ion transition for HECMA, ensuring accurate quantification even at trace levels.[7][10]

Workflow Overview

HECMA Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Collection (& Storage at -80°C) Pretreat Pre-treatment (Thaw, Centrifuge, Dilute) Urine->Pretreat SPE Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Pretreat->SPE Dry Evaporation & Reconstitution SPE->Dry HPLC HPLC Separation (Polar-modified C18) Dry->HPLC MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data Report Concentration Reporting Data->Report

Caption: Overall workflow for HECMA analysis in urine.

Materials and Reagents

ItemDescription / Vendor
Standards
HECMA Analytical StandardPurity >98% (e.g., Toronto Research Chemicals)
HECMA-d4 (Isotope Labeled IS)Purity >98%, 99 atom % D (e.g., Alsachim)
Solvents & Reagents
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterLC-MS Grade
Formic Acid (FA)LC-MS Grade, >99% purity
Ammonium HydroxideReagent Grade
Consumables
SPE CartridgesMixed-Mode Cation Exchange Polymer (e.g., Waters Oasis MCX, 30 mg, 1 mL)
HPLC ColumnPolar-endcapped C18, 2.1 x 100 mm, 1.8 µm (e.g., Agilent Zorbax RRHD SB-AQ)
Autosampler Vials2 mL, amber glass, with pre-slit septa
Equipment
HPLC SystemUHPLC system capable of binary gradients
Mass SpectrometerTriple quadrupole mass spectrometer with ESI source
SPE Manifold12- or 24-port vacuum manifold
Nitrogen EvaporatorN-EVAP or similar
CentrifugeMicrocentrifuge or clinical centrifuge

Detailed Experimental Protocols

Preparation of Standards and Quality Controls

The use of a stable isotope-labeled internal standard (IS), such as HECMA-d4, is highly recommended to compensate for matrix effects and variability in SPE recovery.[5][11]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of HECMA and HECMA-d4 standards. Dissolve each in 1 mL of Methanol to create Stock A.

  • Working Stock Solutions (10 µg/mL): Dilute 10 µL of each Stock A into 990 µL of Methanol to create Working Stock B.

  • Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute 5 µL of HECMA-d4 Working Stock B into 995 µL of 50:50 MeOH:Water.

  • Calibration Standards & QCs: Prepare calibration standards and Quality Control (QC) samples by spiking appropriate amounts of HECMA Working Stock B into a pool of blank human urine. A typical calibration range would be 0.5 - 200 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for a mixed-mode cation exchange cartridge, which retains HECMA via both reversed-phase and ion-exchange mechanisms, providing superior cleanup.

SPE Protocol Logic step1 Step 1: Condition Activate sorbent for analyte retention with 1 mL MeOH step2 Step 2: Equilibrate Prepare sorbent for aqueous sample with 1 mL Water step1->step2 step3 Step 3: Load Load 0.5 mL pre-treated urine. HECMA is retained. step2->step3 step4 Step 4: Wash 1 Remove salts & urea with 1 mL 2% FA in Water step3->step4 step5 Step 5: Wash 2 Remove organic interferences with 1 mL MeOH step4->step5 step6 Step 6: Elute Elute HECMA with 1 mL 5% NH4OH in MeOH step5->step6

Caption: Step-by-step logic of the Solid-Phase Extraction protocol.

Step-by-Step Procedure:

  • Sample Pre-treatment: Thaw urine samples. Centrifuge at 4000 x g for 10 minutes. Take 500 µL of the supernatant and add 50 µL of the IS Spiking Solution. Vortex briefly.

  • SPE Column Conditioning: Place cartridges on the manifold. Condition with 1 mL of Methanol, followed by 1 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the 550 µL pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 drop per second.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% Formic Acid in water. This acidic wash ensures the amine group on HECMA is protonated and retained by the cation exchange sorbent, while salts and urea are washed away.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of Methanol to remove less polar, matrix-derived interferences.

  • Elution: Place clean collection tubes in the manifold rack. Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the ion-exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid. Vortex and transfer to an autosampler vial.

HPLC-MS/MS Instrumental Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
HPLC System
ColumnAgilent Zorbax RRHD SB-AQ (or equivalent), 2.1x100 mm, 1.8 µmStable in high aqueous mobile phase, providing good retention for polar analytes.
Mobile Phase A0.1% Formic Acid in WaterPromotes analyte protonation for ESI+.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Injection Volume5 µLBalances sensitivity with on-column loading.
Column Temp40 °CEnsures reproducible retention times.
Gradient Time (min) %B
0.05
4.060
4.195
5.095
5.15
7.05
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveHECMA contains a secondary amine, which is readily protonated.
Capillary Voltage3.5 kV
Source Temp150 °C
Desolvation Temp450 °C
MRM Transitions Analyte Precursor Ion (m/z)
HECMA149.1
HECMA149.1
HECMA-d4 (IS)153.1

Note: MRM transitions are predicted based on the structure of HECMA (C4H8N2O4, MW: 148.11 g/mol ). The precursor [M+H]+ is m/z 149.1. Product ions correspond to characteristic fragments. These must be empirically optimized on the specific mass spectrometer.

Data Analysis and Method Performance

Quantification

Quantification is performed using a calibration curve generated by plotting the peak area ratio (HECMA/HECMA-d4) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Typical Performance Characteristics

The following table summarizes the expected performance of this method, which should be validated according to regulatory guidelines.[7]

ParameterAcceptance CriteriaExpected Result
Linearity R² ≥ 0.99> 0.995
Range 0.5 - 200 ng/mLMeets requirement
LLOQ Signal-to-Noise > 10; Accuracy ±20%; Precision <20%0.5 ng/mL
Accuracy (Recovery) Within 85-115% of nominal value (for QCs)92 - 108%
Precision (RSD) ≤15% (for QCs); ≤20% (for LLOQ)< 10%
Matrix Effect IS-normalized ME between 0.85 and 1.15Within acceptable range

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete elution from SPE; Analyte breakthrough during loading.Ensure elution solvent is sufficiently basic (5% NH4OH). Reduce SPE loading flow rate.
High Signal Variability Inconsistent SPE technique; Ion suppression.Use an automated SPE system for consistency. Check for co-eluting matrix components. Ensure IS is functioning correctly.
Poor Peak Shape Incompatible reconstitution solvent; Column degradation.Reconstitute in a solvent weaker than the initial mobile phase. Replace HPLC column.
High Background Signal Contaminated solvents or reagents; Carryover from previous injection.Use fresh, LC-MS grade solvents. Implement a robust needle wash in the autosampler method.

References

  • (2025). Solid-phase microextraction of N-nitrosamines.
  • Parr, M. K., & Joseph, J. F. (2019). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Sushma, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Thermo Fisher Scientific. (n.d.). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
  • Kim, H. J., & Lee, K. H. (1998). Solid-phase microextraction of N-nitrosamines. PubMed.
  • Sushma, S., et al. (2024).
  • Thermo Fisher Scientific. (n.d.). Automated Solid Phase Extraction (SPE)
  • Saha, A., et al. (2024). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development.
  • (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
  • Bondonno, C. P., et al. (2018). Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. Analytical Methods.
  • Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed.
  • Pozo, O. J., & Marcos, J. (2015). Targeting human urinary metabolome by LC-MS/MS: A review.
  • (2018). Rapid Analysis of N-Nitrosamines in Urine using Ultra High-Pressure Liquid Chromatography-Mass Spectrometry.
  • Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. PubMed.

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Application Notes & Protocols: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNM) in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the administration of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNM) in animal studies.

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Context

This compound (HCNM), also known as N-Nitroso-(2-hydroxyethyl)glycine, is a member of the N-nitrosamine class of chemical compounds.[1] N-nitrosamines are potent carcinogens in a wide range of animal species, and their presence in food, industrial products, and as metabolites of certain drugs has raised significant public health concerns.[2][3]

HCNM is particularly relevant as a urinary metabolite of the potent carcinogen N,N-dinitrosopiperazine and N-nitrosodiethanolamine.[1][4] Its detection can serve as a biomarker for in vivo formation of these parent compounds.[4] Understanding the biological effects of HCNM itself is critical for evaluating the overall toxicological and carcinogenic risk associated with its precursors. These application notes provide a comprehensive framework for the safe handling and administration of HCNM in animal models, grounded in established safety protocols and scientific principles of chemical carcinogenesis research.[5][6]

Property Value
IUPAC Name 2-[2-hydroxyethyl(nitroso)amino]acetic acid[1]
Molecular Formula C4H8N2O4[1]
Molecular Weight 148.12 g/mol [1]
CAS Number 80556-89-4[1]
Physical State Solid (Melting Point: 80-81°C)[7]
Storage -20°C Freezer, Under Inert Atmosphere[7]

Table 1. Key Chemical and Physical Properties of HCNM.

Carcinogenicity and Proposed Mechanism of Action

While extensive carcinogenicity data on HCNM itself is limited, its classification as an N-nitrosamine strongly implies carcinogenic potential.[8] Studies on structurally similar β-hydroxyalkylnitrosamines provide critical insights into its likely mechanism of action and target organs.

Target Organs and Species Differences

Research on the related compound N-ethyl-N-hydroxyethylnitrosamine (EHEN) demonstrates significant inter-species variation in target organs.[9]

  • In rats , EHEN primarily induces tumors in the kidneys .[9]

  • In mice , the primary target organ for EHEN and its metabolites is the lung .[9]

This highlights the critical importance of selecting the appropriate animal model based on the research question and considering that metabolic pathways can vary significantly between species.[9]

Metabolic Activation Pathway

Unlike simple dialkylnitrosamines that are activated via α-oxidation, β-hydroxynitrosamines like HCNM are believed to undergo a different metabolic activation pathway.[10] The primary proposed mechanism involves enzymatic sulfation of the hydroxyl group.

Scientist's Note: This metabolic activation is a crucial concept. The parent compound, HCNM, is a procarcinogen. It requires metabolic conversion into a reactive electrophilic species to exert its carcinogenic effects by binding to cellular macromolecules like DNA.

The key steps are:

  • Sulfation: The β-hydroxyl group is conjugated with a sulfate group, a reaction catalyzed by sulfotransferase enzymes.[10]

  • Formation of a Reactive Ester: This creates an unstable sulfate ester.

  • Generation of an Electrophile: The unstable ester spontaneously degrades, forming a highly reactive carbocation.

  • DNA Adduct Formation: This carbocation can then form covalent bonds with DNA, creating DNA adducts that, if not repaired, can lead to mutations and initiate carcinogenesis.

The diagram below illustrates this postulated activation pathway.

G cluster_0 Cellular Metabolism cluster_1 Genotoxic Event HCNM HCNM (Procarcinogen) SulfateEster Unstable Sulfate Ester (Intermediate) HCNM->SulfateEster Sulfotransferase Enzymes Carbocation Reactive Carbocation (Ultimate Carcinogen) SulfateEster->Carbocation Spontaneous Degradation DNA Cellular DNA Carbocation->DNA Alkylation Adducts DNA Adducts Mutation Somatic Mutations Adducts->Mutation Faulty DNA Repair or Replication Cancer Cancer Initiation Mutation->Cancer

Diagram 1. Postulated metabolic activation of β-hydroxy-nitrosamines like HCNM.

Safety and Handling Protocols

N-nitrosamines are classified as potent carcinogens and must be handled with extreme caution.[11] All personnel must receive specific training on the hazards and proper handling procedures before working with these compounds.[11]

Requirement Specification Rationale
Engineering Controls Certified Chemical Fume Hood for all stock preparation. Certified Class II Biological Safety Cabinet (BSC) for all animal procedures.[11][12]To prevent inhalation of aerosols and vapors. BSC protects both the user and the animals during administration.
Personal Protective Equipment (PPE) Solid front lab coat, safety goggles with side shields, and double nitrile gloves .[11][13]Double gloving provides extra protection against potential tears and permeation.
Animal Handling All manipulations of dosed animals must occur within a BSC for at least 3 days post-final administration.[11][12]Nitrosamines and their metabolites can be excreted in urine and feces, contaminating bedding and cages.[11]
Cage Management Cages must be clearly labeled as hazardous. No cage changes for 3 days after final administration.[12] Contaminated bedding must be handled as hazardous waste.[11]To minimize aerosolization of contaminated bedding and protect animal care staff.
Waste Disposal All contaminated materials (gloves, vials, bedding, carcasses) must be disposed of as hazardous chemical waste according to institutional guidelines.[11][12]To prevent environmental contamination and accidental exposure.
Emergency Procedures In case of skin contact, immediately wash with soap and water for 15 minutes.[13][14] For eye contact, flush with water for 15 minutes.[13][14] Seek immediate medical attention for any exposure.[13]Rapid decontamination is crucial to minimize absorption.

Table 2. Mandatory Safety and Handling Requirements for N-Nitrosamines.

Experimental Design and Administration Protocols

The choice of animal model, administration route, and dosing regimen is paramount for a successful and reproducible study.

Animal Models
  • Standard Rodent Models: Wistar rats and BALB/c or C57BL/6 mice are commonly used in chemical carcinogenesis studies.[9]

Administration Routes

The route of administration should be chosen based on the study's objectives and the physicochemical properties of the compound.

  • Enteral Administration (Oral): This is a common route for mimicking human exposure.

    • In Drinking Water: Suitable for chronic studies. HCNM is mixed directly into the animals' drinking water.[9][17] The primary challenge is ensuring accurate dose consumption, as water intake can vary.

    • Oral Gavage: Involves direct administration into the stomach using a gavage needle. This ensures precise dosing but can cause stress to the animal.[17]

  • Parenteral Administration (Injection): Bypasses the gastrointestinal tract.

    • Intraperitoneal (IP) Injection: A common route for systemic delivery.

    • Subcutaneous (SC) Injection: Administration under the skin.

Scientist's Note: For a compound like HCNM, administration in drinking water is often preferred for long-term carcinogenicity studies as it is less stressful than repeated gavage and more closely models environmental exposure.[9]

Protocol 1: Chronic Administration of HCNM in Drinking Water (Rat Model)

This protocol is an example designed for a long-term carcinogenicity study.

1. Preparation of Dosing Solution:

  • Rationale: Fresh solutions should be prepared regularly to ensure stability and accurate concentration. All preparation must be done in a chemical fume hood.
  • Calculate the total amount of HCNM needed based on the target concentration (e.g., 500 ppm) and the total volume of water required for the study group.
  • Wear appropriate PPE (lab coat, double nitrile gloves, safety goggles).[11]
  • Weigh the required amount of HCNM powder using a calibrated analytical balance inside the fume hood.
  • Dissolve the HCNM in a small amount of sterile water, then bring it to the final volume in a volumetric flask. Ensure it is fully dissolved.
  • Transfer the solution to light-protected water bottles for animal administration.
  • Prepare fresh dosing solutions weekly.

2. Animal Dosing Procedure:

  • Rationale: A 1-2 week acclimation period is essential for animals to adjust to the new environment. Monitoring water consumption is key to estimating the actual dose received.
  • House male Wistar rats (6-8 weeks old) in individually ventilated cages after a minimum one-week acclimation period.
  • Provide the HCNM-containing water ad libitum. Control animals receive regular drinking water.
  • Measure the water consumption per cage 2-3 times per week to calculate the average daily intake of HCNM.
  • The duration of administration can range from several weeks to months, depending on the experimental endpoint. For example, a study with EHEN administered the compound for 2 weeks followed by a 30-week observation period.[9]

3. Monitoring and Endpoint Analysis:

  • Rationale: Regular monitoring is crucial for animal welfare and for detecting signs of toxicity or tumor development.
  • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
  • Record body weights weekly.
  • At the study endpoint, euthanize animals via an IACUC-approved method.
  • Perform a full necropsy, paying close attention to target organs like the kidneys and liver.
  • Collect tissues for histopathological analysis.
  • Urine can be collected periodically to analyze for HCNM and its metabolites using HPLC or GC-MS.[4][9]
Parameter Example Value (Rat) Example Value (Mouse) Reference
Route Drinking WaterDrinking Water[9]
Concentration 250 - 1000 ppm250 - 1000 ppmBased on EHEN studies[9]
Duration 2 - 4 weeks2 - 4 weeksBased on EHEN studies[9]
Observation Period 30 - 50 weeks30 - 50 weeksBased on EHEN studies[9]

Table 3. Example Dosing Regimen for a Carcinogenicity Bioassay. NOTE: These values are illustrative and based on studies with the related compound EHEN. Dose-finding studies are required to determine the optimal concentration for HCNM.

General Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study involving a chemical carcinogen like HCNM.

G A 1. Study Design & IACUC Approval B 2. Animal Acclimation (1-2 Weeks) A->B C 3. Group Assignment (Control vs. HCNM) B->C D 4. Dosing Period (e.g., in Drinking Water) C->D E 5. In-Life Monitoring (Body Weight, Clinical Signs) D->E Concurrent F 6. Observation Period (Post-Dosing) D->F End of Dosing E->F G 7. Euthanasia & Necropsy F->G H 8. Tissue Collection & Histopathology G->H I 9. Data Analysis & Reporting H->I

Diagram 2. General workflow for an HCNM animal administration study.

References

  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH.
  • Hiasa, Y., Paul, M., Hayashi, I., Mochizuki, M., Tsutsumi, H., Kuwashima, S., Kitahori, Y., & Konishi, N. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143-9. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Brennan, L. M., & Thomas, R. (n.d.). Genetically modified mouse models in carcinogenicity assessment of pharmaceuticals.
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Kärcher. (2025). Safety data sheet.
  • Santa Cruz Biotechnology. (2017). SAFETY DATA SHEET.
  • Michejda, C. J., Kroeger-Koepke, M. B., Kovatch, R. M., & Lijinsky, W. (1990). Recent findings on the metabolism of beta-hydroxyalkylnitrosamines. IARC Scientific Publications, (105), 268-71. [Link]

  • European Medicines Agency. (2004). SWP conclusions and recommendations on the use of genetically modified animal models for carcinogenicity assessment.
  • Balmain, A., & Nagase, H. (2012). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. Carcinogenesis, 33(10), 1887-91. [Link]

  • Wang, F., & Liu, H. (2017). Mammalian models of chemically induced primary malignancies exploitable for imaging-based preclinical theragnostic research. Journal of Cancer, 8(1), 1-13. [Link]

  • University of Michigan. (2021). Guidelines on Administration of Substances to Laboratory Animals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54584, this compound. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25742, 2-(Ethylnitrosoamino)ethanol. Retrieved from PubChem. [Link]

  • Hecht, S. S., Morrison, J. B., & Young, R. (1984). N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis, 5(7), 979-81. [Link]

  • Snodin, D. J., & Elder, D. P. (2022). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Chemical Research in Toxicology, 35(3), 384-396.
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Topic: Sample Preparation for the Analysis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA) in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The detection of N-nitrosamine impurities in pharmaceutical products is a critical safety and regulatory concern.[1][2] N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA), a polar nitrosamine, presents unique analytical challenges due to the need for trace-level quantification in complex drug product matrices. Effective sample preparation is paramount to achieving the sensitivity, accuracy, and robustness required to meet stringent regulatory limits, such as those set by the U.S. Food and Drug Administration (FDA).[3][4][5] This guide provides an in-depth analysis of sample preparation methodologies for HECMNA, focusing on the rationale behind protocol design and offering detailed, field-proven protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Introduction: The Challenge of HECMNA

N-nitrosamines are a class of compounds classified as probable human carcinogens, necessitating strict control in pharmaceuticals.[3][6] HECMNA (MW: 148.12 g/mol ) is a polar N-nitrosamine characterized by hydroxyl and carboxylic acid functional groups.[7][8] Its presence in a drug product can arise from complex chemical interactions between precursor amines (either from the drug substance, its degradants, or impurities) and nitrosating agents (e.g., residual nitrites from excipients) during manufacturing or storage.[3][9][10][11]

The analytical goal is to detect HECMNA at or below the acceptable intake (AI) limit, which often translates to low parts-per-billion (ppb) levels in the drug product.[12] Achieving this requires not only highly sensitive instrumentation, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), but also a meticulous sample preparation strategy designed to overcome several key challenges:[1][13]

  • Matrix Interference: The active pharmaceutical ingredient (API) and a wide array of excipients can co-extract with HECMNA, leading to ion suppression or enhancement in the MS source, which compromises data quality.[12][14][15] A robust cleanup procedure is essential to remove these interferences.[6][16]

  • Trace-Level Concentration: The sample preparation method must effectively concentrate the analyte from a relatively large sample amount into a small final volume to achieve the required detection limits.[12]

  • Analyte Recovery: The polar nature of HECMNA dictates the choice of solvents and extraction media to ensure high and reproducible recovery.

  • Artifactual Formation: There is a significant risk of inadvertently forming nitrosamines during sample preparation if precursors are present.[2][12][15] This requires careful control of analytical conditions, such as pH and temperature, and potentially the use of nitrosation inhibitors.[12]

Foundational Strategy: Method Selection and Rationale

The choice of sample preparation technique is a critical decision based on the drug product matrix, the physicochemical properties of HECMNA, and the desired analytical endpoint. The two most prevalent and effective techniques for nitrosamine analysis in pharmaceuticals are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[17]

Technique Principle Primary Advantages Considerations
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a liquid sample and a solid sorbent.High selectivity, excellent cleanup, high concentration factors, potential for automation.[18]Requires method development for sorbent selection and elution conditions.[19]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on solubility.Broad applicability, effective for simple matrices.Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation.[20]

For HECMNA, SPE is often the superior choice due to its ability to provide a cleaner extract and higher concentration factor, which are critical for trace-level analysis in complex pharmaceutical formulations.[6][21]

Protocol 1: Solid-Phase Extraction (SPE) for HECMNA

This protocol details a robust SPE method using a mixed-mode cation exchange sorbent. This type of sorbent is highly effective because it leverages both reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions) retention mechanisms. This dual functionality allows for strong retention of many basic or cationic APIs while allowing the polar, neutral, or weakly acidic HECMNA to be selectively eluted.[19]

Causality Behind the Protocol:
  • Sorbent Choice (Mixed-Mode Cation Exchange): Chosen to maximize the removal of potentially interfering basic APIs. Many APIs contain amine functionalities that will be positively charged under acidic conditions, binding strongly to the cation exchange group, while HECMNA does not.[19]

  • Acidified Methanol for Dissolution: Ensures the drug product is fully dissolved and that basic APIs are protonated for strong retention on the SPE cartridge.

  • Washing Step: A crucial step to remove weakly bound, interfering excipients without prematurely eluting the target analyte.

  • Elution Solvent (Acidified Methanol): A polar solvent strong enough to disrupt the weaker, non-specific interactions binding HECMNA to the sorbent, allowing for its recovery.[19]

Workflow Diagram: SPE Sample Preparation

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Preparation start Weigh Drug Product dissolve Dissolve in Acidified Methanol start->dissolve vortex Vortex & Centrifuge dissolve->vortex supernatant Collect Supernatant vortex->supernatant load Load Supernatant supernatant->load Load Sample condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (e.g., Water/Methanol) load->wash elute Elute HECMNA (Acidified Methanol) wash->elute evaporate Evaporate Eluate (Nitrogen Stream) elute->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for HECMNA sample preparation using SPE.

Step-by-Step SPE Protocol:
  • Sample Preparation:

    • Accurately weigh a portion of the ground drug product (e.g., equivalent to one maximum daily dose) into a centrifuge tube.

    • Add an appropriate volume of diluent (e.g., 5 mL of 1% formic acid in methanol).

    • Add the internal standard (a stable isotope-labeled HECMNA is strongly recommended).

    • Vortex for 20 minutes to ensure complete dissolution.[22]

    • Centrifuge at >4000 rpm for 10 minutes to pelletize insoluble excipients.[22]

    • Carefully transfer the supernatant to a clean tube for SPE loading.

  • SPE Cartridge Conditioning:

    • Select a mixed-mode strong cation exchange SPE cartridge (e.g., Strata-X-C, 30 mg/1 mL).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of purified water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the prepared supernatant from Step 1 onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the HECMNA from the cartridge by passing 1-2 mL of 5% phosphoric acid in methanol into a clean collection tube.[19] This strong, acidic organic solution disrupts the sorbent interactions and effectively recovers the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial LC mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Salting-Out Liquid-Liquid Extraction (SALLE)

LLE is a viable alternative, particularly for less complex matrices. The "salting-out" modification enhances the extraction efficiency of polar analytes like HECMNA into the organic phase by decreasing their solubility in the aqueous phase.[20]

Causality Behind the Protocol:
  • Acetonitrile as Solvent: A water-miscible organic solvent is used.

  • Addition of Salt (e.g., MgSO₄, NaCl): The high concentration of salt saturates the aqueous layer, forcing the separation of the water-miscible organic solvent (acetonitrile) into a distinct phase and driving the polar HECMNA into it.[20]

  • pH Adjustment: Adjusting the pH can optimize the extraction by ensuring HECMNA is in its most non-ionized, organic-soluble state.

Workflow Diagram: LLE Sample Preparation

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Preparation start Weigh Drug Product dissolve Dissolve in Aqueous Buffer start->dissolve add_solvent Add Acetonitrile & Salt (e.g., MgSO₄) dissolve->add_solvent Extract vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic (Upper) Layer centrifuge->collect evaporate Evaporate Solvent (Nitrogen Stream) collect->evaporate Concentrate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for HECMNA sample preparation using LLE.

Step-by-Step LLE Protocol:
  • Sample Preparation:

    • Accurately weigh a portion of the ground drug product into a centrifuge tube.

    • Add an appropriate volume of aqueous buffer (e.g., 1 mL of 1% formic acid in water).

    • Add the internal standard.

    • Vortex until the sample is fully wetted and dispersed.

  • Extraction:

    • Add 4 mL of acetonitrile, followed by approximately 800 mg of anhydrous magnesium sulfate and 200 mg of sodium chloride.

    • Immediately cap and vortex vigorously for 5 minutes.

    • Centrifuge at >4000 rpm for 10 minutes to achieve phase separation.

  • Collection:

    • Carefully transfer the upper organic layer (acetonitrile) to a clean collection tube, avoiding the lower aqueous layer and solid pellet.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial LC mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Quality Control and Method Validation

A robust sample preparation protocol is validated by its performance. The following are critical for ensuring trustworthiness and accuracy.

  • Recovery: The efficiency of the extraction must be determined by spiking known amounts of HECMNA into a blank matrix (a placebo formulation without the API). The recovery should be consistent and ideally fall within 70-130%.[19][21]

  • Matrix Effects: Post-extraction spikes are used to evaluate the degree of ion suppression or enhancement from co-eluting matrix components that were not removed during cleanup. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Preventing Artifacts: If the drug product contains high levels of residual amines and nitrites, the formation of HECMNA during sample preparation is a real risk.[12] Consider adding a nitrosation inhibitor, such as sulfamic acid or ascorbic acid, to the dissolution solvent as a precautionary measure.[12]

Conclusion

The successful analysis of this compound at trace levels in pharmaceutical products is critically dependent on the sample preparation method. While both SPE and LLE can be employed, Solid-Phase Extraction using a mixed-mode sorbent generally offers superior cleanup and concentration , leading to more reliable and sensitive results for complex drug matrices. The detailed protocols provided herein serve as a validated starting point for method development. Each specific drug product may require optimization to account for its unique matrix composition, but the principles of maximizing analyte recovery while minimizing matrix interference and artifactual formation remain the universal pillars of success.

References

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Application Note: High-Recovery Solid-Phase Extraction of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HNMCA) from Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HNMCA), a polar nitrosamine, requires a robust analytical methodology for its accurate quantification at trace levels. This application note presents a detailed protocol for the solid-phase extraction (SPE) of HNMCA from drug product matrices. The described method utilizes a mixed-mode polymeric SPE sorbent to achieve high recovery and efficient removal of matrix interferences prior to downstream analysis by LC-MS/MS. The scientific rationale behind each step of the protocol is thoroughly explained to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Challenge of HNMCA Analysis

This compound (HNMCA) is a nitrosamine impurity that can be formed during the synthesis or storage of certain drug products. Its structure, containing both a hydroxyl and a carboxylic acid moiety, confers a high degree of polarity, making it a challenge to extract from complex pharmaceutical formulations using traditional liquid-liquid extraction (LLE) methods.[2][3] Solid-phase extraction (SPE) offers a superior alternative by providing a more targeted approach to isolate and concentrate the analyte of interest while minimizing matrix effects.[4]

The accurate quantification of HNMCA is critical for ensuring patient safety and complying with stringent regulatory guidelines.[5] Achieving the required low limits of detection (LOD) and quantification (LOQ) necessitates an efficient sample preparation strategy that delivers a clean, concentrated extract.[1][6] This application note details a reliable SPE protocol designed to address these challenges.

Physicochemical Properties of HNMCA

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of HNMCA

PropertyValueSource
Molecular FormulaC₄H₈N₂O₄[2][3]
Molecular Weight148.12 g/mol [3]
StructureHNMCA Structure[2]
Key Functional GroupsCarboxylic Acid (-COOH), Hydroxyl (-OH), Nitrosamine (N-N=O)Inferred from structure
PolarityHighInferred from functional groups

The presence of both a carboxylic acid and a hydroxyl group makes HNMCA a highly polar and water-soluble compound. The carboxylic acid group can be protonated or deprotonated depending on the pH, allowing for ion-exchange interactions. The overall polarity of the molecule suggests that a reversed-phase or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be effective.[7]

SPE Method Development: Rationale and Sorbent Selection

Given the dual nature of HNMCA (polar with an ionizable group), a mixed-mode polymeric sorbent featuring both reversed-phase and anion-exchange retention mechanisms is the optimal choice. This allows for a robust extraction that is not solely reliant on one interaction type. A sorbent with a hydrophilic polymer backbone, modified with quaternary amine functional groups, will provide both hydrophobic interactions with the carbon backbone of HNMCA and strong anion exchange with the deprotonated carboxylic acid group under the appropriate pH conditions.

This dual retention mechanism provides superior selectivity and retention compared to single-mode sorbents like C18 or a simple anion exchanger, especially when dealing with complex sample matrices.

Detailed SPE Protocol

This protocol is designed for the extraction of HNMCA from a dissolved drug product solution. It is crucial to protect samples from UV light, as nitrosamines can degrade.[8]

Materials and Reagents
  • SPE Cartridge: Mixed-Mode, Strong Anion Exchange, Polymeric Sorbent (e.g., Strata-X-C or similar)[9]

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium Hydroxide (NH₄OH), reagent grade

  • Formic Acid (FA), reagent grade

  • Sample Solution: Drug product dissolved in an appropriate aqueous buffer or water, pH adjusted to ~6-7.

  • Internal Standard (IS): Isotope-labeled HNMCA, if available.

Experimental Workflow

The following diagram illustrates the complete SPE workflow for HNMCA extraction.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1. Dissolve Drug Product in Aqueous Buffer pH_Adjust 2. Adjust pH to 6-7 Sample->pH_Adjust Spike 3. Spike with Internal Standard pH_Adjust->Spike Condition 4. Condition Cartridge (Methanol, then Water) Spike->Condition Equilibrate 5. Equilibrate Cartridge (Aqueous Buffer, pH 6-7) Condition->Equilibrate Load 6. Load Sample Equilibrate->Load Wash1 7. Wash 1 (Aqueous Buffer with 5% Methanol) Load->Wash1 Wash2 8. Wash 2 (Methanol) Wash1->Wash2 Elute 9. Elute HNMCA (2% Formic Acid in Methanol/Acetonitrile) Wash2->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 12. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for HNMCA Solid-Phase Extraction.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the drug product sample in an appropriate aqueous solvent (e.g., 10 mM ammonium acetate buffer).

    • Adjust the pH of the sample solution to between 6 and 7. At this pH, the carboxylic acid group of HNMCA will be deprotonated (-COO⁻), facilitating strong retention on the anion-exchange sorbent.

    • Spike the sample with an appropriate internal standard.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the reversed-phase retention mechanism.

    • Pass 3 mL of HPLC-grade water to remove the methanol.

    • Rationale: Proper conditioning ensures reproducible interactions between the sorbent and the analyte.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of the aqueous buffer (pH 6-7, same as the sample) through the cartridge.

    • Rationale: This step equilibrates the sorbent to the pH and ionic strength of the sample, ensuring consistent retention of the analyte upon loading.

  • Sample Loading:

    • Load the prepared sample solution onto the SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

    • Rationale: A slow flow rate maximizes the interaction time between HNMCA and the sorbent, ensuring efficient retention through both reversed-phase and anion-exchange mechanisms.

  • Washing (Interference Removal):

    • Wash 1: Pass 3 mL of the aqueous buffer containing 5% methanol.

      • Rationale: This wash removes highly polar, water-soluble impurities that are not retained by the reversed-phase mechanism and have weak or no anionic charge. The small percentage of organic solvent helps to disrupt weak, non-specific binding of interferences.

    • Wash 2: Pass 3 mL of methanol.

      • Rationale: This step removes non-polar and moderately polar impurities that are retained by the reversed-phase mechanism. Since HNMCA is strongly bound by the anion-exchange mechanism at this stage, it will not be eluted by the organic solvent.

  • Elution:

    • Elute the HNMCA from the cartridge with 2 x 2 mL of a solution of 2% formic acid in 50:50 methanol/acetonitrile .

    • Rationale: The formic acid protonates the carboxylic acid group of HNMCA (-COOH), neutralizing its negative charge and disrupting the strong anion-exchange interaction. The organic solvent mixture (methanol/acetonitrile) simultaneously disrupts the reversed-phase interaction, allowing for the complete elution of the analyte.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for the LC-MS/MS analysis.

    • Rationale: This step concentrates the analyte and ensures compatibility with the analytical column, leading to better peak shape and sensitivity.

Expected Performance

The described protocol is designed to provide high recovery and excellent reproducibility for the analysis of HNMCA in complex pharmaceutical matrices.

Table 2: Expected Performance Characteristics

ParameterExpected ValueJustification
Recovery > 85%The dual retention mechanism of the mixed-mode sorbent ensures strong binding during loading and washing, while the targeted elution step provides efficient release of the analyte.[4][9]
Precision (%RSD) < 10%The highly controlled nature of SPE and the robustness of the mixed-mode sorbent contribute to high reproducibility of the extraction process.[8]
Matrix Effect Significantly ReducedThe multi-step wash protocol effectively removes a wide range of interferences with varying polarities, leading to a cleaner final extract and reduced ion suppression/enhancement in LC-MS analysis.[1]
Limit of Quantification (LOQ) Low ng/mL rangeThe ability to load a larger sample volume and concentrate it into a small final volume allows for the achievement of low detection limits required by regulatory bodies.[4][10]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction of the polar nitrosamine, HNMCA. By leveraging a mixed-mode SPE sorbent, this method effectively addresses the challenges associated with extracting a polar, ionizable compound from complex pharmaceutical matrices. The detailed explanation of the rationale behind each step empowers scientists to adapt and troubleshoot the method for their specific applications, ultimately ensuring the accurate and reliable quantification of this critical impurity for enhanced drug safety.

References

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Application Note: A Robust Derivatization Protocol for the GC-MS Analysis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA), also known as N-Nitroso-(2-hydroxyethyl)glycine, is a polar, non-volatile N-nitrosamine compound.[1] Its relevance stems from being a potential metabolite of other nitrosamines, such as N,N''-dinitrosopiperazine (DNPz).[2] The monitoring of such nitrosamines in pharmaceutical products, food, and environmental samples is of paramount importance due to their classification as probable human carcinogens.[3]

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the separation and quantification of trace-level impurities.[4] However, the direct analysis of HECMNA by GC is unfeasible. The molecule's high polarity, attributed to the presence of both a carboxylic acid (-COOH) and a primary hydroxyl (-OH) group, results in low volatility and poor thermal stability.[5] These characteristics lead to significant chromatographic issues, including peak tailing, low sensitivity, and potential degradation in the hot GC inlet.[6]

To overcome these challenges, a chemical derivatization strategy is essential.[7] Derivatization modifies the analyte's functional groups to create a new compound (a derivative) with improved volatility, thermal stability, and chromatographic behavior. This application note provides a detailed, two-step protocol for the derivatization of HECMNA. The method involves an initial esterification of the carboxylic acid group followed by silylation of the hydroxyl group. This dual-derivatization approach renders the molecule amenable to GC-MS analysis, enabling sensitive and reliable quantification for researchers, quality control scientists, and drug development professionals.

Principle of the Derivatization Strategy

The core of this method lies in sequentially masking the two polar functional groups of HECMNA. A two-step approach is employed to ensure a complete and specific reaction, yielding a single, stable derivative suitable for GC analysis.

  • Step 1: Esterification of the Carboxylic Acid Group. The highly acidic proton of the carboxyl group is the primary source of intermolecular hydrogen bonding and adsorption on active sites within the GC system. This group is first converted into a methyl ester. This is achieved by reacting HECMNA with methanolic HCl. This reaction specifically targets the carboxylic acid, increasing the molecule's volatility and preventing unwanted side reactions during the subsequent silylation step.

  • Step 2: Silylation of the Hydroxyl Group. After esterification, the remaining polar site is the hydroxyl group. This group is converted into a more stable and nonpolar trimethylsilyl (TMS) ether. This is accomplished using a potent silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[8] The resulting di-derivatized molecule is significantly more volatile and thermally stable, allowing for excellent chromatographic performance.

The overall reaction is depicted below:

Chemical Reaction Scheme this compound (HECMNA) → HECMNA-methyl ester → HECMNA-methyl ester-TMS ether

Experimental Workflow Overview

The following diagram illustrates the complete workflow from sample preparation to final analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_ester Step 1: Esterification cluster_silyl Step 2: Silylation cluster_analysis Analysis Sample Sample containing HECMNA in appropriate solvent Drydown1 Evaporate to complete dryness (Nitrogen stream, 40°C) Sample->Drydown1 AddEster Add 3N Methanolic HCl Drydown1->AddEster React1 Heat at 100°C for 30 min AddEster->React1 Drydown2 Evaporate to complete dryness (Critical Step) React1->Drydown2 AddSilyl Add Pyridine & BSTFA + 1% TMCS Drydown2->AddSilyl React2 Heat at 70°C for 45 min AddSilyl->React2 Reconstitute Cool and reconstitute in Hexane or Isooctane React2->Reconstitute Inject Inject into GC-MS System Reconstitute->Inject

Sources

Application Notes and Protocols for Dose-Response Studies of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Understanding N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNM) Dose-Response

This compound (HCNM), also known as N-Nitroso-(2-hydroxyethyl)glycine, is a nitrosamine compound of significant toxicological interest.[1][2][3] Evidence indicates that HCNM is a urinary metabolite of the potent carcinogen N,N-dinitrosopiperazine in rats, confirming its formation and presence in vivo.[4] The broader class of N-nitrosamines is recognized for its carcinogenic potential in various animal species, with some being reasonably anticipated to be human carcinogens.[5] This necessitates a thorough evaluation of the dose-response relationship of individual nitrosamines like HCNM to ascertain their carcinogenic risk and establish safe exposure limits.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust dose-response studies for HCNM. The protocols herein are synthesized from established international guidelines for carcinogenicity testing, findings from studies on structurally related nitrosamines, and state-of-the-art analytical methodologies. While direct, extensive dose-response data for HCNM is not widely published, this guide offers a scientifically grounded approach based on analogy to similar compounds and best practices in toxicology.

PART 1: Pre-clinical Study Design: A Rationale-Driven Approach

The foundation of a meaningful dose-response study lies in a meticulously planned pre-clinical design. The choices of animal model, dose levels, and administration route are critical determinants of the study's relevance and predictive power for human health risk assessment.

Selection of Animal Models

For carcinogenicity studies of nitrosamines, rodents are the most commonly used and well-characterized models. The National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD) provide detailed guidelines for such studies.[3]

  • Recommended Species: The Fischer 344 (F344) rat is a frequently used strain in carcinogenicity studies due to its well-documented low incidence of spontaneous tumors and its sensitivity to various carcinogens.[6] Studies on the related compound N-nitrosodiethanolamine have successfully used F344 rats to demonstrate a dose-dependent carcinogenic effect.[6] Mice, such as the B6C3F1 strain, can also be considered, as species-specific differences in metabolism and target organ toxicity are common with nitrosamines. For instance, N-ethyl-N-hydroxyethylnitrosamine (EHEN) primarily targets the kidneys in rats and the lungs in mice.[7] Therefore, conducting studies in two rodent species is often recommended to provide a more comprehensive toxicological profile.[8]

  • Justification: The choice of rodent models is supported by their relatively short lifespan, well-understood physiology and genetics, and the availability of historical control data. The goal is to select species that are metabolically competent to activate HCNM into its ultimate carcinogenic form, a process known to be crucial for nitrosamine-induced carcinogenesis.[9][10]

Dose Formulation and Administration

The route of administration should mimic potential human exposure routes as closely as possible. For many environmental and pharmaceutical contaminants, oral ingestion is a primary route of concern.

  • Route of Administration: Administration of HCNM in drinking water is a common and effective method for chronic exposure studies with nitrosamines.[6][7] This method allows for consistent, long-term dosing and is less stressful for the animals compared to gavage.

  • Dose Level Selection: A critical aspect of the dose-response study is the selection of appropriate dose levels. This should be based on preliminary range-finding studies to determine the maximum tolerated dose (MTD). The study should include a high dose that is expected to produce a carcinogenic response but not so high as to cause excessive toxicity and early mortality. A minimum of three dose levels and a concurrent control group are recommended.[9] The dose levels should be spaced appropriately to elicit a graded response. For example, a logarithmic spacing of doses can be effective. Based on studies of related nitrosamines, a wide range of concentrations, from low parts-per-billion to higher levels, may be necessary to fully characterize the dose-response curve.[11]

  • Vehicle: For administration in drinking water, purified, deionized water is the recommended vehicle. The stability of HCNM in the water should be confirmed under the study conditions.

PART 2: In-Life Study Protocol and Observations

The in-life phase of the study requires careful execution and diligent observation to collect high-quality data. Adherence to Good Laboratory Practice (GLP) is essential for ensuring the integrity and reliability of the study.

Animal Acclimation and Husbandry
  • Acclimation: Upon arrival, animals should be quarantined and acclimated to the laboratory environment for a minimum of one week. During this period, their health status should be closely monitored.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard rodent chow and drinking water (or the HCNM solution for treated groups) should be provided ad libitum.

Experimental Workflow

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (Chronic Exposure) cluster_post_life Post-Life Analysis animal_procurement Animal Procurement (e.g., F344 Rats) acclimation Acclimation & Health Check (Minimum 1 week) animal_procurement->acclimation randomization Randomization into Dose Groups acclimation->randomization dose_admin Dose Administration (HCNM in drinking water) randomization->dose_admin monitoring Clinical Observations (Daily) & Body Weight (Weekly) sample_collection Interim & Terminal Sample Collection (Blood, Urine, Tissues) monitoring->sample_collection necropsy Gross Necropsy sample_collection->necropsy analytical_chem Analytical Chemistry (HCNM & Metabolite Quantification) sample_collection->analytical_chem histopathology Histopathological Examination of Target Organs necropsy->histopathology data_analysis Statistical Analysis & Dose-Response Modeling histopathology->data_analysis analytical_chem->data_analysis

Caption: Experimental workflow for a chronic carcinogenicity study of HCNM.

Clinical Observations and Endpoints
  • Daily Observations: Animals should be observed daily for clinical signs of toxicity, such as changes in behavior, appearance, and palpable masses.

  • Body Weight and Food/Water Consumption: Body weight should be recorded weekly. Food and water consumption should also be monitored to assess the general health of the animals and to calculate the actual dose of HCNM consumed.

  • Terminal Procedures: The standard duration for a carcinogenicity study in rats is two years.[3] At the end of the study, or when animals are euthanized due to moribund condition, a complete necropsy should be performed. All organs should be examined macroscopically, and any abnormalities should be recorded.

  • Histopathology: A comprehensive list of tissues, with a particular focus on the kidney, liver, and lungs (based on data from related nitrosamines), should be collected and preserved for histopathological examination.[6][7]

PART 3: Analytical Protocols for HCNM Quantification

Accurate quantification of HCNM and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and for confirming exposure.

Biological Sample Collection and Preparation
  • Urine: Urine samples can be collected periodically throughout the study using metabolic cages. Urine is a key matrix as HCNM has been identified as a urinary metabolite.[4]

  • Blood: Blood samples should be collected at interim time points and at terminal sacrifice. Plasma or serum can be prepared by centrifugation.

  • Tissues: At necropsy, target tissues should be collected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.

General Sample Preparation Protocol (Solid Phase Extraction - SPE):

  • Sample Pre-treatment: For plasma or urine, a protein precipitation step may be necessary. Add a threefold volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute HCNM and its metabolites with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of nitrosamines in complex biological matrices.

Template LC-MS/MS Protocol:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for HCNM and any known metabolites should be optimized. An isotopically labeled internal standard should be used for accurate quantification.

Method Validation: The analytical method must be validated according to relevant guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

PART 4: Data Analysis and Interpretation

Dose-Response Modeling

The primary endpoint of the carcinogenicity study is the incidence of tumors in different dose groups. The dose-response relationship should be analyzed using appropriate statistical methods.

  • Statistical Analysis: The incidence of tumors should be compared between the dosed groups and the control group using statistical tests such as the Fisher's exact test or the Cochran-Armitage trend test. Survival analysis, such as the Kaplan-Meier method, should also be performed.

  • Benchmark Dose (BMD) Modeling: BMD modeling is a preferred approach by many regulatory agencies for dose-response assessment. It provides a more quantitative estimate of risk compared to the No-Observed-Adverse-Effect-Level (NOAEL) approach. Software such as the EPA's Benchmark Dose Software (BMDS) can be used for this purpose.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data from a hypothetical HCNM dose-response study.

Table 1: Hypothetical Tumor Incidence in F344 Rats after 2-Year Exposure to HCNM

Dose Group (ppm in drinking water)Number of AnimalsLiver Tumors (Incidence %)Kidney Tumors (Incidence %)
0 (Control)502 (4%)1 (2%)
1505 (10%)3 (6%)
105015 (30%)10 (20%)
1005035 (70%)28 (56%)
Statistically significant increase compared to the control group (p < 0.05)

Table 2: Hypothetical HCNM Levels in Rat Urine

Dose Group (ppm in drinking water)Mean HCNM Concentration (ng/mL) ± SD
0 (Control)Not Detected
15.2 ± 1.8
1048.9 ± 12.3
100512.6 ± 98.7

PART 5: Mechanistic Insights: Metabolic Activation of HCNM

Understanding the metabolic activation of HCNM is crucial for interpreting the dose-response data and for extrapolating the findings to humans. Based on studies of other β-hydroxyalkylnitrosamines, a key activation pathway is likely to be sulfation.[9]

Metabolic_Pathway HCNM HCNM N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine Sulfate_Ester Sulfate Ester Intermediate (Unstable) HCNM->Sulfate_Ester Sulfotransferase (SULT) Carbocation Electrophilic Carbocation Sulfate_Ester->Carbocation Spontaneous Decomposition DNA_Adducts DNA Adducts Carbocation->DNA_Adducts Alkylation Tumor_Initiation Tumor Initiation DNA_Adducts->Tumor_Initiation

Caption: Proposed metabolic activation pathway of HCNM via sulfation.

This proposed pathway involves the enzymatic conjugation of a sulfate group to the hydroxyl moiety of HCNM, forming an unstable sulfate ester. This intermediate can then spontaneously decompose to generate a reactive electrophilic carbocation, which can subsequently bind to cellular macromolecules like DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. Other metabolic pathways, such as oxidation of the hydroxyl group, may also contribute to the activation of HCNM.[9]

Conclusion

The study of the dose-response relationship of this compound is essential for a comprehensive risk assessment. The protocols and application notes presented here provide a robust framework for conducting such studies, from initial experimental design to data interpretation and mechanistic investigation. By following these guidelines, researchers can generate high-quality, reliable data that will contribute to a better understanding of the carcinogenic potential of HCNM and aid in the protection of public health.

References

  • Hecht, S. S., Morrison, J. B., & Young, R. (1984). N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis, 5(7), 979–981. [Link]

  • Hiasa, Y., Paul, M., Hayashi, I., Mochizuki, M., Tsutsumi, H., Kuwashima, S., Kitahori, Y., & Konishi, N. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143–149. [Link]

  • Konishi, Y., Denda, A., Takahashi, S., Inui, S., & Aoki, Y. (1979). Carcinogenic effect of N-bis(2-hydroxypropyl)nitrosamine by a single administration in rats. Cancer Letters, 6(2), 115–119. [Link]

  • Michejda, C. J., Kroeger-Koepke, M. B., Kovatch, R. M., & Lijinsky, W. (1986). Recent findings on the metabolism of beta-hydroxyalkylnitrosamines. IARC Scientific Publications, (70), 101–107. [Link]

  • ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54584, this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Nitroso(2-hydroxyethyl)glycine. Retrieved from [Link]

  • MDPI. (2020). The State of the Art and Challenges of In Vitro Methods for Human Hazard Assessment of Nanomaterials in the Context of Safe-by-Design. Nanomaterials, 10(9), 1777. [Link]

  • Esterbauer, H., & Frank, A. (1988). Metabolic nitrite formation from N-nitrosamines: are there other pathways than reductive denitrosation by cytochrome P-450? Carcinogenesis, 9(12), 2237–2240. [Link]

  • Veeprho. (n.d.). N-Nitroso(2-hydroxyethyl)glycine. Retrieved from [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services. [Link]

  • van der Merwe, D. (2001). Human in vivo studies of non-pharmaceutical products. Toxicology Letters, 120(1-3), 303–309. [Link]

  • Hausladen, A., Gow, A. J., & Stamler, J. S. (1998). Nitrosative stress: Metabolic pathway involving the flavohemoglobin. Proceedings of the National Academy of Sciences, 95(24), 14100–14105. [Link]

  • ResearchGate. (2025). High field ex vivo and in vivo 2D NMR spectroscopy in mice brain: Resolving and exploring the molecular environments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54584, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curves for nitrosamine cytotoxicity in T5 cells. Retrieved from [Link]

  • Lettice, L. A., Williamson, I., Devenney, P. S., & Hill, R. E. (2020). Comprehensive In Vivo Interrogation Reveals Phenotypic Impact of Human Enhancer Variants. Cell, 180(6), 1262–1271.e15. [Link]

  • Lijinsky, W., Reuber, M. D., & Manning, W. B. (1984). Dose-response study with N-nitrosodiethanolamine in F344 rats. Food and Chemical Toxicology, 22(1), 23–26. [Link]

  • Soar. (n.d.). Development of analytical protocols for rapid analysis of biological samples with flow-gated capillary electrophoresis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorpyrifos. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54584, this compound. Retrieved from [Link]

  • Dinis-Oliveira, R. J., Carvalho, F., & Magalhães, T. (2017). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. Forensic Sciences Research, 2(1), 2–10. [Link]

  • ResearchGate. (2009). Dose-Response Relationships for N7-(2-Hydroxyethyl)Guanine Induced by Low-Dose [C]Ethylene Oxide: Evidence for a Novel Mechanism of Endogenous Adduct Formation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA) Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The detection of N-nitrosamine impurities in pharmaceutical products is a critical regulatory and safety concern. N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA) is a Nitrosamine Drug Substance-Related Impurity (NDSRI) that can form from active pharmaceutical ingredients (APIs) containing specific structural motifs. Its analysis presents unique challenges due to its polarity and the need for high sensitivity to meet stringent acceptable intake (AI) limits set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2] This guide provides in-depth technical support, troubleshooting advice, and validated protocols for developing and optimizing a robust LC-MS/MS method for HECMNA.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is HECMNA and why is it a concern? A1: HECMNA, or N-Nitroso-(2-hydroxyethyl)glycine, is a type of nitrosamine impurity classified as a potential mutagen and probable human carcinogen.[3][4] It is considered an NDSRI because its formation is directly linked to the degradation or synthesis of a specific drug substance. Regulatory agencies mandate strict control over such impurities in final drug products.[1][2]

Q2: What is the primary analytical technique for HECMNA detection? A2: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying all types of nitrosamines, including polar NDSRIs like HECMNA.[5] This technique offers the required sensitivity and selectivity to detect trace levels of the impurity in complex pharmaceutical matrices.[6] Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are most commonly used for this application.[5]

Q3: What are the main challenges in analyzing HECMNA? A3: The primary challenges stem from HECMNA's chemical properties. Its structure contains both a hydroxyl and a carboxylic acid group, making it highly polar. This can lead to:

  • Poor Retention: Difficulty in retaining the analyte on standard reversed-phase (C18) chromatography columns.[7]

  • Matrix Effects: Interference from excipients and the API in the drug product matrix, which can suppress or enhance the MS signal.

  • Analyte Instability: Nitrosamines can be sensitive to light and heat, potentially degrading during sample preparation or analysis.[8]

  • In-situ Formation: The risk of artificially generating the nitrosamine during sample preparation if nitrosating agents and amine precursors are present.[8]

Q4: Do I need a special type of mass spectrometer ion source? A4: While Atmospheric Pressure Chemical Ionization (APCI) is often used for smaller, more volatile nitrosamines, Electrospray Ionization (ESI) is generally better suited for more complex, polar nitrosamines or NDSRIs like HECMNA.[5] ESI in positive ion mode is the recommended starting point, targeting the protonated molecule [M+H]⁺.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during method development and routine analysis.

Sample Preparation Issues

Q: My analyte recovery is low and inconsistent. What are the likely causes? A: Low or variable recovery is a common problem in trace analysis and can be caused by several factors.

  • Cause 1: Inefficient Extraction. The polarity of HECMNA means it may not efficiently partition into less polar organic solvents if using Liquid-Liquid Extraction (LLE). The drug product matrix itself (e.g., polymers in extended-release tablets) can also hinder extraction.

    • Solution: Solid-Phase Extraction (SPE) is often a more robust and effective technique for nitrosamine analysis.[9][10] For HECMNA, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may provide the best results by retaining the API and excipients while allowing the more polar HECMNA to pass through.[11] Always ensure the sample is fully dissolved before any extraction step; sonication can aid this process.[6][9]

  • Cause 2: Analyte Adsorption. HECMNA can adsorb to glass or plastic surfaces, especially if the sample is highly pure.

    • Solution: Use silanized glass vials or polypropylene labware. Also, ensure the pH of your sample diluent is appropriate to keep the analyte in a stable, soluble form.

  • Cause 3: Analyte Degradation. Nitrosamines can degrade when exposed to UV light.

    • Solution: Use amber vials and protect samples from direct light during preparation and storage.[12]

Q: I suspect I am getting false positive results. How can I investigate this? A: False positives are a significant concern, often arising from the artificial formation of nitrosamines during sample preparation or analysis.[8]

  • Cause 1: Nitrite Contamination. Residual nitrites in reagents, solvents, or even the drug product excipients can react with the amine precursor under acidic conditions to form HECMNA.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Test all materials for potential nitrite contamination. Consider adjusting the pH of your sample diluent to be neutral or slightly basic to inhibit the nitrosation reaction.[8]

  • Cause 2: Contamination from Lab Environment. Trace amounts of nitrosamines can be present in lab equipment, such as certain plastics or rubber septa.

    • Solution: Perform a thorough blank analysis of your entire sample preparation workflow, including all solvents, filters, and vials, to identify any sources of contamination. Syringe filters should be validated to ensure they do not leach nitrosamines.[13]

Liquid Chromatography (LC) Problems

Q: My HECMNA peak has poor shape (fronting or tailing). How can I improve it? A: Peak shape issues are common with polar analytes and directly impact quantification accuracy.

  • Cause 1: Solvent Mismatch. Injecting your sample in a solvent significantly stronger (i.e., higher organic content) than your initial mobile phase will cause peak distortion, especially for early-eluting compounds like HECMNA.[14]

    • Solution: The sample diluent should match the initial mobile phase conditions as closely as possible. If a stronger solvent is required for extraction, minimize the injection volume.

  • Cause 2: Inappropriate Mobile Phase pH. The carboxylic acid and amine functionalities of HECMNA mean its charge state is dependent on pH. Secondary interactions with the column's stationary phase can occur if the pH is not controlled.

    • Solution: Use a mobile phase modifier. 0.1% formic acid in both the aqueous and organic phases is standard for improving peak shape and promoting ionization in positive ESI mode.[7][14]

  • Cause 3: Poor Chromatographic Retention. HECMNA may elute very early, near the solvent front, on a standard C18 column, leading to poor peak shape and susceptibility to matrix interference.

    • Solution:

      • Modify the Gradient: Start with a very low percentage of organic solvent (e.g., 1-5%) and use a shallow gradient at the beginning of the run.[14]

      • Alternative Column Chemistry: If a C18 column is insufficient, consider a column designed for polar analyte retention, such as an AQ-C18 (with a polar end-capping) or a pentafluorophenyl (PFP) stationary phase, which provides alternative selectivity.[14]

Mass Spectrometry (MS/MS) Detection Challenges

Q: I have a weak or no signal for HECMNA. What should I check? A: A weak signal prevents achieving the low detection limits required by regulators.

  • Cause 1: Incorrect MRM Transitions. The selected precursor and product ions may not be correct or optimal.

    • Solution: You must empirically determine the optimal MRM transitions. See Protocol 1 for a detailed, step-by-step guide on how to optimize MRM parameters for HECMNA.

  • Cause 2: Suboptimal Ion Source Parameters. ESI source settings like capillary voltage, gas flows (nebulizer, drying gas), and temperature are critical for efficient ionization and desolvation.

    • Solution: Perform a source optimization experiment by infusing a standard solution of HECMNA and systematically adjusting parameters to maximize the signal for the precursor ion (m/z 149.05).

  • Cause 3: Ion Suppression. Co-eluting components from the sample matrix can compete with HECMNA for ionization, reducing its signal.

    • Solution: Improve chromatographic separation to move the HECMNA peak away from interfering matrix components. If suppression persists, a more rigorous sample cleanup (e.g., SPE) is necessary. You can diagnose suppression by post-column infusion of a HECMNA standard while injecting a matrix blank.

Section 3: Standard Protocols & Methods

Protocol 1: Determining Optimal MRM Transitions for HECMNA

Background: As a specific NDSRI, validated MRM transitions for HECMNA are not widely published. Therefore, they must be determined experimentally. This protocol guides you through the process using a triple quadrupole mass spectrometer.

Starting Information:

  • Chemical Formula: C₄H₈N₂O₄

  • Monoisotopic Mass: 148.0484 Da[1]

  • Target Precursor Ion [M+H]⁺: m/z 149.05

Step-by-Step Methodology:

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of HECMNA standard in a suitable solvent (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Direct Infusion & Precursor Confirmation:

    • Infuse the standard solution directly into the mass spectrometer using a syringe pump.

    • Perform a full scan in Q1 (e.g., from m/z 50-200) in positive ESI mode.

    • Confirm the presence of a strong signal at m/z 149.05, corresponding to the protonated molecule. Optimize source parameters to maximize this signal.

  • Product Ion Scan (MS2 Scan):

    • Set the mass spectrometer to "Product Ion Scan" or "Daughter Scan" mode.

    • Set Q1 to isolate the precursor ion (m/z 149.05).

    • Set Q3 to scan a range of masses (e.g., m/z 40-150) to detect all fragment ions.

    • Apply a range of collision energies (e.g., start with 15-20 eV) to induce fragmentation.

    • Analyze the Spectrum: Identify the most abundant and structurally relevant product ions. Based on the HECMNA structure, look for fragments corresponding to logical neutral losses:

      • m/z 131.04: Loss of water (-18 Da)

      • m/z 119.05: Loss of the nitrosyl radical (-30 Da)

      • m/z 103.06: Loss of formic acid (-46 Da)

      • m/z 74.02: Fragment corresponding to [N(NO)CH₂CH₂OH+H]⁺

  • Collision Energy (CE) Optimization:

    • Set the mass spectrometer to MRM mode.

    • Select the two or three most intense and specific product ions identified in the previous step.

    • For each MRM transition (e.g., 149.05 -> 131.0, 149.05 -> 103.1), create an experiment where you analyze the standard while ramping the collision energy over a range (e.g., 5 eV to 40 eV in 2 eV steps).

    • Plot the signal intensity for each transition against the collision energy. The optimal CE is the value that produces the maximum signal.

  • Final MRM Selection:

    • Choose the transition that gives the most intense and stable signal as the "quantifier."

    • Choose a second, also intense, transition as the "qualifier" to provide confirmation of the analyte's identity.[11]

Protocol 2: Standard LC-MS/MS Operating Parameters (Starting Point)

This table provides a robust starting point for method development after MRM optimization is complete.

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides better resolution and peak shape, which is critical for separating HECMNA from matrix interferences.
Column C18 AQ-type or PFP, 100 x 2.1 mm, 1.8 µmA C18 with polar end-capping (AQ) or a PFP phase enhances the retention of polar analytes like HECMNA.[14]
Column Temp 40 °CImproves peak shape and reduces mobile phase viscosity for better performance.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ESI and improves peak shape by suppressing silanol interactions.[14]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileMethanol can sometimes offer different selectivity for polar compounds compared to acetonitrile.
Injection Volume 1 - 10 µLKeep volume low, especially if sample diluent has a higher organic content than the initial mobile phase.
Sample Diluent Match initial mobile phase conditions (e.g., 95% A / 5% B)Prevents peak distortion and ensures compatibility with the chromatographic system.[14]
MS System Triple Quadrupole Mass SpectrometerThe gold standard for sensitive and selective quantification using MRM.[5]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is well-suited for polar, non-volatile compounds like HECMNA.[5]
Monitoring Mode Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5]

Section 4: Key Data & Parameters

Table 1: HECMNA Mass Spectrometry Parameters (To Be Determined)

This table must be populated by the user following the MRM optimization protocol.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)Role
HECMNA149.05User Determined20 - 50User DeterminedQuantifier
HECMNA149.05User Determined20 - 50User DeterminedQualifier
Table 2: Example LC Gradient for Polar Nitrosamine Analysis

This is a starting point and must be optimized for your specific column and system.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.498.02.0Initial
1.000.498.02.06
8.000.440.060.06
8.100.45.095.06
10.000.45.095.06
10.100.498.02.06
12.000.498.02.06

Section 5: Workflow & Logic Diagrams

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Drug Product/API Dissolve Dissolve in Diluent (with Sonication) Sample->Dissolve Extract Solid-Phase Extraction (SPE Cleanup) Dissolve->Extract Filter Filter through 0.22 µm PVDF Extract->Filter LC UHPLC Separation (Polar Retentive Column) Filter->LC MS Tandem Quadrupole MS (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for HECMNA analysis.

Troubleshooting_Low_Signal Start Problem: Low or No Signal for HECMNA Check_MS Is MS signal present during direct infusion of standard? Start->Check_MS Troubleshoot_MS Optimize MS Parameters: 1. Confirm Precursor Ion (m/z 149.05) 2. Perform Product Ion Scan 3. Optimize Collision Energy 4. Tune Ion Source Check_MS->Troubleshoot_MS NO Check_LC Is the peak visible in the chromatogram but weak? Check_MS->Check_LC YES MS_No NO MS_Yes YES Troubleshoot_Retention Improve Retention: 1. Check Sample Diluent vs Mobile Phase 2. Use Polar-Retentive Column 3. Start with Low % Organic Check_LC->Troubleshoot_Retention NO Troubleshoot_Suppression Investigate Ion Suppression: 1. Improve Sample Cleanup (SPE) 2. Adjust Chromatography to separate from matrix Check_LC->Troubleshoot_Suppression YES LC_No NO LC_Yes YES

Caption: Troubleshooting logic for low HECMNA signal.

References

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54584, this compound. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA. [Link]

  • Sciex. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. [Link]

  • Waters Corporation. Nitrosamines Analysis with LC-MS/MS. [Link]

  • Global Substance Registration System. N-ETHYL-N-(2-HYDROXYETHYL)NITROSAMINE. [Link]

  • Shimadzu Corporation. Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]

  • Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • European Union Reference Laboratory for Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

  • National Center for Biotechnology Information. (2022). Simultaneous Determination for Nine Kinds of N-Nitrosamines Compounds in Groundwater by Ultra-High-Performance Liquid Chromatography Coupled with Triple Quadrupole Mass Spectrometry. [Link]

  • ResearchGate. MRM parameters for analytes and their respective internal standards. [Link]

  • PubMed. (2016). Re-investigation of the fragmentation of protonated carotenoids by electrospray ionization and nanospray tandem mass spectrometry. [Link]

  • Acta Marisiensis - Seria Medica. (2025). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. [Link]

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Technical Support Center: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNitrosamine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNitrosamine), also known as N-Nitroso-(2-hydroxyethyl)glycine (NHEG). This guide is designed to provide in-depth, field-proven insights into the stability of this compound in biological matrices. Understanding the stability of HCNitrosamine is critical for accurate quantification in metabolism studies, toxicological assessments, and ensuring data integrity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary factors influencing the stability of HCNitrosamine in biological samples?

Understanding the key factors that can lead to the degradation of your analyte is the first step in designing a robust experiment. Like many nitrosamines, the stability of HCNitrosamine is not absolute and is influenced by several physicochemical factors.

The primary drivers of degradation for nitrosamines, in general, are light, pH, temperature, and the presence of reactive species or catalysts.[1] While HCNitrosamine is a metabolite of N-nitrosodiethanolamine (NDELA), it shares structural similarities that make it susceptible to similar degradation pathways.[2]

Key Influencing Factors:

  • Light Exposure: NDELA, the parent compound of HCNitrosamine, is sensitive to light, particularly ultraviolet (UV) light, which can cause rapid photolytic degradation.[2][3] This process typically involves the cleavage of the N-N bond.[1] It is crucial to assume HCNitrosamine has similar photosensitivity. Therefore, all experiments should be conducted with minimal light exposure, using amber vials and avoiding direct sunlight or harsh laboratory lighting.

  • pH of the Matrix: The stability of nitrosamines is highly pH-dependent.[1] Acidic conditions can sometimes promote degradation, though NDELA is noted to be only slightly less stable in acidic solutions compared to neutral or alkaline ones when kept in the dark.[2] For HCNitrosamine, extreme pH values should be avoided during sample processing and storage unless your experimental goal is to force degradation. Buffering your samples to a near-neutral pH (pH 6.8-7.4) is a standard practice to maintain stability.

  • Temperature: Elevated temperatures accelerate most chemical reactions, including degradation.[1] Thermal denitrosation is a known degradation pathway for nitrosamines.[1] To minimize degradation, biological samples containing HCNitrosamine should be kept on ice during processing and stored at -80°C for long-term stability.

  • Oxidative Stress: The presence of reactive oxygen species (ROS) or metal ions (e.g., iron) can promote oxidative degradation.[1][4] Biological matrices, especially those undergoing cell lysis or inflammation, can have higher levels of ROS. The addition of antioxidants or chelating agents like EDTA may be considered in specific experimental contexts, but their compatibility with downstream analysis must be verified.

Factor Condition to Avoid Recommended Practice Rationale
Light Direct sunlight, UV lamps, prolonged exposure to bright lab light.Work in a shaded area, use amber glass or opaque tubes, wrap samples in foil.Prevents photolytic cleavage of the N-N bond, a primary degradation pathway for nitrosamines.[1]
Temperature Room temperature for extended periods, freeze-thaw cycles.Process samples on ice; store long-term at ≤ -70°C.Minimizes the rate of all potential degradation reactions (hydrolytic, oxidative, enzymatic).[1]
pH Highly acidic (<4) or highly alkaline (>10) conditions.Maintain samples at a near-neutral pH (6.5-7.5) using appropriate buffers.HCNitrosamine's parent compound is most stable in neutral to alkaline solutions; avoiding extremes prevents acid/base-catalyzed hydrolysis.[2]
Oxidation Presence of free metal ions (e.g., Fe²⁺), oxidizing agents.Consider adding chelators (e.g., EDTA) if matrix is prone to oxidation.Prevents ROS-driven oxidation and catalytic hydrolysis.[1][4]
FAQ 2: Troubleshooting Guide: Why is my recovery of HCNitrosamine unexpectedly low?

Low or inconsistent analyte recovery is one of the most common and frustrating issues in quantitative analysis. For a metabolite like HCNitrosamine, the problem often lies in pre-analytical sample handling and processing steps.

This guide provides a systematic approach to troubleshooting.

G cluster_collection Sample Collection & Handling cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analytical Method start Low HCNitrosamine Recovery Detected collection_check Was sample immediately chilled and protected from light? start->collection_check collection_no Implement immediate chilling (on ice) and use amber vials. collection_check->collection_no No enzyme_check Were enzymatic reactions quenched promptly? collection_check->enzyme_check Yes collection_no->enzyme_check enzyme_no Add enzyme inhibitors or use immediate protein precipitation. enzyme_check->enzyme_no No ph_check Was pH maintained near neutral? enzyme_check->ph_check Yes enzyme_no->ph_check ph_no Buffer samples to pH 7.0 immediately after collection. ph_check->ph_no No storage_check Stored at -80°C? Multiple freeze-thaw cycles? ph_check->storage_check Yes ph_no->storage_check storage_no Aliquot samples before first freeze. Store exclusively at -80°C. storage_check->storage_no No / Yes (Multiple cycles) artifact_check Could artifactual formation/loss occur during extraction or LC-MS/MS analysis? storage_check->artifact_check Yes / No (Aliquot!) storage_no->artifact_check artifact_no Review extraction solvents, pH, and MS source conditions. Add ammonium sulfamate to prevent nitrosation. artifact_check->artifact_no No / Unsure solution Re-run experiment with optimized protocol. artifact_check->solution Yes artifact_no->solution

Step-by-Step Troubleshooting Protocol:

  • Review Sample Collection:

    • Issue: Degradation begins the moment the sample is collected. Enzymatic activity and exposure to ambient light/temperature are immediate threats.

    • Causality: HCNitrosamine is a product of β-oxidation of NDELA, a process that can occur in liver S9 fractions.[2] This implies that metabolic enzymes in biological samples (like plasma, urine, or tissue homogenates) can potentially degrade it further.

    • Solution: Collect samples directly into pre-chilled amber tubes. If working with blood, process it to plasma or serum within 30 minutes. For tissue, flash-freeze in liquid nitrogen immediately after collection.

  • Evaluate Sample Processing:

    • Issue: Failure to halt enzymatic activity can lead to significant analyte loss.

    • Causality: Plasma contains esterases, and tissue homogenates contain a wide array of metabolic enzymes (e.g., cytochrome P450s, sulfotransferases) that are known to metabolize nitrosamines and related compounds.[5][6]

    • Solution: Implement a rapid quenching step. For liquid matrices like plasma or urine, use protein precipitation with a cold organic solvent (e.g., acetonitrile containing an internal standard). For tissue homogenates, ensure the homogenization buffer contains a broad-spectrum enzyme inhibitor cocktail and is kept ice-cold at all times.

  • Assess Storage Conditions:

    • Issue: Improper storage temperature or repeated freeze-thaw cycles can degrade the analyte.

    • Causality: Each freeze-thaw cycle can cause pH shifts in microenvironments within the sample and damage the analyte through ice crystal formation and concentration effects. Even at -20°C, some enzymatic and chemical degradation can occur over long periods.

    • Solution: Aliquot samples into single-use volumes before the initial freeze to avoid freeze-thaw cycles. For long-term storage (>1 week), -80°C is mandatory.

  • Investigate Analytical Procedure:

    • Issue: The sample extraction and analysis method itself may be causing degradation or preventing efficient detection.

    • Causality: The choice of extraction solvent, pH conditions during extraction, and high temperatures in the mass spectrometer source can contribute to analyte loss. Highly sensitive methods like LC-MS/MS are required for detection at trace levels.[7][8]

    • Solution: Validate your extraction procedure with spiked matrix samples to calculate recovery. Ensure the mobile phase pH is compatible with HCNitrosamine stability. Optimize MS source parameters (e.g., temperature, gas flow) to maximize signal without causing in-source degradation.

FAQ 3: How do I design a simple in vitro stability study for HCNitrosamine in a biological matrix (e.g., plasma, liver S9)?

A well-designed stability study is a self-validating system. It should include controls that allow you to distinguish between enzymatic and non-enzymatic degradation and to confirm that your analytical method is performing correctly.

Experimental Workflow for In Vitro Stability Assay

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare HCNitrosamine stock in DMSO/water C Prepare incubation mixtures in amber tubes A->C B Thaw biological matrix (e.g., plasma, S9) on ice B->C D T=0 min: Add matrix, immediately quench C->D E T=5, 15, 30, 60, 120 min: Quench reaction at each timepoint C->E Start timer F Control: Heat-inactivated matrix incubation C->F G Protein Precipitation (cold ACN + IS) E->G F->G H Centrifuge & collect supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining vs. T=0 I->J

Protocol: In Vitro Stability in Human Plasma

This protocol aims to determine the rate at which HCNitrosamine is degraded in plasma.

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of HCNitrosamine in DMSO.

    • Prepare a working solution by diluting the stock solution in 50:50 acetonitrile:water.

    • Obtain pooled human plasma (with anticoagulant, e.g., K2EDTA) from a reputable commercial source. Keep it frozen until use.

    • Prepare a quenching solution: ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard.

  • Assay Procedure:

    • Thaw the human plasma on ice.

    • Dispense 495 µL of plasma into a series of amber microcentrifuge tubes. Pre-warm these tubes in a water bath at 37°C for 5 minutes.

    • To initiate the reaction, add 5 µL of the HCNitrosamine working solution to each tube (final concentration, e.g., 1 µM), vortex briefly, and return to the 37°C water bath. This is your Test Group .

    • Time Zero (T=0) Sample: Immediately after adding HCNitrosamine to the first tube, add 1 mL of the cold quenching solution. This sample represents 100% analyte at the start.

    • Time Points: At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), quench the reaction in the respective tubes by adding 1 mL of the cold quenching solution.

    • Control for Non-Enzymatic Degradation: Prepare a parallel set of tubes with plasma that has been heat-inactivated (e.g., 60°C for 30 minutes) before the addition of HCNitrosamine. This will show if degradation is chemically or enzymatically driven.

  • Sample Processing and Analysis:

    • After quenching, vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Analyze the samples using a validated LC-MS/MS method.[8][9]

  • Data Analysis:

    • Calculate the peak area ratio of HCNitrosamine to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the mean T=0 ratio.

    • Plot the natural log of the percent remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693/k).

FAQ 4: How is HCNitrosamine formed biologically, and can this process continue ex vivo?

Yes, understanding the formation pathway is key to preventing ex vivo changes. HCNitrosamine is a known metabolite of N-nitrosodiethanolamine (NDELA).[2] The formation occurs via a β-oxidation pathway.

G NDELA {N-Nitrosodiethanolamine (NDELA)|HO-CH₂CH₂-N(NO)-CH₂CH₂-OH} EFMN {N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN)|HO-CH₂CH₂-N(NO)-CH₂CHO} NDELA->EFMN β-Oxidation (Alcohol Dehydrogenase) HCN {N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine (HCNitrosamine)|HO-CH₂CH₂-N(NO)-CH₂COOH} EFMN->HCN Oxidation (Aldehyde Dehydrogenase)

This metabolic conversion is catalyzed by enzymes like alcohol and aldehyde dehydrogenases, which are present in liver S9 fractions and other tissues.[2] If a biological sample contains residual NDELA and active enzymes, the formation of HCNitrosamine can continue after the sample has been collected, leading to an artificial increase in its measured concentration.

To prevent this:

  • Immediate Quenching: As described previously, halting all enzymatic activity immediately upon sample collection is critical.

  • Inhibition: Using specific inhibitors for dehydrogenases could be an option in targeted research, but a broad-spectrum approach like protein precipitation is generally more practical.

References

  • National Center for Biotechnology Information (2024). N-Nitrosodiethanolamine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Available: [Link]

  • PubChem (2024). N-Nitrosodiethanolamine. National Center for Biotechnology Information. Available: [Link]

  • Yau, A. T., & Alexander, M. (1981). Microbial metabolism of N-nitrosodiethanolamine in lake water and sewage. Applied and Environmental Microbiology, 41(3), 642–648. Available: [Link]

  • ResolveMass Laboratories Inc. (2023). Nitrosamine Degradation Pathways. Available: [Link]

  • Mirzaei, H., & Saeedi, M. (2024). Detection and measurement of N-nitrosodiethanolamine: old challenges and advanced approaches. Discover Chemistry, 1(14). Available: [Link]

  • FreeThink Technologies (n.d.). Nitrosamine degradation pathways: In silico knowledge. Available: [Link]

  • Koepke, S. R., Kroeger-Koepke, M. B., & Michejda, C. J. (1988). Recent findings on the metabolism of beta-hydroxyalkylnitrosamines. IARC Scientific Publications, (84), 95–98. Available: [Link]

  • ResearchGate (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Available: [Link]

  • Krasniqi, E., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1539–1551. Available: [Link]

  • Chung, F. L., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 5109. Available: [Link]

  • Ulbrich, K., et al. (1986). A Study of Enzymic Degradation of a Macromolecular Substrate, poly[N5-(2-hydroxyethyl)-L-glutamine], by Gel Permeation Chromatography and Kinetic Modelling. Biomaterials, 7(4), 293-299. Available: [Link]

  • Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456–1483. Available: [Link]

  • Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(45), 16758–16775. Available: [Link]

  • PubChem (2024). This compound. National Center for Biotechnology Information. Available: [Link]

  • Hecht, S. S., Morrison, J. B., & Young, R. (1984). N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis, 5(7), 979–981. Available: [Link]

  • Hiasa, Y., et al. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143-149. Available: [Link]

  • Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research. Available: [Link]

Sources

Technical Support Center: Matrix Effects in N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HNMCA) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantification of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HNMCA). This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of HNMCA analysis, particularly the pervasive challenge of matrix effects. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HNMCA) and why is its accurate quantification critical?

This compound (HNMCA), also known as N-nitroso-N-(2-hydroxyethyl)glycine, is a non-volatile nitrosamine. It is primarily recognized as a major urinary metabolite of the potent carcinogen N-nitrosodiethanolamine (NDELA). NDELA can be found as an impurity in various consumer products, including some cosmetics and pharmaceuticals. Therefore, quantifying HNMCA in biological matrices like urine serves as a crucial biomarker for assessing human exposure to NDELA. Accurate and precise measurement is paramount for toxicological risk assessment, pharmacokinetic studies, and ensuring regulatory compliance.

Q2: What, precisely, are "matrix effects" in the context of LC-MS/MS analysis of HNMCA?

Matrix effects are a phenomenon inherent to Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, where components of the sample matrix (everything other than the analyte of interest) co-elute with the analyte and interfere with its ionization process in the mass spectrometer's source. This interference can manifest in two ways:

  • Ion Suppression: This is the more common effect, where matrix components compete with HNMCA for ionization, reducing the efficiency of protonation or adduct formation. This leads to a lower-than-expected signal, poor sensitivity, and underestimation of the true concentration. A primary cause is the competition for charge or access to the droplet surface during the electrospray ionization (ESI) process.

  • Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of HNMCA, leading to an artificially high signal and an overestimation of the concentration.

These effects are highly variable and depend on the specific composition of each sample, making them a significant source of analytical inaccuracy and imprecision.

Q3: What are the common signs that my HNMCA assay is suffering from significant matrix effects?

Several key indicators may point to underlying matrix effect issues in your assay:

  • Poor Reproducibility: High percentage coefficient of variation (%CV) in quality control (QC) samples or even between replicate injections of the same sample.

  • Low Analyte Recovery: Spiked QC samples consistently yield concentrations lower than their nominal value, even after accounting for extraction efficiency.

  • Inconsistent Internal Standard Response: The peak area of your internal standard varies significantly across different biological samples.

  • Non-Linearity at Low Concentrations: The calibration curve may appear linear at higher concentrations but loses linearity near the lower limit of quantitation (LLOQ).

  • Discrepancies Between Different Lots of Matrix: When building calibration curves in different lots of blank matrix (e.g., urine from different donors), you observe significant differences in the slope of the curves.

Q4: Is a standard internal standard sufficient, or is a stable isotope-labeled version required for HNMCA?

While a structural analog can be used as an internal standard (IS), a stable isotope-labeled (SIL) internal standard, such as HNMCA-d4, is the gold standard and highly recommended for mitigating matrix effects.

Here's why: A SIL-IS is chemically identical to HNMCA and will have nearly identical chromatographic retention times and ionization behavior. Therefore, it experiences the same degree of ion suppression or enhancement as the native analyte in each specific sample. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to significantly improved accuracy and precision. A simple structural analog may not co-elute perfectly or experience the same ionization interference, making it less effective.

Q5: Can I simply dilute my sample to mitigate matrix effects for HNMCA analysis?

Dilution is a valid and straightforward strategy, often termed the "dilute-and-shoot" approach. By diluting the sample with the initial mobile phase or a suitable buffer, the concentration of interfering matrix components is reduced. However, this approach has a critical trade-off: the concentration of HNMCA is also reduced. This may cause your analyte concentration to fall below the LLOQ of your instrument, especially when measuring trace levels.

Recommendation: Dilution is a good starting point if the expected HNMCA concentrations are high. For low-level quantification, a more selective sample preparation technique is usually necessary to remove interferences while concentrating the analyte.

Troubleshooting Guide: Diagnosing and Solving Matrix Effect Issues

This section provides a structured approach to identifying and resolving common problems encountered during HNMCA quantification that are often rooted in matrix effects.

Problem 1: Poor Sensitivity & Low Signal-to-Noise (S/N)

Your HNMCA peak is small, or the signal-to-noise ratio is too low to meet your LLOQ requirements, particularly in post-spike samples compared to neat solutions.

  • Primary Suspect: Severe Ion Suppression.

Start Low Sensitivity / S/N CheckSource Step 1: Verify MS Source Conditions (e.g., spray voltage, gas flow, temp) Start->CheckSource PostColumn Step 2: Perform Post-Column Infusion Experiment to Visualize Suppression Zone CheckSource->PostColumn Suppression_Detected Result: Ion Suppression Co-elutes with HNMCA PostColumn->Suppression_Detected  YES No_Suppression Result: No Significant Suppression Observed PostColumn->No_Suppression  NO Improve_Chromo Solution A: Improve Chromatography - Test alternative column chemistry (e.g., HILIC) - Adjust gradient to separate from interferences Suppression_Detected->Improve_Chromo Improve_Cleanup Solution B: Enhance Sample Cleanup - Implement/Optimize Solid-Phase Extraction (SPE) - Evaluate Liquid-Liquid Extraction (LLE) Suppression_Detected->Improve_Cleanup Other_Issue Investigate Other Issues: - Analyte degradation - Poor ionization of HNMCA No_Suppression->Other_Issue Re_Eval Re-evaluate Assay Performance Improve_Chromo->Re_Eval Improve_Cleanup->Re_Eval

Caption: Workflow for diagnosing and resolving low sensitivity due to ion suppression.

  • Step-by-Step Guidance:

    • Verify Instrument Performance: Before blaming the matrix, ensure the mass spectrometer is performing optimally by infusing a standard solution of HNMCA directly.

    • Conduct a Post-Column Infusion Experiment: This is the definitive test for ion suppression. (See Protocol 1 below for a detailed methodology). This experiment will show you exactly where, in your chromatographic run, ion suppression is occurring.

    • Optimize Chromatography: If the suppression zone overlaps with your HNMCA peak, modify your LC method. The goal is to chromatographically separate HNMCA from the interfering matrix components. Consider switching to an orthogonal separation mechanism, like HILIC, if reverse-phase is not providing sufficient resolution from polar interferences common in urine.

    • Implement Aggressive Sample Cleanup: If chromatography alone is insufficient, you must remove the interfering compounds before injection. Solid-Phase Extraction (SPE) is highly effective for this. (See Protocol 2 for an example).

Problem 2: High Variability & Inaccurate Quantification (%CV > 15%, %Bias > 15%)

Your QC samples show poor precision and/or trueness, even though sensitivity is acceptable.

  • Primary Suspect: Differential matrix effects between individual samples and calibrators.

Start High Variability / Inaccuracy Check_IS Step 1: Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->Check_IS Yes_SIL YES Check_IS->Yes_SIL No_SIL NO Check_IS->No_SIL Check_Cal Step 2: Are your calibrators prepared in the exact same matrix as your samples? Yes_SIL->Check_Cal Implement_SIL Solution A: Implement a SIL-IS (e.g., HNMCA-d4) This is the most robust solution. No_SIL->Implement_SIL Re_Validate Re-Validate Assay Precision & Accuracy Implement_SIL->Re_Validate No_Match NO (e.g., solvent curve) Check_Cal->No_Match Yes_Match YES Check_Cal->Yes_Match Implement_MM Solution B: Use Matrix-Matched Calibrators Prepare calibration standards in a representative blank matrix. No_Match->Implement_MM Eval_SA Solution C: Evaluate Standard Addition Method Useful for highly variable or rare matrices where blank matrix is unavailable. Yes_Match->Eval_SA Implement_MM->Re_Validate Eval_SA->Re_Validate

Caption: Decision tree for troubleshooting high variability and inaccuracy in HNMCA assays.

  • Step-by-Step Guidance:

    • Implement a SIL-IS (Highest Priority): As discussed in the FAQ, a SIL-IS is the most effective tool for correcting variability. It co-elutes and experiences the same ionization effects as the analyte, providing reliable normalization.

    • Use Matrix-Matched Calibrators: Never use a calibration curve prepared in solvent to quantify samples in a biological matrix. The matrix effect in the solvent curve is zero, while it is significant in the samples, leading to systematic error (bias). Your calibrators must be prepared in a blank, analyte-free matrix that is as close as possible to your actual samples (e.g., pooled human urine).

    • Consider the Standard Addition Method: If you cannot find a representative blank matrix, or if the matrix composition varies drastically from sample to sample, the method of standard addition is a powerful alternative. In this method, each sample is split into several aliquots, and increasing known amounts of HNMCA standard are added to each. The resulting concentration is determined by extrapolation. This approach creates a custom calibration curve within each unique sample, inherently correcting for its specific matrix effect.

Key Experimental Protocols

Protocol 1: How to Perform a Post-Column Infusion Experiment

This experiment is designed to pinpoint the retention times where matrix components cause ion suppression or enhancement.

  • Setup:

    • Prepare a standard solution of HNMCA at a mid-range concentration (e.g., 50 ng/mL) in a suitable solvent.

    • Use a T-connector to merge the flow from the LC column with a continuous, low-flow infusion of the HNMCA standard solution delivered by a syringe pump.

    • Direct the combined flow into the MS ion source.

  • Execution:

    • Begin infusing the HNMCA standard. You should see a stable, continuous signal (baseline) for the HNMCA MRM transition.

    • Inject a blank, extracted matrix sample (e.g., extracted urine) onto the LC column.

    • Monitor the HNMCA MRM transition signal throughout the entire chromatographic run.

  • Interpretation:

    • Stable Baseline: No matrix effect.

    • Dip or Valley in the Baseline: Indicates ion suppression at that retention time.

    • Peak or Hump in the Baseline: Indicates ion enhancement at that retention time.

    • Compare the location of these dips/peaks with the retention time of HNMCA in a normal run. If they overlap, your analyte is being affected.

Protocol 2: Example Solid-Phase Extraction (SPE) for HNMCA from Urine

This protocol provides a starting point for cleaning up urine samples. It should be optimized for your specific application.

  • Cartridge Type: Mixed-mode polymer-based SPE (e.g., a hydrophilic-lipophilic balanced sorbent with ion-exchange capabilities).

  • Methodology:

    • Sample Pre-treatment: Centrifuge 1 mL of urine. Take 500 µL of the supernatant and add 500 µL of 2% formic acid in water. Add your SIL-internal standard. Vortex to mix.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

    • Elution: Elute the HNMCA and IS with 1 mL of 5% formic acid in methanol into a clean collection tube.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Analysis: Inject into the LC-MS/MS system.

Protocol 3: Method for Calculating Matrix Factor (MF)

The matrix factor provides a quantitative measure of the degree of ion suppression or enhancement. It is a critical component of method validation as per regulatory guidelines.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): HNMCA standard prepared in the reconstitution solvent at a specific concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spike): Extract multiple sources of blank matrix (at least 6 different lots). Spike the HNMCA standard into the final extract just before analysis at the same concentrations as Set A.

    • Set C (Pre-Spike): Spike the HNMCA standard into the blank matrix before the extraction process. (This set is used for calculating recovery, not MF).

  • Calculation: The Matrix Factor (MF) is calculated for each lot of matrix at each concentration level:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • The %CV of the MF across the different matrix lots should be <15% to be considered acceptable, indicating that the matrix effect, while present, is consistent.

Data Summary Table

Mitigation StrategyPrincipleProsConsBest For...
Stable Isotope-Labeled IS Normalization- Most effective for correcting variability- Corrects for both matrix and extraction effects- Can be expensive- Requires synthesis/availability of the labeled compoundALL quantitative LC-MS/MS assays. This is considered the industry standard.
Effective Sample Cleanup (SPE/LLE) Removal of Interferences- Increases sensitivity by reducing suppression- Improves assay ruggedness- Can be time-consuming and complex- May lead to analyte loss if not optimizedAssays requiring low LLOQs; complex matrices like plasma or tissue.
Matrix-Matched Calibrators Compensation- Ensures calibrators and samples experience similar matrix effects- Requires a reliable source of analyte-free blank matrix- Does not correct for inter-sample variabilityRoutine assays where the matrix type is consistent (e.g., pooled human plasma).
Dilution Reduction of Interferences- Simple, fast, and inexpensive- Reduces analyte signal, harming sensitivity- May not be sufficient for strong matrix effectsHigh-concentration samples where sensitivity is not a concern.

References

  • International Agency for Research on Cancer (IARC). (1978). N-Nitrosodiethanolamine. In Some N-Nitroso Compounds (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 17). [Link]

  • National Toxicology Program (NTP). (2000). Report on Carcinogens, Ninth Edition; U.S. Department of Health and Human Services, Public Health Service. N-Nitrosodiethanolamine. [Link]

  • Pan, J., & Gu, H. (2016). The impact of matrix effects on the accuracy of quantitative analysis of biological samples by LC-MS/MS. In Current Pharmaceutical Analysis, 12(3), 184-194.
  • Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. In Mass Spectrometry Reviews, 30(3), 491-509.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. In Rapid Communications in Mass Spectrometry, 19(3), 401-407.

Technical Support Center: Troubleshooting Low Recovery of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNitrosamine)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for nitrosamine analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNitrosamine). Due to its unique chemical structure, this compound presents specific analytical hurdles. This document provides in-depth, question-and-answer-based troubleshooting strategies rooted in scientific principles and field-proven experience.

Introduction: The Challenge of HCNitrosamine

This compound is a highly polar molecule, characterized by the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group.[1][2][3] Its high water solubility and zwitterionic potential make it fundamentally different from smaller, less polar nitrosamines like NDMA. Consequently, standard analytical methods often fail, leading to poor recovery, low sensitivity, and unreliable quantification. This guide will walk you through a systematic approach to identify and resolve these issues.

Q1: My recovery for HCNitrosamine is unexpectedly low (<50%). Where should I start my investigation?

A: A low recovery issue for a highly polar analyte like HCNitrosamine almost always originates from one of three areas: Sample Preparation , Chromatographic/Detection Issues , or Analyte Instability . A systematic investigation is crucial.

The Scientific Rationale: The physicochemical properties of HCNitrosamine—specifically its high polarity and its carboxylic acid group (predicted pKa ≈ 4.13)[4]—dictate its behavior. Standard reversed-phase sample preparation and chromatography are designed for non-polar compounds and are inefficient for retaining and recovering polar ones.[5][6]

Your Initial Troubleshooting Workflow: Start with a holistic view of your process. The following diagnostic flowchart outlines the primary decision points for troubleshooting.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Start: Low Recovery of HCNitrosamine SamplePrep Investigate Sample Preparation Start->SamplePrep Primary Suspect Chromatography Investigate Chromatography & MS Start->Chromatography Secondary Check Stability Investigate Analyte Stability Start->Stability Tertiary Check pH_Check Is Sample pH Controlled? SamplePrep->pH_Check Column_Check Is LC Column Retentive for Polar Analytes? Chromatography->Column_Check Storage_Check Are Samples Protected from Light/Heat? Stability->Storage_Check SPE_Check Is SPE Sorbent Appropriate? pH_Check->SPE_Check Yes LLE_Check Is LLE Solvent System Optimized? pH_Check->LLE_Check Yes Sol_pH Optimize pH pH_Check->Sol_pH No Sol_SPE Use Mixed-Mode or Activated Carbon SPE SPE_Check->Sol_SPE No Sol_LLE Test Multiple Solvents LLE_Check->Sol_LLE No Matrix_Check Are Matrix Effects Present? Column_Check->Matrix_Check Yes Sol_Column Use Biphenyl or Embedded Polar Group Column Column_Check->Sol_Column No Sol_Matrix Dilute Sample or Use Isotope-Labeled IS Matrix_Check->Sol_Matrix No Artifact_Check Could In-Situ Formation Occur? Storage_Check->Artifact_Check Yes Sol_Storage Use Amber Vials, Refrigerate Storage_Check->Sol_Storage No Sol_Artifact Add Inhibitor (e.g., Ascorbic Acid) Artifact_Check->Sol_Artifact No

Caption: Initial troubleshooting workflow for low HCNitrosamine recovery.

Q2: Could my sample preparation be the culprit? How do I optimize my extraction method for such a polar compound?

A: Yes, sample preparation is the most frequent source of low recovery for HCNitrosamine. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) must be specifically tailored to its polar, ionizable nature.

The Scientific Rationale: The key is to control the ionization state of the carboxylic acid group.

  • At acidic pH (< pKa, e.g., pH 2-3): The carboxylic acid is protonated (-COOH), making the molecule neutral and slightly less polar. This form is more amenable to extraction into organic solvents and retention on some SPE phases.

  • At basic pH (> pKa, e.g., pH > 6): The carboxylic acid is deprotonated (-COO⁻), making the molecule anionic and extremely polar. This form has very low affinity for non-polar organic solvents but can be exploited for anion-exchange SPE.

Some studies have shown that performing extractions under both acidic and basic conditions can significantly improve the recovery of certain nitrosamines.[7]

Troubleshooting Solid-Phase Extraction (SPE)

Your choice of SPE sorbent is critical. Standard C18 sorbents will fail to retain HCNitrosamine.

Sorbent Type Principle of Action Suitability for HCNitrosamine Considerations
Reversed-Phase (C18, C8) Hydrophobic interactionsVery Poor. Analyte will break through during sample loading.Not recommended.
Activated Carbon Adsorption via porous structureGood. Effective for a range of polar analytes, including small nitrosamines.[5][8]May require specific elution solvents. Can have batch-to-batch variability.
Hydrophilic-Lipophilic Balanced (HLB) Mixed-mode (hydrophobic & hydrophilic)Good. Offers better retention for polar compounds than C18.A good starting point for optimization.
Mixed-Mode Anion Exchange (MAX, WAX) Anion exchange + reversed-phaseExcellent. At pH > pKa, the anionic -COO⁻ group strongly interacts with the sorbent.Requires careful pH control during loading (pH > 6) and elution (pH < 3 or high salt).

Table 1: Comparison of SPE Sorbent Types for Polar Nitrosamines.

SPE_Optimization Start Start: Optimize SPE Protocol Adjust_pH 1. Adjust Sample pH to ~6.5 (to deprotonate -COOH group) Start->Adjust_pH Condition 2. Condition Mixed-Mode WAX Cartridge (Methanol, then Water) Adjust_pH->Condition Load 3. Load Sample (HCNitrosamine binds via ion exchange) Condition->Load Wash_Polar 4. Wash with Aqueous Buffer (e.g., Ammonium Acetate) (Removes polar interferences) Load->Wash_Polar Wash_NonPolar 5. Wash with Organic Solvent (e.g., Methanol) (Removes non-polar interferences) Wash_Polar->Wash_NonPolar Elute 6. Elute with Acidified Organic Solvent (e.g., 2% Formic Acid in Methanol) (Neutralizes -COO- to release analyte) Wash_NonPolar->Elute Analyze 7. Analyze Eluate Elute->Analyze

Caption: Recommended workflow for Weak Anion Exchange (WAX) SPE.

Protocol: Mixed-Mode SPE for HCNitrosamine Recovery

This protocol is a robust starting point for method development.

  • Sample Pre-treatment: Take 1 mL of your sample solution. Add 50 µL of 1M ammonium acetate buffer (pH 6.5) to ensure the carboxylic acid group is deprotonated.

  • Cartridge Conditioning: Use a mixed-mode weak anion exchange (WAX) SPE cartridge. Condition the cartridge sequentially with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water to remove highly polar, unbound matrix components.

    • Wash 2: Add 1 mL of methanol to remove non-polar matrix components.

  • Elution: Elute the target analyte with 1 mL of 2% formic acid in methanol. This step protonates the carboxylic acid, disrupting its ionic bond with the sorbent and releasing it.

  • Analysis: The eluate is now ready for direct injection into the LC-MS system.

Q3: I'm seeing poor peak shape, low signal, or high variability in my LC-MS analysis. How can I troubleshoot my chromatographic method?

A: These symptoms are classic indicators of poor chromatographic retention and/or matrix effects. For HCNitrosamine, a standard C18 column is often insufficient.

The Scientific Rationale: Small, polar molecules like HCNitrosamine have minimal interaction with the non-polar C18 stationary phase in highly aqueous mobile phases, causing them to elute very early, often with the solvent front.[6][9] This early elution zone is prone to significant matrix interference (ion suppression), where co-eluting compounds compete with the analyte for ionization, reducing its signal.[10][11]

Troubleshooting Steps:

  • Change Your Stationary Phase:

    • Biphenyl or Phenyl-Hexyl Phases: These columns offer π-π interactions, which can provide alternative retention mechanisms for compounds with aromatic rings or polarizable groups, improving retention for some nitrosamines.[12]

    • Embedded Polar Group (EPG) Phases: Columns with embedded polar groups (e.g., amide, carbamate) are designed to be used with highly aqueous mobile phases and provide enhanced retention for polar analytes.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is an advanced alternative for extremely polar compounds. It uses a polar stationary phase and a high organic mobile phase.

  • Optimize the Mobile Phase:

    • Start with a High Aqueous Composition: Begin your gradient at 95-99% aqueous mobile phase (e.g., 0.1% formic acid in water).

    • Use a Shallow Gradient: A slow, shallow gradient will provide the best chance of separating HCNitrosamine from other polar matrix components.

  • Diagnose and Mitigate Matrix Effects:

    • Post-Column Infusion: Continuously infuse a standard solution of HCNitrosamine post-column while injecting a blank matrix extract. A dip in the baseline signal at the analyte's retention time indicates ion suppression.[11]

    • Dilution: A simple but effective strategy is to dilute your sample extract. This reduces the concentration of interfering matrix components.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) version of HCNitrosamine is the gold standard. It co-elutes and experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[10]

Q4: Is it possible that my analyte is degrading during sample preparation or analysis?

A: Yes. While HCNitrosamine's stability is not as extensively documented as other nitrosamines, general chemical principles and data on related compounds suggest it is a valid concern.[4]

The Scientific Rationale: Nitrosamines as a class are known to be susceptible to photolytic degradation (degradation by light, especially UV).[10] Additionally, the presence of precursor amines and nitrosating agents in the sample matrix under certain conditions (e.g., acidic pH) can lead to the artificial formation of nitrosamines during sample storage or preparation, leading to erroneously high results.[10][13]

Troubleshooting Steps:

  • Protect from Light: Prepare and store all samples, standards, and extracts in amber glass vials or vials protected from light.

  • Control Temperature: Store samples and extracts at refrigerated temperatures (2-8 °C) to slow potential degradation.

  • Prevent Artifactual Formation: If you suspect the presence of residual secondary amines and nitrosating agents (e.g., nitrites) in your sample matrix, add a nitrosation inhibitor. Ascorbic acid or sulfamic acid are commonly used for this purpose during sample preparation.[10]

Q5: My LC-MS recovery is still poor. Is GC-MS a viable alternative for HCNitrosamine?

A: GC-MS is a viable but more complex alternative. Due to the low volatility and thermal instability of HCNitrosamine (owing to its -OH and -COOH groups), direct injection is not feasible. Chemical derivatization is mandatory .

The Scientific Rationale: Derivatization converts polar functional groups into non-polar, volatile, and thermally stable analogues suitable for GC analysis.[14] For HCNitrosamine, silylation is the most direct approach.

Protocol: Silylation of HCNitrosamine for GC-MS Analysis
  • Sample Preparation: The sample extract containing HCNitrosamine must be completely dry. Evaporate the solvent under a gentle stream of nitrogen. The presence of water will quench the silylation reagent.[14]

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 10 µL of a catalyst such as pyridine.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis: After cooling, the sample is ready for injection. The derivatization will convert both the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ether and TMS ester forms, respectively, allowing the compound to volatilize and pass through the GC column.

Note: Another advanced derivatization strategy involves denitrosation of the nitrosamine to its corresponding secondary amine, followed by sulfonylation to form a stable derivative.[14][15][16] This is a more universal method for various nitrosamines but is also more labor-intensive.

References

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

  • LCGC International. (2025, April 15). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]

  • The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]

  • Agilent. (2025, June 5). Emerging Trends in Nitrosamine Analysis for Pharma. Retrieved from [Link]

  • Phenomenex. (n.d.). Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. Retrieved from [Link]

  • FAO AGRIS. (2011). Derivatization Method for Determination of Nitrosamines by GC-MS. Retrieved from [Link]

  • LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Recovery of each N-nitrosamine at different pH values (25°C). Retrieved from [Link]

  • ResearchGate. (2015, August 24). pH Effect on Nitrosamine Precursor Removal by Activated Carbon Adsorption. Retrieved from [Link]

  • MDPI. (n.d.). Assessing Nitrosamine Migration from Drinking Water Contact Materials Using a Validated LLE-GC-MS Method. Retrieved from [Link]

  • ResearchGate. (2025, August 10). pH Effect on Nitrosamine Precursor Removal by Activated Carbon Adsorption. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Derivatization Method for Determination of Nitrosamines by GC–MS. Retrieved from [Link]

  • Agilent. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Retrieved from [Link]

  • Nitrosamines Exchange. (2025, April 2). Nitrosamine- pH role. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C4H8N2O4 | CID 54584. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water.
  • American Laboratory. (2012, March 6). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. Retrieved from [Link]

  • Technology Networks. (n.d.). Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Nitrosamines Exchange. (2025, June 24). Low recovery factor & Validation Issue. Retrieved from [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[N-(2-Hydroxyethyl)-N-methylamino]-4'-nitrostilbene. Retrieved from [Link]

  • Google Patents. (n.d.). US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine.

Sources

Technical Support Center: Troubleshooting Peak Shape for N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA) in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry for this specific analyte. HECMNA is a polar, acidic nitrosamine, and its chemical properties present unique challenges in reversed-phase chromatography. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you achieve symmetric, reproducible peaks for accurate quantification.

The structure of HECMNA, containing both a carboxylic acid and a hydroxyl group, makes it highly polar and prone to undesirable secondary interactions with standard silica-based stationary phases. Understanding and controlling these interactions is the key to a successful separation.

Property Value Source
Molecular Formula C₄H₈N₂O₄PubChem[1]
Molecular Weight 148.12 g/mol PubChem[1]
Predicted pKa ~4.13ChemicalBook[2][3]
Structure HOOC-CH₂-N(N=O)-CH₂-CH₂-OHPubChem[1]
Appearance Pale Yellow to Light Yellow SolidChemicalBook[2][3]

Frequently Asked Questions & Troubleshooting Guide

Q1: My HECMNA peak is exhibiting significant tailing. What is the most common cause and my first troubleshooting step?

A1: The most probable cause is secondary ionic interactions between your analyte and the HPLC column's stationary phase, driven by an inappropriate mobile phase pH.

The Causality Explained: this compound has a carboxylic acid functional group with a predicted pKa of approximately 4.13.[2][3] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface, which are acidic with a pKa in the range of 4-5.

  • If your mobile phase pH is > 4.5: Both the HECMNA analyte (as a carboxylate, -COO⁻) and the residual silanols (as silanates, -SiO⁻) will be ionized (negatively charged). While this can cause some ionic repulsion, a more significant issue arises from the mixed-mode interactions where some sites cause strong, undesirable retention.

  • The Key Interaction: Peak tailing for acidic compounds like HECMNA is often caused by a subset of highly acidic silanol groups on the silica surface.[4] These sites can engage in strong hydrogen bonding or ion-exchange interactions with the ionized analyte, leading to slow desorption kinetics.[5][6] Molecules that experience this secondary retention elute later than the main analyte band, forming the characteristic "tail".[7]

Your First Action: Adjust and Buffer the Mobile Phase pH The most effective strategy is to suppress the ionization of the HECMNA molecule. By operating the mobile phase at a pH at least 1.5 to 2 units below the analyte's pKa, you ensure the carboxylic acid group remains in its neutral, protonated state (-COOH).[8]

  • Recommended pH: For HECMNA (pKa ~4.13), a mobile phase pH between 2.0 and 2.5 is the ideal starting point. This will neutralize the analyte and significantly reduce interactions with surface silanols.

cluster_0 High pH (e.g., 5.5) - Poor Peak Shape cluster_1 Low pH (e.g., 2.5) - Good Peak Shape Analyte (HECMNA) HECMNA-COO⁻ (Ionized) Stationary Phase Silica-SiO⁻ (Ionized Silanol) Analyte (HECMNA)->Stationary Phase Strong Secondary Interaction (Tailing) Analyte_Good (HECMNA) HECMNA-COOH (Neutral) Stationary_Phase_Good Silica-C18 (Primary Interaction) Analyte_Good (HECMNA)->Stationary_Phase_Good Desired Hydrophobic Interaction

Caption: Effect of mobile phase pH on HECMNA interactions.

Q2: I've lowered the mobile phase pH to 2.5, but peak tailing persists, although it has improved. What should I check next?

A2: Your next step is to evaluate the buffering capacity and composition of your mobile phase.

The Causality Explained: Simply adjusting the pH with an acid like TFA or formic acid is not enough; the pH must be actively maintained throughout the column. A buffer resists changes in pH that can occur as the sample bolus travels through the system. Insufficient buffering can lead to localized pH shifts, causing a portion of the HECMNA molecules to ionize and interact with silanols, resulting in residual tailing.[4]

Your Next Action: Optimize the Buffer System

  • Choose the Right Buffer: Select a buffer whose pKa is close to your target pH. For a target pH of 2.5, formic acid/formate (pKa 3.75) or phosphoric acid/phosphate (pKa1 2.15) are excellent choices.

  • Ensure Sufficient Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate capacity without risking precipitation in high organic concentrations.[4] Start with 20 mM.

  • Confirm Mobile Phase Miscibility: Always ensure your buffered aqueous phase is fully miscible with your chosen organic modifier across the entire gradient range.

Buffer pKa1 Useful pH Range UV Cutoff (approx.)
Phosphate 2.151.1 - 3.1~200 nm
Formate 3.752.8 - 4.8~210 nm
Acetate 4.763.8 - 5.8~210 nm
Q3: Mobile phase optimization isn't fully resolving the tailing. Could my column be the problem?

A3: Yes, absolutely. The column chemistry is a critical factor. Not all C18 columns are created equal, and older or lower-quality columns are more prone to causing peak tailing.

The Causality Explained: The root of secondary interactions is accessible, unreacted silanol groups on the silica surface.[9] Even with optimal pH, highly acidic silanols can still interact with polar analytes. Modern column manufacturing employs two key strategies to minimize this:

  • High-Purity Silica: Using silica with very low metal contamination reduces the acidity of the silanol groups.

  • End-capping: After bonding the primary stationary phase (e.g., C18), the column is treated with a small, reactive silane (like trimethylchlorosilane) to "cap" and deactivate many of the remaining accessible silanols.[9] A column with poor end-capping will always be problematic for polar analytes like HECMNA.

Your Next Action: Evaluate Your Column Choice

  • Use a Modern, End-capped Column: Ensure you are using a high-quality column from a reputable manufacturer, preferably one marketed as "high-purity" or "fully end-capped."

  • Consider an Alternative Stationary Phase: If a standard C18 is still giving issues, consider a column specifically designed for polar analytes.

    • AQ-C18 or Polar-Embedded Phases: These columns have a polar group embedded near the base of the C18 chain. This helps to hydrate the surface and shield the analyte from residual silanols, improving peak shape for polar compounds in highly aqueous mobile phases.[10][11][12]

    • Pentafluorophenyl (PFP): PFP columns provide an alternative selectivity mechanism and are often recommended for separating nitrosamine isomers.[11][13] They can offer improved peak shape for challenging polar compounds.

Experimental Protocols

Protocol 1: Preparation of a Buffered Low-pH Mobile Phase

This protocol describes the preparation of 1 L of a 20 mM potassium phosphate buffer at pH 2.5, for use as the aqueous component (Mobile Phase A) in a reversed-phase separation.

Materials:

  • HPLC-grade water

  • Potassium phosphate, monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄), 85%

  • Calibrated pH meter

  • 0.45 µm filter membrane

Procedure:

  • Weigh Buffer Salt: Weigh out 2.72 g of KH₂PO₄ and add it to a 1 L volumetric flask or beaker.

  • Dissolve: Add approximately 950 mL of HPLC-grade water and stir until the salt is fully dissolved.

  • Adjust pH: Place a calibrated pH probe into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 2.50 ± 0.05.

  • Bring to Volume: If using a beaker, transfer the solution to a 1 L volumetric flask and bring it to the final volume with HPLC-grade water.

  • Filter: Filter the entire mobile phase through a 0.45 µm membrane to remove particulates.

  • Degas: Degas the mobile phase using sonication, helium sparging, or an in-line degasser before use.[14]

Systematic Troubleshooting Workflow

When encountering poor peak shape for HECMNA, follow this logical progression of steps. Do not move to the next step until you have fully evaluated the current one.

Caption: A logical workflow for troubleshooting HECMNA peak tailing.

Additional Quick-Fire FAQs

  • Q: Can my choice of organic modifier (Acetonitrile vs. Methanol) affect the peak shape?

    • A: Yes. Acetonitrile and methanol provide different selectivity and can influence peak shape.[15][16] If you have optimized other parameters, screening methanol as an alternative to acetonitrile is a valid step, as it can alter the interactions between the analyte, mobile phase, and stationary phase.[17]

  • Q: My peak is fronting, not tailing. What does that mean?

    • A: Peak fronting is less common but is typically a sign of column overload or sample solvent incompatibility.[8] Try diluting your sample by a factor of 10. Also, ensure your sample is dissolved in the initial mobile phase or a weaker solvent; injecting in a much stronger solvent can cause distortion.[8]

  • Q: Could a guard column be the source of my problem?

    • A: Yes. A contaminated or worn-out guard column can cause significant peak tailing or splitting.[14] If you use a guard column, try removing it and running the analysis again. If the peak shape improves, replace the guard column.[8]

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • International Labmate. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]

  • Dolan, J. W.
  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Bellec, G., et al. (1994). Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection. Journal of Chromatography A, 677(1), 63-71. [Link]

  • Phenomenex. The Role of End-Capping in RP. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. [Link]

  • GL Sciences. (2023). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • S. K. et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • S. K. et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Myers, L. et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A. [Link]

  • Phenomenex. Nitrosamines Analysis. [Link]

  • Scherer, M. et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Trends in Analytical Chemistry. [Link]

  • Agilent Technologies. (2021). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • Crawford Scientific. Selecting an organic modifier for reversed-phase chromatography. [Link]

  • Waters Corporation. (2020). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. [Link]

  • Hawach Scientific. (2023). Chromatographic Mode of an R-P HPLC Column. [Link]

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54584, this compound. [Link]

  • Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • Wróblewski, K. et al. (2022). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. Molecules. [Link]

Sources

"N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and analytical troubleshooting related to this compound. As a known metabolite of N-nitrosodiethanolamine (NDELA), understanding the behavior of HECMNA is critical for accurate analysis and risk assessment in pharmaceutical and toxicological studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of HECMNA.

Q1: What is this compound (HECMNA) and why is it relevant?

A1: this compound (HECMNA) is a nitrosamine compound. Its primary relevance in research and drug development stems from it being a significant metabolite of N-nitrosodiethanolamine (NDELA), a potent carcinogen sometimes found as an impurity in various products.[1] The β-oxidation of NDELA leads to the formation of HECMNA.[2] Therefore, the detection of HECMNA can be an indicator of exposure to or the presence of NDELA.

Q2: What are the primary factors that can cause the degradation of HECMNA?

A2: While specific forced degradation studies on HECMNA are not extensively published, based on the known chemistry of nitrosamines and its precursor NDELA, the primary degradation factors are expected to be:

  • Light Exposure: Nitrosamines are generally sensitive to light, particularly UV radiation, which can cause photolytic cleavage of the N-N bond.[3][4]

  • pH: The stability of nitrosamines is often pH-dependent. Acidic conditions can catalyze hydrolysis.[4]

  • Temperature: Elevated temperatures can accelerate thermal degradation.[5][6]

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.

Q3: What are the recommended storage conditions for HECMNA reference standards?

A3: For solid HECMNA, storage at -20°C in a freezer, under an inert atmosphere, is recommended.[7][8][9] It is also noted to be unstable in solution, suggesting that solutions should be freshly prepared for analysis.[7] To minimize degradation, it is crucial to protect HECMNA from light.[4][10]

Q4: Can HECMNA form spontaneously in a sample?

A4: HECMNA is a metabolite of NDELA.[1] Therefore, if NDELA is present in a sample, it could potentially be converted to HECMNA, especially in biological matrices. The formation of nitrosamines, in general, can occur from the reaction of secondary or tertiary amines with a nitrosating agent (like nitrites) under acidic conditions.[11][12]

Section 2: Troubleshooting Guide for HECMNA Analysis

This guide provides a structured approach to resolving common issues encountered during the analytical testing of HECMNA, primarily using LC-MS based methods.

Observed Problem Potential Root Cause(s) Recommended Solution(s)
Inconsistent or low recovery of HECMNA Degradation during sample preparation: HECMNA is unstable in solution and may be degrading after dissolution.[7] Exposure to light or elevated temperatures during extraction can also cause degradation.- Prepare solutions fresh and analyze them promptly.- Work under amber or low-light conditions.- Keep samples cooled during the entire sample preparation process.
Adsorption to labware: Polar analytes can sometimes adsorb to glass or plastic surfaces.- Use silanized glassware or polypropylene vials.- Evaluate different sample diluents to minimize interaction with container surfaces.
Appearance of unexpected peaks in the chromatogram Degradation of HECMNA: The new peaks may be degradation products formed due to sample handling or storage conditions.- Review the sample's history (exposure to light, heat, extreme pH).- Perform a forced degradation study to identify potential degradation products and their retention times.
Presence and degradation of NDELA: If your sample contains NDELA, it may be degrading to form HECMNA and other byproducts.[1]- Analyze the sample for the presence of NDELA.- Review the literature for known degradation products of NDELA.
High background or matrix effects in LC-MS analysis Co-elution with matrix components: The sample matrix may contain compounds that interfere with the ionization of HECMNA.- Optimize the chromatographic method to improve the separation of HECMNA from interfering compounds.- Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE).
Contamination of the LC-MS system: Build-up of contaminants in the ion source or mass spectrometer can increase background noise.- Clean the ion source and other relevant components of the mass spectrometer.- Run system suitability tests to ensure instrument performance.

Section 3: Best Practices for Storage and Handling

To ensure the integrity of HECMNA during its lifecycle in the laboratory, the following best practices should be adhered to.

Receipt and Initial Storage
  • Verification: Upon receipt, verify the identity and purity of the HECMNA standard.

  • Storage Environment: Immediately store the solid compound at -20°C or lower in a freezer, under an inert atmosphere if possible.[7][8][9]

  • Light Protection: The storage location should be dark, and the container should be opaque or wrapped in foil to protect from light.[4][10]

Preparation of Standard Solutions
  • Fresh Preparation: Due to its instability in solution, always prepare HECMNA solutions fresh before use.[7]

  • Solvent Selection: Use high-purity solvents. HECMNA has slight solubility in DMSO and Methanol.[7]

  • Environmental Controls: Prepare solutions under subdued light. Use of a fume hood with UV-filtered light is recommended. Avoid exposure to high temperatures.

  • Inert Conditions: If possible, purge solvents with an inert gas like nitrogen or argon before use to minimize oxidative degradation.

Long-Term Storage of Solutions (Not Recommended)

Long-term storage of HECMNA in solution is generally not advised due to its instability. If short-term storage is unavoidable:

  • Temperature: Store at -20°C or -80°C.

  • Container: Use amber glass or polypropylene vials with tight-fitting caps.

  • Atmosphere: Consider overlaying the solution with an inert gas before sealing.

Section 4: Experimental Protocols

Forced Degradation Study Protocol (General Framework)

This protocol outlines a general procedure for conducting a forced degradation study on HECMNA to identify its potential degradation products and assess its stability. This is a critical step in developing a stability-indicating analytical method.[13][14]

Objective: To investigate the degradation of HECMNA under various stress conditions as recommended by ICH guidelines.

Materials:

  • HECMNA reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of HECMNA in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the HECMNA solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Treat the HECMNA solution with 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the HECMNA solution with 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid HECMNA and the HECMNA solution at a high temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the HECMNA solution to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be wrapped in foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method.

    • The method should be capable of separating the parent HECMNA peak from any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of HECMNA under each stress condition.

    • Identify the major degradation products using mass spectrometry data.

    • Determine the primary degradation pathways.

Visualizations

Logical Flow for HECMNA Stability Assessment

HECMNA_Stability_Assessment cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Forced Degradation Study cluster_analysis Phase 3: Data Analysis and Interpretation cluster_application Phase 4: Application A Receive and Verify HECMNA Standard B Store at -20°C Under Inert Gas & Protected from Light A->B C Develop Preliminary LC-MS Method D Prepare Fresh HECMNA Solution E Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) D->E F Analyze Stressed Samples and Controls via LC-MS E->F G Identify Degradation Products (Mass Spectrometry) F->G H Determine Degradation Pathways G->H I Validate Stability-Indicating Nature of the Method H->I K Define Appropriate Storage and Handling Procedures H->K J Implement Validated Method for Routine Analysis I->J

Caption: Workflow for HECMNA stability assessment.

Potential Degradation Pathways of HECMNA Precursor (NDELA)

NDELA_Degradation cluster_pathways Degradation Pathways cluster_products Potential Products NDELA N-Nitrosodiethanolamine (NDELA) Precursor Oxidation {Oxidation|{β-Oxidation}} NDELA->Oxidation Metabolic/Chemical Photolysis {Photolysis (UV Light)|{N-N Bond Cleavage}} NDELA->Photolysis Hydrolysis {Hydrolysis|{Acid/Base Catalyzed}} NDELA->Hydrolysis HECMNA HECMNA Metabolite Oxidation->HECMNA Amines Secondary Amines Photolysis->Amines Other Other Degradants Hydrolysis->Other

Caption: Potential degradation pathways of NDELA leading to HECMNA.

References

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-Nitrosodiethanolamine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficient photolytic degradation of nitrosamines. (n.d.). PubMed. Retrieved from [Link]

  • Designing Forced Degradation for Nitrosamine-Risk Drug Products. (2025, November 22). Pharma Stability. Retrieved from [Link]

  • Forced degradation: predicting nitrosamine formation. (2023, June 25). Nitrosamines Exchange. Retrieved from [Link]

  • Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. (n.d.). SpringerLink. Retrieved from [Link]

  • Degradation of N-Nitrosodiethylamine in aqueous solution by gamma-irradiation. (2020, March 22). Taylor & Francis Online. Retrieved from [Link]

  • Metabolism and cellular interactions of N-nitrosodiethanolamine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved from [Link]

  • Microsome-mediated oxidation of N-nitrosodiethanolamine (NDELA), a bident carcinogen. (n.d.). PubMed. Retrieved from [Link]

  • Long Term Stability of Volatile Nitrosamines in Human Urine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light. (2018, May 3). Houston Methodist Scholars. Retrieved from [Link]

  • Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. (2022, September 9). Technology Networks. Retrieved from [Link]

  • STABILITY OF N‐NITROSO COMPOUNDS. (1972, March 1). Semantic Scholar. Retrieved from [Link]

  • N-Nitrosodiethanolamine (NDELA). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • N-Nitrosodiethanolamine - Some Industrial Chemicals. (n.d.). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

  • Stability Testing Challenges for N-Nitrosamine Impurities. (2025, August 10). Pharma Stability. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • (PDF) Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light. (2018, February 23). ResearchGate. Retrieved from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

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Technical Support Center: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NA) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The detection and quantification of nitrosamine impurities remain a critical challenge in the pharmaceutical industry.[1] These compounds, often classified as probable human carcinogens, are subject to stringent regulatory scrutiny by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NA), a polar nitrosamine, presents unique analytical challenges due to its structure and properties.

This technical support guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered during the analysis of HOCM-NA. Our goal is to equip you with the scientific understanding and practical steps needed to overcome common interferences and ensure the integrity of your analytical results.

Compound Profile: HOCM-NA

A clear understanding of the analyte is the first step in robust method development.

  • Chemical Name: 2-[2-hydroxyethyl(nitroso)amino]acetic acid[3]

  • Synonyms: N-Nitroso-(2-hydroxyethyl)glycine, NHEG[3]

  • Molecular Formula: C₄H₈N₂O₄[4][5]

  • Molecular Weight: 148.12 g/mol [4][5]

  • Key Structural Features: The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes HOCM-NA a highly polar and water-soluble compound. This polarity is a primary factor influencing its chromatographic behavior and interaction with sample matrices.

HOCM_NA_Structure cluster_0 This compound (HOCM-NA) N1 N N2 N N1->N2 C1 CH₂ N1->C1 C3 CH₂ N1->C3 O1 O N2->O1 = C2 CH₂ C1->C2 OH OH C2->OH C4 C C3->C4 O2 O C4->O2 = OH2 OH C4->OH2

Caption: Chemical structure of HOCM-NA.

Troubleshooting Guide: Common Interferences & Solutions

This section addresses specific issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: Why am I seeing significant signal suppression or enhancement (matrix effects) for HOCM-NA?

Answer: Matrix effects are the most common and challenging interference in the LC-MS/MS analysis of nitrosamines.[6] They are caused by co-eluting components from the sample matrix (e.g., APIs, excipients, salts) that alter the ionization efficiency of the target analyte in the mass spectrometer's source.[6][7] For HOCM-NA, its high polarity can cause it to elute early in reversed-phase chromatography, often in a region dense with other polar matrix components, exacerbating this issue.

Root Causes & Scientific Explanation:

  • Ionization Competition: Co-eluting matrix components compete with HOCM-NA for the limited charge available on the ESI droplet surface. If matrix components have a higher affinity for the charge, the HOCM-NA signal will be suppressed.[6]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the ESI droplets, hindering the efficient release of analyte ions into the gas phase.

  • API Overload: The active pharmaceutical ingredient (API), if present at high concentrations, can saturate the detector or cause significant source contamination, leading to suppression.[8]

Troubleshooting Steps:

  • Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method. This is the gold standard for evaluating matrix effects.[6] (See Protocol 1 below).

  • Improve Chromatographic Separation: The goal is to separate HOCM-NA from the bulk of the matrix components.

    • Column Selection: Standard C18 columns may provide insufficient retention for the polar HOCM-NA. Consider columns designed for polar analytes, such as an AQ-C18 or a Phenyl-Hexyl column, to improve retention and move the analyte away from the solvent front.[9][10]

    • Gradient Optimization: Develop a shallower gradient at the beginning of the run to increase the separation between early eluting polar compounds.[11]

  • Optimize Sample Preparation: The objective is to selectively remove interfering matrix components while efficiently recovering HOCM-NA.

    • Solid-Phase Extraction (SPE): This is a highly effective technique. Use a mixed-mode or polar-modified sorbent that can retain HOCM-NA while allowing interfering compounds to be washed away.[12]

    • Liquid-Liquid Extraction (LLE): While less common for such a polar analyte, LLE can be explored with highly polar solvent systems.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[6] A SIL-IS (e.g., HOCM-NA-d4) co-elutes with the analyte and experiences the same degree of suppression or enhancement. By monitoring the analyte/IS ratio, the variability caused by the matrix is normalized, leading to accurate and precise quantification.[13]

Question 2: My HOCM-NA peak shape is poor (tailing or fronting). What is the cause?

Answer: Poor peak shape compromises integration accuracy and reduces sensitivity. For a polar, acidic compound like HOCM-NA, peak tailing is a common issue.

Root Causes & Scientific Explanation:

  • Secondary Interactions: The carboxylic acid and hydroxyl groups on HOCM-NA can engage in secondary ionic or hydrogen-bonding interactions with active sites on the silica packing material of the LC column (e.g., residual silanols). This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of HOCM-NA's carboxylic acid group. If the pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak splitting or broadening.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Add a modifier like formic acid (typically 0.1%) to the mobile phase.[14] This lowers the pH well below the pKa of the carboxylic acid, ensuring HOCM-NA is in a single, neutral form, which minimizes interactions with silanols and improves peak shape.

  • Use a High-Purity, End-Capped Column: Modern LC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups, thereby reducing the potential for secondary interactions.

  • Reduce Injection Volume/Concentration: If fronting is observed, try diluting the sample or reducing the injection volume to ensure you are operating within the column's linear capacity.[12]

Question 3: I suspect an isobaric interference. How can I confirm and resolve this?

Answer: An isobaric interference occurs when another compound in the sample has the same nominal mass as HOCM-NA and co-elutes with it. This can lead to a false positive or an overestimation of the HOCM-NA concentration.

Root Causes & Scientific Explanation:

  • Co-eluting Impurities/Degradants: Other process impurities or degradation products may have the same mass as HOCM-NA.

  • Matrix Components: Complex matrices can contain endogenous compounds with the same nominal mass.

Troubleshooting Steps:

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like Q-TOF or Orbitrap) can measure mass with very high accuracy.[15][16] While HOCM-NA and an interference might have the same nominal mass (e.g., 148), their exact masses will likely differ slightly. HRMS can resolve these differences, confirming the presence of an interference.[17]

  • Monitor Multiple MRM Transitions: In tandem MS (QQQ), monitor at least two different MRM transitions (a quantifier and a qualifier).[8] The ratio of the qualifier to quantifier peak areas should be consistent between standards and samples. A significant deviation in this ratio in a sample indicates the presence of an interference affecting one of the transitions.

  • Improve Chromatographic Separation: As with matrix effects, enhancing chromatographic resolution is a key solution. Experiment with different column chemistries or mobile phase gradients to try and separate the interfering peak from the HOCM-NA peak.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS conditions for HOCM-NA analysis? A1: A robust starting point is crucial. The following parameters can be optimized for your specific application.

Table 1: Recommended Starting LC-MS/MS Parameters for HOCM-NA

ParameterRecommended ConditionRationale
LC Column Reversed-Phase AQ-C18 or Phenyl-Hexyl type (e.g., 100 x 2.1 mm, <3 µm)Provides better retention for polar analytes compared to standard C18.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures consistent protonation and good peak shape.[14]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileStandard organic phases for reversed-phase chromatography.[14]
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.[14]
Ionization Mode Positive Electrospray (ESI+) or APCIESI is generally suitable for polar molecules.[8] APCI can be less susceptible to matrix effects for some nitrosamines and should be evaluated.[11]
Monitoring Mode Multiple Reaction Monitoring (MRM)Provides the selectivity and sensitivity required for trace-level quantification.[8]

Q2: How do I determine the correct MRM transitions for HOCM-NA? A2: The precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of 149.1. To find the product ions, you would perform a product ion scan on m/z 149.1 by infusing a standard solution. Based on the HOCM-NA structure, logical fragmentations would involve losses of H₂O, CO₂, or parts of the ethyl/carboxymethyl chains.

Table 2: Hypothetical MRM Transitions for HOCM-NA (Note: These must be empirically optimized on your specific instrument)

AnalytePrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)
HOCM-NA149.1e.g., 103.1 (Loss of H₂O and CO)e.g., 74.1 (Fragment of the backbone)
HOCM-NA-d4 (SIL-IS)153.1e.g., 107.1e.g., 78.1

Q3: Can HOCM-NA form artificially during sample preparation or analysis? A3: Yes, this is a known risk for all nitrosamines.[17] If residual nitrosating agents (e.g., nitrites) are present in the sample or on glassware, and a secondary amine precursor is available, artificial formation can occur, especially under acidic or high-temperature conditions. To prevent this, add a scavenger like ammonium sulfamate or ascorbic acid to the sample diluent. Also, avoid excessively high temperatures in the GC inlet or MS source if using those techniques.[14]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to calculate the impact of the matrix on the analyte signal.[6]

Steps:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Prepare a standard of HOCM-NA in the final mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a known concentration (e.g., 1 ng/mL).

    • Set B (Blank Matrix Extract): Process a blank sample (containing all matrix components but no HOCM-NA) through the entire sample preparation procedure.

    • Set C (Post-Spike Sample): Take the final extract from Set B and spike it with the HOCM-NA standard to achieve the same final concentration as in Set A.

  • Analyze: Inject all three sets into the LC-MS/MS system under identical conditions. Ensure Set B is clean and shows no peak for HOCM-NA.

  • Calculate: Compare the peak area of HOCM-NA in the Neat Standard (Area_Neat) and the Post-Spike Sample (Area_PostSpike).

    Matrix Effect (%) = (Area_PostSpike / Area_Neat) * 100

  • A value of ~100% indicates no significant matrix effect.

  • A value <100% indicates ion suppression.

  • A value >100% indicates ion enhancement.

Caption: Workflow for assessing matrix effects.

Protocol 2: General LC-MS/MS Analysis Workflow

This protocol provides a comprehensive workflow from sample preparation to data analysis.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing prep1 Weigh 100 mg Sample prep2 Add Extraction Solvent (with SIL-IS & Scavenger) prep1->prep2 prep3 Vortex / Sonicate prep2->prep3 prep4 Centrifuge prep3->prep4 prep5 Filter Supernatant (0.22 µm) prep4->prep5 analysis1 Inject into LC System (Column: AQ-C18) prep5->analysis1 analysis2 Chromatographic Separation (Gradient Elution) analysis1->analysis2 analysis2->analysis2 analysis3 Ionization (ESI+ or APCI) analysis2->analysis3 analysis4 MS/MS Detection (MRM Mode) analysis3->analysis4 data1 Integrate Peaks (Analyte & SIL-IS) analysis4->data1 data2 Calculate Analyte/IS Ratio data1->data2 data3 Quantify using Calibration Curve data2->data3 data4 Report Result data3->data4

Caption: General workflow for HOCM-NA analysis.

References

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Egyptian Drug Authority. Retrieved from [Link]

  • Hasan, M. N., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Pharmaceutical and Biomedical Analysis, 245, 116083. Retrieved from [Link]

  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • Al-Huniti, M. H., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1435-1453. Retrieved from [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2025). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA: Updated Guidance for Nitrosamines. (2024). ECA Academy. Retrieved from [Link]

  • FDA revises final guidance on nitrosamine impurities. (2024). RAPS. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Guiraldelli, A. (2021). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]

  • Li, M., et al. (2024). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Journal of Pharmaceutical and Biomedical Analysis Open, 3, 100027. Retrieved from [Link]

  • How to circumvent matrix effect in confirmatory testing. (2024). Nitrosamines Exchange. Retrieved from [Link]

  • USP-Nitrosamine Education: Matrix Effect? (2021). Nitrosamines Exchange. Retrieved from [Link]

  • Dasgupta, S. (2023). Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Separation Science. Retrieved from [Link]

  • Schmidt, C. K., et al. (2008). Analysis of nitrosamines in wastewater: exploring the trace level quantification capabilities of a hybrid linear ion trap/orbitrap mass spectrometer. Analytical and Bioanalytical Chemistry, 391(4), 1181-1190. Retrieved from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved from [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2010). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 23(6). Retrieved from [Link]

  • A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. (2024). DDReg. Retrieved from [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. (n.d.). Cambrex. Retrieved from [Link]

  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. (n.d.). ResearchGate. Retrieved from [Link]

  • Overcoming the challenges of nitrosamine impurities in drugs. (n.d.). anCHem. Retrieved from [Link]

  • N-Ethyl-N-(2-hydroxyethyl)nitrosamine. (n.d.). ESSLAB. Retrieved from [Link]

  • N-ETHYL-N-(2-HYDROXYETHYL)NITROSAMINE. (n.d.). Global Substance Registration System. Retrieved from [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. (2025). Farmacia, 73(5). Retrieved from [Link]

  • Ngongang, A. D., et al. (2015). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Analytical Methods, 7, 7355-7364. Retrieved from [Link]

  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18. (n.d.). GL Sciences Inc. Retrieved from [Link]

  • 2-(Ethylnitrosoamino)ethanol. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNitrosamine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and professionals engaged in the synthesis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine. As Senior Application Scientists, we understand that synthetic chemistry is rarely a straight line from reactant to product. This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common challenges, with a specific focus on the identification and characterization of process-related byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing an unexpected peak in my LC-MS analysis that doesn't correspond to my starting material or desired product. What are the most probable byproducts in HCNitrosamine synthesis?

Answer:

This is a common and critical observation. The presence of unexpected peaks often points to side reactions occurring in parallel to the main nitrosation pathway. The identity of these byproducts is highly dependent on your specific reaction conditions (e.g., pH, temperature, purity of reagents, and the nitrosating agent used).

The primary reaction involves the nitrosation of the secondary amine in N-(2-hydroxyethyl)glycine.[1] However, several side reactions can occur:

  • Oxidation of the Alcohol Moiety: The primary alcohol group on the hydroxyethyl chain is susceptible to oxidation, especially if aggressive or non-selective reagents are present, or if the reaction is exposed to air at elevated temperatures. This can lead to the formation of an aldehyde or a carboxylic acid.

  • Denitrosation: The N-NO bond can be labile, particularly under certain pH conditions or upon exposure to UV light.[2] This can cause the product to revert to the starting secondary amine, which might then participate in other degradation pathways.

  • Reactions with Impurities: The most significant source of byproducts often comes from impurities in the starting materials or solvents.[3] For example, if your N-(2-hydroxyethyl)glycine starting material contains diethanolamine, you risk forming the well-known carcinogen N-nitrosodiethanolamine (NDELA). Similarly, residual nitrites in excipients or reagents can act as unintended nitrosating agents.[4][5]

Here is a summary of likely byproducts to investigate based on their mass:

Potential Byproduct Chemical Formula Molecular Weight ( g/mol ) Plausible Formation Pathway
N-Nitroso-(2-oxoethyl)glycineC₄H₆N₂O₄146.10Oxidation of the primary alcohol to an aldehyde.
N-(2-Hydroxyethyl)glycineC₄H₉NO₃119.12Incomplete reaction or denitrosation of the final product.
N-Nitrosodiethanolamine (NDELA)C₄H₁₀N₂O₃134.13Nitrosation of diethanolamine impurity present in starting material.
N-(Carboxymethyl)-N-nitroso-glycolic acidC₄H₆N₂O₅162.10Over-oxidation of the primary alcohol to a carboxylic acid.

To begin identification, you should perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the unknown peak. This allows you to predict a molecular formula and narrow down the possibilities significantly.[6][7]

Question 2: My reaction yield is consistently low, and purification is difficult. How can I optimize the synthesis to minimize side reactions?

Answer:

Low yield is typically a direct consequence of the side reactions discussed above. Optimizing your process requires a systematic approach to control the critical parameters that govern the nitrosation reaction.

The rate and selectivity of nitrosation are heavily influenced by pH and the concentration of both the amine and the nitrosating agent.[8] Nitrosation with inorganic nitrite is generally faster under acidic conditions.[8]

G cluster_input Inputs cluster_process Reaction Core cluster_output Outputs A N-(2-hydroxyethyl)glycine P1 Control pH (Typically 3-4) A->P1 B Nitrosating Agent (e.g., NaNO₂) B->P1 C Acidic Conditions (e.g., HCl) C->P1 P2 Control Temperature (e.g., 0-5 °C) P1->P2 P3 Stoichiometric Control of Nitrosating Agent P2->P3 Product Desired Product: N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine P3->Product Byproduct1 Oxidation Products P3->Byproduct1 Side Reaction Byproduct2 Unreacted Starting Material P3->Byproduct2 Incomplete Reaction Byproduct3 Other Nitrosamines (from impurities) P3->Byproduct3 Impurity Reaction

Troubleshooting & Optimization Workflow:

  • Purity of Starting Materials: First, verify the purity of your N-(2-hydroxyethyl)glycine. Use techniques like NMR or LC-MS to screen for structurally similar impurities, especially diethanolamine. Sourcing high-purity starting materials is the most effective way to prevent impurity-derived byproducts.[3]

  • Control of pH: The pH of the reaction medium is critical. The nitrosating species, the nitrosonium ion (NO+), is formed from nitrous acid in acidic solutions.[9] However, excessively low pH can promote degradation. Maintain a consistent, moderately acidic pH (e.g., 3-4) throughout the reaction.

  • Temperature Management: Nitrosation reactions are often exothermic. Run the reaction at low temperatures (e.g., 0-5 °C) to slow down potential side reactions and prevent thermal degradation of the product.

  • Stoichiometry: Use a controlled, sub-stoichiometric amount of the nitrosating agent and add it slowly to the reaction mixture.[8] This minimizes the presence of excess nitrosating agent that could drive unwanted side reactions.

  • Use of Scavengers: If you suspect in-situ formation of nitrosamines during workup or analysis, consider adding a nitrite scavenger like ascorbic acid or sulfamic acid after the reaction is complete. This will quench any remaining nitrosating agents.

Question 3: I have a proposed structure for an unknown byproduct from HRMS data. How can I definitively confirm its identity?

Answer:

Confirming a proposed structure requires gathering further spectroscopic evidence. While HRMS provides a molecular formula, it doesn't reveal connectivity. Tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.[6][10]

G Start Unknown Peak Observed in LC-MS Step1 Step 1: LC-HRMS (Accurate Mass) Start->Step1 Step2 Propose Plausible Molecular Formula(s) Step1->Step2 Step3 Step 2: Tandem MS (LC-MS/MS) Step2->Step3 Step4 Analyze Fragmentation Pattern Step3->Step4 Step5 Compare with Known Fragmentation Rules Step4->Step5 Step6 Step 3: Isolation & NMR Spectroscopy Step5->Step6 Strong Evidence End Structure Confirmed Step5->End Tentative ID Step7 Confirm Structure (¹H, ¹³C, 2D-NMR) Step6->Step7 Step7->End

Protocol: Byproduct Identification Using LC-MS/MS

This protocol assumes you have a proposed structure and need to confirm it by comparing its fragmentation pattern to what is chemically expected.

  • Instrument Setup:

    • Chromatography: Use a suitable C18 column for separation. A gradient elution with mobile phases like 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile is a good starting point.[11]

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use a triple quadrupole or high-resolution instrument like an Orbitrap or Q-TOF.[6][12]

  • MS1 Scan: First, acquire a full scan (MS1) to locate the precursor ion (the [M+H]⁺ of your suspected byproduct).

  • MS/MS Scan (Product Ion Scan):

    • Set the mass spectrometer to isolate the precursor ion of the byproduct.

    • Apply collision energy (Collision-Induced Dissociation - CID) to fragment the isolated ion. The energy level will need to be optimized.

    • Acquire the spectrum of the resulting fragment ions.

  • Data Interpretation:

    • Analyze the masses of the fragment ions.

    • Propose logical bond cleavages from your suspected structure that would result in these fragments. For nitrosamines, characteristic losses include the loss of the nitroso group (-NO, 30 Da) or cleavage alpha to the nitrogen.

    • If the observed fragmentation pattern is consistent with your proposed structure, this provides strong evidence for its identity.

For absolute confirmation, especially for novel byproducts, isolation followed by NMR spectroscopy is necessary. NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.[13][14] Asymmetric nitrosamines can sometimes show two sets of signals in NMR due to restricted rotation around the N-N bond, which is a key characteristic feature.[15]

Question 4: How can I proactively assess the risk of byproduct formation before scaling up my synthesis?

Answer:

A proactive approach involves conducting forced degradation studies . These studies intentionally expose your drug substance to harsh conditions to accelerate the formation of potential degradation products and byproducts.[16] This helps you identify liabilities in the molecule and process before they become issues at scale.

Protocol: General Forced Degradation Study

  • Objective: To intentionally generate and identify potential byproducts of HCNitrosamine under various stress conditions.

  • Materials:

    • Purified this compound

    • Acidic solution (e.g., 0.1 M HCl)

    • Alkaline solution (e.g., 0.1 M NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

    • High-purity water

    • Photostability chamber (ICH Q1B compliant)

    • Oven for thermal stress

  • Procedure:

    • Prepare separate solutions of your purified product in water, acidic solution, alkaline solution, and with the oxidizing agent. A typical concentration is 1 mg/mL.

    • Acidic/Alkaline Stress: Store solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Oxidative Stress: Store the H₂O₂ solution at room temperature for 24 hours.

    • Thermal Stress: Store a solid sample of the product in an oven at a high temperature (e.g., 80 °C).

    • Photolytic Stress: Expose a solid sample and a solution to controlled light exposure as per ICH guidelines.

    • Include a control sample stored under normal conditions.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples and the control sample by a stability-indicating LC-MS method.

    • Compare the chromatograms. Any new peaks that appear in the stressed samples are potential degradation products.

  • Interpretation:

    • Identify the structures of the major degradation products using the methods described in Question 3.

    • This data provides a map of the molecule's weaknesses. For example, if a major byproduct forms under oxidative stress, you know to rigorously exclude oxidizing agents and potentially use an inert atmosphere during synthesis and storage.[17] If degradation is rapid in acid, you must carefully control pH.[8]

By understanding these degradation pathways, you can implement rational controls in your manufacturing process to prevent their formation.[18]

References

  • Microbioz India. (2023, October 30). Detecting Nitrosamine Impurities: Advances in Analytical Techniques. [Link]

  • Ashfaq, M., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Mauriz, L. (2023, June 25). Forced degradation: predicting nitrosamine formation. [Link]

  • European Pharmaceutical Review. (2025, November 28). Novel NMR-based method could facilitate safer API manufacturing. [Link]

  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

  • Chow, Y. L., et al. (1968). Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines. Canadian Journal of Chemistry. [Link]

  • Pharma Stability. (2025, November 22). Designing Forced Degradation for Nitrosamine-Risk Drug Products. [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025, December 12). Nitrosamine Degradation Pathways. [Link]

  • EFPIA. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. [Link]

  • SGS Belgium. (n.d.). Risk Assessment for Nitrosamine Impurities. [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts of asymmetrical N-nitrososarcosines 3-7. [Link]

  • Molteni, R. (2021, August 29). Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis. [Link]

  • Journal of the American Chemical Society. (n.d.). Structural Studies by Nuclear Magnetic Resonance. IX. Configurations and Conformations of N-Nitrosamines. [Link]

  • Beard, J. C., & Swager, T. M. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

  • ResolveMass Laboratories Inc. (2025, August 17). 5 Common Sources of Nitrosamine Contamination You Must Control. [Link]

  • Veeprho. (2024, May 29). Nitrosamine Impurities Challenges and Solutions. [Link]

  • Baksam, V. R., et al. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid. [Link]

  • Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. NIH. [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. [Link]

  • Nitrosamines Exchange. (2025, January 23). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of "N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine" (HOCM-NA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals focused on the formidable challenge of detecting N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NA) at trace levels. As a Nitrosamine Drug Substance-Related Impurity (NDSRI), HOCM-NA presents unique analytical hurdles that demand more than just sensitive instrumentation; they require a deep, mechanistic understanding of the entire analytical workflow. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed to empower you to develop robust, sensitive, and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of HOCM-NA.

Q1: What is HOCM-NA and why is its detection at trace levels critical? this compound (HOCM-NA), also known as N-Nitroso-(2-hydroxyethyl)glycine, is a non-volatile nitrosamine that can form from the nitrosation of impurities or degradation products related to an active pharmaceutical ingredient (API).[1][2] Like many nitrosamines, it is considered a potential mutagenic and carcinogenic impurity.[3] Regulatory bodies worldwide have imposed stringent limits on the presence of such impurities in pharmaceutical products, often requiring detection and quantification at parts-per-billion (ppb) or even lower levels to ensure patient safety.[3][4]

Q2: What are the primary challenges in analyzing HOCM-NA and other NDSRIs? The analysis of NDSRIs like HOCM-NA is fundamentally challenging for several reasons:

  • Ultra-Trace Levels: The required detection limits are at the edge of modern instrumental capabilities.[5]

  • Complex Matrices: The API is present at concentrations millions of times higher than the impurity, leading to significant matrix effects, such as ion suppression in mass spectrometry.[6][7]

  • Physicochemical Similarity: NDSRIs often share similar chemical properties with the parent API, making chromatographic separation difficult.[6]

  • Risk of Artifact Formation: A critical and often overlooked challenge is the potential for the artificial formation of nitrosamines during the sample preparation and analysis process, which can lead to false-positive results.[5][6][8]

  • Analyte Instability: Nitrosamines can be sensitive to light and heat, potentially degrading during sample handling and leading to inaccurate, low-biased results.[8][9]

Q3: What is the most suitable analytical technique for HOCM-NA detection? Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and preferred technique for the quantification of all types of nitrosamines, including non-volatile NDSRIs like HOCM-NA.[3][10] This is due to its exceptional sensitivity and selectivity, which are achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[10] For complex cases, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers enhanced selectivity to differentiate the analyte from isobaric interferences (compounds with the same nominal mass).[11]

Q4: Why is sample preparation so critical for achieving high sensitivity? Sample preparation is arguably the most pivotal step in the entire workflow.[5][7] A robust sample preparation strategy is essential to:

  • Isolate the trace-level HOCM-NA from the complex pharmaceutical matrix.

  • Concentrate the analyte to a level that is detectable by the instrument.

  • Minimize matrix components that interfere with ionization and detection.[12]

  • Prevent analyte loss or artificial formation during the process.[7] Failing to optimize this stage will compromise the sensitivity and reliability of the entire analysis, regardless of the sophistication of the LC-MS system.

Q5: How can I prevent the artificial formation of HOCM-NA during my experiment? Preventing artifact formation is crucial for data integrity. This can occur if residual nitrosating agents (e.g., nitrites) are present in the sample matrix along with amine precursors.[6] Key preventative strategies include:

  • Controlling pH: Keep the sample extraction conditions neutral or basic, as acidic environments can catalyze nitrosamine formation.[8]

  • Temperature Control: Avoid excessive heat during sample preparation steps like sonication or evaporation.

  • Use of Scavengers: In some cases, adding a nitrite scavenger (e.g., ammonium sulfamate or ascorbic acid) to the sample diluent can inhibit the nitrosation reaction.[13] However, the choice and concentration of scavenger must be carefully validated to ensure it does not interfere with the analysis or degrade the target analyte.

Section 2: Troubleshooting and Optimization Guide

This section provides a structured approach to identifying and resolving common issues encountered during method development for HOCM-NA.

cluster_0 Overall Troubleshooting Workflow Start Start: Inadequate Sensitivity or Poor Reproducibility Check_SamplePrep Is Analyte Recovery >70%? Is Matrix Effect <20%? Start->Check_SamplePrep Optimize_SamplePrep Optimize Sample Preparation (Extraction, Cleanup) Check_SamplePrep->Optimize_SamplePrep No Check_Chroma Is Peak Shape Symmetrical? Is Analyte Resolved from API? Check_SamplePrep->Check_Chroma Yes Optimize_SamplePrep->Check_SamplePrep Optimize_Chroma Optimize Chromatography (Column, Mobile Phase, Gradient) Check_Chroma->Optimize_Chroma No Check_MS Is S/N Ratio Adequate? Is Background Noise Low? Check_Chroma->Check_MS Yes Optimize_Chroma->Check_Chroma Optimize_MS Optimize MS Parameters (Source, Compound) Check_MS->Optimize_MS No End End: Method Optimized Check_MS->End Yes Optimize_MS->Check_MS

Caption: General troubleshooting workflow for low sensitivity.

Part A: Sample Preparation - The Foundation of Sensitivity

The diversity of pharmaceutical matrices means there is no one-size-fits-all sample preparation method.[7][14] The choice between techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or simple "Dilute-and-Shoot" depends on the required sensitivity and the complexity of the matrix.

cluster_1 Sample Preparation Decision Tree Start Start: New Matrix Check_Sensitivity Is 'Dilute-and-Shoot' Sensitivity Sufficient? Start->Check_Sensitivity Use_Dilute Use 'Dilute-and-Shoot' (Simplest Method) Check_Sensitivity->Use_Dilute Yes Check_LLE Is Analyte Soluble in Immiscible Organic Solvent? Check_Sensitivity->Check_LLE No Use_LLE Optimize Liquid-Liquid Extraction (LLE) Check_LLE->Use_LLE Yes Use_SPE Optimize Solid-Phase Extraction (SPE) Check_LLE->Use_SPE No

Caption: Decision tree for selecting a sample preparation method.

Issue: Low or Inconsistent Analyte Recovery

  • Causality: This often points to inefficient extraction from the sample matrix or degradation of the analyte during processing. The choice of extraction solvent is critical. For a polar compound like HOCM-NA, polar solvents like methanol or acetonitrile are typically required.

  • Troubleshooting Steps:

    • Solvent Screening: Test different extraction solvents (e.g., Methanol, Acetonitrile, Water/Methanol mixtures).

    • Extraction Method: Compare different physical extraction methods (e.g., vortexing, shaking, sonication). Be cautious with sonication as it can generate heat.[15]

    • Use of Internal Standards: Employ a stable isotope-labeled (SIL) internal standard for HOCM-NA if available. A SIL-IS is the best way to compensate for analyte loss during sample preparation and for matrix-induced ionization variability. If a specific SIL-IS is not available, use a structurally similar nitrosamine SIL-IS.

    • Spike-Recovery Experiments: Perform pre-extraction and post-extraction spike experiments. A low pre-extraction recovery but high post-extraction recovery confirms that the loss is occurring during the extraction step itself, not in the final extract.

Issue: Significant Matrix Effects (Ion Suppression)

  • Causality: Co-eluting components from the drug product matrix (API, excipients) compete with the analyte for ionization in the MS source, reducing its signal.[6] This is a primary obstacle to achieving low detection limits.

  • Troubleshooting Steps:

    • Enhance Cleanup: If using SPE, add an additional wash step with a solvent that removes interferences but retains HOCM-NA. For LLE, consider a back-extraction step.

    • Chromatographic Resolution: The most effective solution is often to chromatographically separate HOCM-NA from the bulk of the matrix components. (See Part B).

    • Dilution: While counterintuitive for trace analysis, diluting the final extract can sometimes improve the signal-to-noise ratio by reducing the concentration of interfering species more than the analyte, thereby lessening ion suppression.

    • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix (a placebo formulation without the API) to compensate for predictable matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) for HOCM-NA Purification & Concentration

SPE is a powerful technique for cleaning up complex samples and concentrating the analyte.[12][16] For a polar, potentially charged molecule like HOCM-NA, a mixed-mode or polymeric sorbent is often a good starting point.

cluster_2 Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (Activate sorbent with Methanol, then equilibrate with Water) Load 2. Load (Pass sample extract through cartridge) Condition->Load Wash 3. Wash (Rinse with weak solvent to remove interferences) Load->Wash Elute 4. Elute (Collect HOCM-NA with strong elution solvent) Wash->Elute Concentrate 5. Evaporate & Reconstitute (Dry down eluate and dissolve in mobile phase) Elute->Concentrate

Caption: A typical workflow for Solid-Phase Extraction.

Methodology:

  • Sample Pre-treatment:

    • Accurately weigh a portion of the powdered drug product and dissolve it in an appropriate solvent (e.g., 100 mg in 5 mL of 1% formic acid in water). Ensure complete dissolution.

    • Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pelletize any insoluble excipients.[13][15]

    • Use the supernatant for the SPE loading step.

  • SPE Cartridge Conditioning: (This example uses a polymeric cation-exchange cartridge)

    • Wash the cartridge sequentially with 3 mL of methanol, followed by 3 mL of reagent water.[17][18] Do not let the sorbent bed go dry after this step. The purpose is to activate the functional groups and ensure reproducible retention.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[17] A slow flow rate is critical for efficient retention of the analyte.

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components. This step is crucial for cleaning the sample without prematurely eluting the target analyte.

  • Elution:

    • Elute the retained HOCM-NA with a small volume (e.g., 2 x 1.5 mL) of a strong solvent. For a cation-exchange sorbent, this would typically be a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) for LC-MS analysis. This step achieves the final concentration factor.

Protocol 2: Liquid-Liquid Extraction (LLE) for HOCM-NA

LLE separates compounds based on their relative solubilities in two different immiscible liquids (typically aqueous and organic).[12] This can be an effective cleanup strategy if HOCM-NA can be selectively partitioned into one phase.

cluster_3 Liquid-Liquid Extraction (LLE) Workflow Dissolve 1. Dissolve Sample (Dissolve drug product in aqueous buffer) Add_Solvent 2. Add Extraction Solvent (Add immiscible organic solvent, e.g., DCM) Dissolve->Add_Solvent Extract 3. Vortex & Centrifuge (Mix thoroughly to facilitate partitioning, then separate layers) Add_Solvent->Extract Collect 4. Collect Organic Layer (Carefully transfer the solvent containing the analyte) Extract->Collect Concentrate 5. Evaporate & Reconstitute (Dry down and dissolve in mobile phase) Collect->Concentrate

Caption: A typical workflow for Liquid-Liquid Extraction.

Methodology:

  • Sample Dissolution:

    • Accurately weigh the drug product and dissolve it in a specific volume of an aqueous buffer (e.g., 100 mg in 2 mL of phosphate buffer, pH 7.0).[19] Adjusting the pH can alter the charge state of HOCM-NA and its partitioning behavior.

  • Extraction:

    • Add an equal volume (2 mL) of an immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.[12]

    • Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the two phases.[12]

  • Phase Separation:

    • Centrifuge the sample (e.g., 4000 rpm for 5 minutes) to achieve a clean separation between the aqueous and organic layers.[12]

  • Collection:

    • Carefully pipette the organic layer (assuming HOCM-NA has partitioned into it) into a clean tube, taking care not to aspirate any of the aqueous layer or interfacial material.

    • Repeat the extraction (steps 2-4) on the remaining aqueous layer with fresh organic solvent to improve recovery. Combine the organic extracts.

  • Final Concentration:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen (< 40°C).

    • Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for analysis.

Part B: Chromatographic Separation

Effective chromatography is your second line of defense against matrix effects and is essential for accuracy.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Causality: Tailing is often caused by secondary interactions between the acidic HOCM-NA and active sites on the column packing material. Fronting can be due to column overload or a sample diluent that is much stronger than the mobile phase.

  • Troubleshooting Steps:

    • Check Diluent: Ensure the final sample extract is reconstituted in a solvent that is as weak as, or weaker than, the initial mobile phase.[14]

    • Adjust pH: For HOCM-NA, which has a carboxylic acid group, using a low pH mobile phase (e.g., with 0.1% formic acid) will suppress its ionization and can lead to better peak shape on a reverse-phase column.[13]

    • Reduce Injection Volume: Injecting a smaller volume can mitigate on-column overload.

Issue: Co-elution with API or Other Interferences

  • Causality: The chosen column and mobile phase conditions do not provide sufficient selectivity to resolve HOCM-NA from interfering compounds.

  • Troubleshooting Steps:

    • Optimize Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can significantly improve resolution.

    • Screen Column Chemistries: If a standard C18 column is insufficient, screen columns with different stationary phases that offer alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP).[20][21]

    • Use a Diverter Valve: Program the LC system to divert the flow from the column to waste during the elution of the highly concentrated API peak.[10] This prevents the majority of the matrix from entering and contaminating the MS source, which is a highly effective way to reduce matrix suppression.

Part C: Mass Spectrometric Detection

Final optimization of the MS parameters is the key to maximizing the signal for the separated analyte.

Issue: Low Signal-to-Noise (S/N) Ratio

  • Causality: The ionization or transmission of the HOCM-NA ion is inefficient, or the chemical background noise at the target mass transition is high.

  • Troubleshooting Steps:

    • Ionization Source: For a non-volatile, polar molecule like HOCM-NA, Electrospray Ionization (ESI) in positive mode is typically the best starting point.[10] However, always test negative mode as well.

    • Optimize Source Parameters: Systematically optimize gas flows (nebulizer, heater, curtain gas) and temperature. Higher curtain gas flow can reduce background contamination and improve S/N.[14]

    • Optimize Compound Parameters: These are the most critical parameters. Using LC-MS analysis (not direct infusion), optimize the Declustering Potential (DP) or Q0 Dissociation (Q0D) to maximize the precursor ion signal while minimizing in-source fragmentation and background. Then, optimize the Collision Energy (CE) to maximize the production of the specific product ion for the MRM transition.[14][22]

Data Presentation: Starting MS/MS Parameters for Nitrosamine Analysis

The following table provides typical starting parameters for an LC-MS/MS system. HOCM-NA is not a commonly listed nitrosamine, so its parameters must be determined empirically. The values for NDMA are provided as a well-documented example. The MRM transition for HOCM-NA would be its protonated molecular ion [M+H]⁺ (m/z 149.05) to a stable fragment ion.

ParameterTypical Value / SettingRationale
Ionization Mode ESI PositiveSuitable for polar, non-volatile compounds like HOCM-NA.[10]
Monitoring Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[10][13]
Curtain Gas (CUR) 35-45 psiHigh values help prevent neutral contaminants from entering the MS, reducing background noise.[14]
IonSpray Voltage 4500 - 5500 VOptimized to produce a stable electrospray plume.
Temperature 400 - 550 °COptimized to facilitate desolvation of analyte ions.
Declustering Potential (DP) 40 - 80 VMust be optimized per compound to maximize precursor ion signal and minimize background.[14]
Collision Energy (CE) 15 - 35 VMust be optimized per MRM transition to maximize product ion formation.[14]
Example: NDMA MRM 75.1 -> 43.1A common, well-characterized transition for a low molecular weight nitrosamine.[13]
Hypothetical HOCM-NA MRM 149.05 -> [Fragment]The precursor is [M+H]⁺. The fragment must be determined by infusing a standard and performing a product ion scan.

Section 3: References

  • Benchchem. (n.d.). Troubleshooting guide for N-nitrosamine analysis errors. Retrieved January 12, 2026, from

  • ResearchGate. (2025, December 12). Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. Retrieved January 12, 2026, from

  • Bioanalysis Zone. (2023, June 28). Targeted nitrosamine testing: how are the challenges being addressed?. Retrieved January 12, 2026, from [Link]

  • Separation Science. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved January 12, 2026, from [Link]

  • Aurigene. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved January 12, 2026, from [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved January 12, 2026, from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Retrieved January 12, 2026, from [Link]

  • The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Optimized MSMS parameters for all the six nitrosamine impurities in positive ion mode. Retrieved January 12, 2026, from [Link]

  • GenEvolutioN. (2025, October 20). Why are Nitrosamines so difficult to detect?. Retrieved January 12, 2026, from [Link]

  • The Journal of Critical Care Medicine. (n.d.). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Retrieved January 12, 2026, from [Link]

  • PubMed. (2025, June 10). Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges. Retrieved January 12, 2026, from [Link]

  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation. Retrieved January 12, 2026, from

  • Shimadzu Corporation. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved January 12, 2026, from [Link]

  • American Laboratory. (2012, March 6). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Spectroscopy Online. (2024, August 6). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. Retrieved January 12, 2026, from [Link]

  • PubChem - NIH. (n.d.). This compound | C4H8N2O4 | CID 54584. Retrieved January 12, 2026, from [Link]

  • Agilent. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • Benchchem. (n.d.). A Guide to Cross-Validation of Analytical Methods for Nitrosamine Impurities in Pharmaceuticals. Retrieved January 12, 2026, from

  • FDA. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. Retrieved January 12, 2026, from [Link]

  • Cambrex. (n.d.). Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2015, July 31). (PDF) Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. Retrieved January 12, 2026, from [Link]

  • anCHem. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs. Retrieved January 12, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Validated HECMNA Analysis

The landscape of pharmaceutical safety is continually evolving, with a heightened focus on the control of potentially mutagenic impurities. Among these, N-nitrosamines have garnered significant regulatory scrutiny due to their classification as probable or possible human carcinogens.[1] N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA), a nitrosamine of emerging concern, can form from the reaction of common amine-containing precursors with nitrosating agents.[2] Its detection and quantification at trace levels are not merely an analytical exercise but a critical component of patient safety and regulatory compliance.

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate that manufacturers conduct robust risk assessments and implement validated analytical procedures to detect and control nitrosamine impurities to stringent acceptable intake (AI) limits.[2][3] This guide provides a comparative analysis of analytical platforms for HECMNA and offers a detailed framework for method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

The Analytical Challenge: Understanding HECMNA's Properties

Effective method development and validation begin with a thorough understanding of the analyte's physicochemical properties. HECMNA (C₄H₈N₂O₄, M.W. 148.12 g/mol ) presents a unique set of challenges.[6][7]

  • Polarity: The presence of both a hydroxyl and a carboxylic acid group makes HECMNA a highly polar, water-soluble compound. This characteristic complicates retention on traditional reversed-phase (RP) chromatography columns, often requiring alternative chromatographic strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization.[8]

  • Thermal Lability: Like many nitrosamines, HECMNA is susceptible to thermal degradation. This makes analytical techniques requiring high temperatures, such as Gas Chromatography (GC) with a standard hot injection port, problematic.[9] High temperatures can cause the molecule to degrade, leading to inaccurate, often overestimated, quantification of nitrosamines.[9]

  • Low Concentration Levels: The required detection limits for nitrosamines are in the parts-per-billion (ppb) or ng/mL range to meet the low acceptable intake (AI) limits, typically around 26.5 ng/day for many nitrosamines.[1][10] This necessitates the use of highly sensitive and selective detectors.

Core Analytical Platforms: A Comparative Analysis

The choice of an analytical technique is a critical decision driven by the need for sensitivity, selectivity, and robustness. For HECMNA, the options are primarily centered around chromatography coupled with mass spectrometry.

Analytical Platform Principle Strengths Limitations Best Suited For
LC-MS/MS (Triple Quadrupole) Chromatographic separation followed by mass analysis of precursor and product ions.High Selectivity & Sensitivity: The gold standard for trace quantification.[11] Multiple Reaction Monitoring (MRM) minimizes matrix interference.[12]Matrix Effects: Ion suppression or enhancement can affect accuracy. Requires careful sample preparation and use of internal standards.Confirmatory testing and routine quantification in complex drug product matrices.
GC-TEA (Thermal Energy Analyzer) GC separation followed by pyrolysis of the N-N=O bond and detection of the resulting nitric oxide (NO•) radical.Highly Specific for Nitrosamines: The TEA detector is exceptionally selective for the nitroso functional group, reducing false positives.[13][14]Thermal Degradation Risk: Potential for on-column or injector-port degradation of HECMNA.[9] Not suitable for non-volatile nitrosamines.Screening for a broad range of volatile nitrosamines. Less ideal for polar, potentially non-volatile compounds like HECMNA without derivatization.
GC-MS/MS (Triple Quadrupole) GC separation with mass spectrometric detection.High Sensitivity: Can achieve very low detection limits for volatile compounds.[15]High Risk of Artificial Formation: The high temperatures of the GC inlet can artificially create nitrosamines from precursors in the sample matrix, leading to false positives.[9] Requires careful method development, often with lower-energy ionization techniques.[16]Analysis of volatile nitrosamines where thermal degradation has been ruled out. Generally not recommended as a primary technique for HECMNA.
LC-HRMS (e.g., Orbitrap, Q-TOF) LC separation with high-resolution mass spectrometry.High Specificity & Untargeted Screening: Provides exact mass measurements, aiding in structural confirmation and identifying unknown impurities.Lower Sensitivity than QqQ for Quantification: While improving, may not always reach the low limits of detection (LOD) of a targeted triple quadrupole MS/MS method.Research, impurity identification, and screening when reference standards are unavailable.

In-Depth Protocol: Validating an LC-MS/MS Method for HECMNA

This section provides an exemplary workflow for validating a sensitive and selective LC-MS/MS method for quantifying HECMNA in a drug product, adhering to ICH Q2(R1) guidelines.[17][18][19]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Method Validation (ICH Q2(R1)) cluster_imp Phase 3: Implementation prep1 Define Analytical Target Profile (ATP) prep2 Develop Separation Method (HILIC or RP with Ion Pairing) prep1->prep2 prep3 Optimize MS/MS Parameters (MRM Transitions) prep2->prep3 prep4 Develop Sample Extraction Protocol prep3->prep4 val1 Specificity / Selectivity prep4->val1 Begin Validation val2 Linearity & Range val1->val2 val3 Accuracy (% Recovery) val2->val3 val4 Precision (Repeatability & Intermediate) val3->val4 val5 Limit of Detection (LOD) & Quantitation (LOQ) val4->val5 val6 Robustness val5->val6 imp1 Draft SOP & Validation Report val6->imp1 Finalize imp2 Routine Analysis with System Suitability imp1->imp2

Caption: Workflow for LC-MS/MS method validation for HECMNA.

Step-by-Step Methodology

Objective: To quantify HECMNA in a drug product down to a Limit of Quantitation (LOQ) of 1 ng/mL.

1. Materials & Reagents:

  • HECMNA Reference Standard

  • Isotopically Labeled Internal Standard (e.g., HECMNA-d4)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid or Ammonium Formate (for mobile phase)

  • Drug Product Matrix (Placebo)

2. Chromatographic & Mass Spectrometric Conditions (Example):

  • LC System: UPLC/HPLC capable of high pressure gradients.

  • Column: HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) - chosen for retaining the polar HECMNA.

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 95% B, ramp down to 40% B over 5 minutes, hold, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-XS)

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • HECMNA: e.g., m/z 149.1 -> 71.1 (Quantifier), 149.1 -> 103.1 (Qualifier)

    • HECMNA-d4: e.g., m/z 153.1 -> 75.1

3. Validation Experiments (as per ICH Q2(R1)): [4]

  • Specificity: Analyze placebo matrix, HECMNA standard, and spiked placebo. The placebo must show no significant peak at the retention time of HECMNA.

  • Linearity: Prepare a calibration curve from the LOQ (e.g., 1 ng/mL) to 150% of the target concentration (e.g., 50 ng/mL) in the matrix. A correlation coefficient (r²) of >0.99 is required.[20]

  • Accuracy: Analyze samples spiked with HECMNA at three concentration levels (e.g., low, medium, high) in triplicate. The mean recovery should be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. Relative Standard Deviation (RSD) should be <15%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over both sets should be <20%.

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision requirements (typically with a signal-to-noise ratio >10).[17]

  • Robustness: Intentionally vary method parameters slightly (e.g., column temperature ±2°C, mobile phase pH ±0.1 units) and assess the impact on the results. The method should remain reliable.[19]

Sample Validation Data Summary
Validation Parameter Acceptance Criteria Result Outcome
Specificity No interference at analyte RTNo peaks in placeboPass
Linearity (1-50 ng/mL) r² > 0.990.998Pass
Accuracy (at 3 levels) 80-120% Recovery95.2% - 103.5%Pass
Repeatability (n=6) RSD < 15%4.8%Pass
Intermediate Precision RSD < 20%7.2%Pass
LOQ S/N > 10, within accuracy/precision1.0 ng/mLPass
Robustness Results unaffected by small changesNo significant impact observedPass

Method Selection Guide

Choosing the right analytical method depends on the specific goal of the analysis. This decision tree illustrates a logical approach.

G start What is the Analytical Goal? q1 Routine QC & Batch Release (Quantification) start->q1 q2 Impurity Identification (Unknown Structure) start->q2 q3 Screening for Volatile Nitrosamines Only start->q3 ans1 Use Validated LC-MS/MS (QqQ) High throughput, sensitivity, and selectivity. q1->ans1 ans2 Use LC-HRMS (Orbitrap/Q-TOF) Provides exact mass for structural elucidation. q2->ans2 ans3 Use GC-TEA Highly specific to the nitroso group. Caution: Not ideal for HECMNA. q3->ans3

Caption: Decision tree for selecting an analytical method for nitrosamines.

Conclusion

The validation of analytical methods for this compound is a rigorous but essential process for ensuring the safety and quality of pharmaceutical products.[21] Due to its polar nature and thermal lability, LC-MS/MS stands out as the most suitable technique for reliable, sensitive, and selective quantification. A thorough validation following ICH Q2(R1) guidelines demonstrates that the method is fit for its intended purpose, providing trustworthy data for regulatory submissions and batch release.[22] By understanding the analyte's properties and systematically validating the chosen method, researchers and drug developers can confidently meet the stringent regulatory expectations for nitrosamine control.[3][23]

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link][4][17]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link][5]

  • FDA Updated Guidance On Nitrosamine Impurities . Starodub. [Link][3]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs . Gardner Law. [Link][1]

  • Control of Nitrosamine Impurities in Human Drugs . U.S. Food and Drug Administration. [Link][2]

  • Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability . Federal Register. [Link][23]

  • FDA revises final guidance on nitrosamine impurities . RAPS. [Link][10]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link][17]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH. [Link][18]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link][19]

  • GC-MS/LC-MS for the Analysis of Nitrosamines . BA Sciences. [Link][9]

  • This compound . PubChem. [Link][6]

  • This compound | C4H8N2O4 | CID 54584 . PubChem - NIH. [Link][7]

  • GC-MS Method Development for Nitrosamine Testing . ResolveMass Laboratories Inc. [Link][15]

  • Nitrosamine Detection and Identification Improved with Thermal Energy Analysis . American Pharmaceutical Review. [Link][13]

  • Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy . BAuA. [Link][14]

  • A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples . PubMed. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals . LinkedIn. [Link][11]

  • Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood . MDPI. [Link][20]

  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities . Eurofins. [Link][22]

  • Highly selective LC-MS/MS analysis of CEMA, 3-HPMA and HBMA . CORESTA. [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies . EDQM. [Link][21]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices . PubMed Central. [Link]

  • Determination of Histamine in Human Serum/Plasma by SPE and HILIC LC-MS-MS . LCGC International. [Link][8]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation . ResearchGate. [Link]

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A Comparative Guide to Nitrosamine Carcinogenicity in Rats: NDMA vs. N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Nitrosamines

N-nitrosamines are a class of potent genotoxic carcinogens that continue to pose a significant challenge in toxicology and drug safety. Their presence as impurities in pharmaceuticals, food, and consumer products necessitates rigorous risk assessment. N-Nitrosodimethylamine (NDMA) is arguably the most well-characterized of these compounds, a potent, multi-organ carcinogen in rodents that serves as a benchmark for toxicological evaluation.[1][2][3] This guide provides a comparative analysis between the known carcinogenic profile of NDMA and that of the less-studied N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine.

Due to a lack of direct experimental carcinogenicity data for this compound, this guide employs a structure-activity relationship (SAR) approach.[4][5][6] By examining its structural components and comparing them to known carcinogens, we can construct a scientifically-grounded hypothesis of its potential carcinogenic risk in rats, highlighting the critical interplay between chemical structure, metabolic activation, and target organ toxicity.

Chemical Structure: The Basis of Biological Activity

The carcinogenic potential of a nitrosamine is intrinsically linked to its chemical structure, which dictates its metabolic fate and interaction with cellular macromolecules.

CompoundStructureKey Features
N-Nitrosodimethylamine (NDMA) NDMA StructureSymmetrical molecule with two methyl groups. Lacks functional groups, making it relatively lipophilic.
This compound this compound StructureAsymmetrical molecule with two distinct functional groups: a hydroxyethyl group (-CH₂CH₂OH) and a carboxymethyl group (-CH₂COOH). These groups increase polarity compared to NDMA.

The core difference lies in the substituents on the amine nitrogen. NDMA's simple methyl groups are readily metabolized. In contrast, the hydroxyethyl and carboxymethyl groups on the second molecule introduce complexity, influencing water solubility, enzymatic recognition, and the chemical nature of the ultimate carcinogenic species.

Metabolic Activation: The Path to Carcinogenesis

Nitrosamines are not directly carcinogenic; they require metabolic activation, primarily by Cytochrome P450 (CYP) enzymes, to exert their genotoxic effects. The key initiating step is α-hydroxylation—the enzymatic addition of a hydroxyl group to the carbon atom immediately adjacent to the nitrosamine nitrogen.

The Well-Defined Pathway of NDMA

The activation of NDMA is a classic example of this process.[7]

  • α-Hydroxylation: CYP enzymes, particularly CYP2E1, hydroxylate one of the methyl groups of NDMA.

  • Decomposition: The resulting intermediate, N-nitroso(hydroxymethyl)methylamine, is unstable.

  • Formation of Diazonium Ion: It spontaneously decomposes, releasing formaldehyde and forming the highly reactive methyldiazonium ion (CH₃N₂⁺).

  • DNA Alkylation: This electrophilic ion readily transfers its methyl group to nucleophilic sites on DNA bases, forming adducts like O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG).[8] The O⁶-MeG adduct is particularly mutagenic, leading to G→A transition mutations during DNA replication if not repaired.

NDMA_Activation NDMA NDMA Intermediate N-nitroso(hydroxymethyl)methylamine (Unstable) NDMA->Intermediate CYP2E1 (α-hydroxylation) Diazonium Methyldiazonium Ion (CH₃N₂⁺) Intermediate->Diazonium Spontaneous Decomposition (+ Formaldehyde) DNA_Adduct DNA Adducts (e.g., O⁶-methylguanine) Diazonium->DNA_Adduct DNA Methylation Carcinogenesis Carcinogenesis DNA_Adduct->Carcinogenesis

Caption: Metabolic activation pathway of NDMA in rats.

A Predictive Pathway for this compound

In the absence of direct experimental data, we can predict a similar activation pathway. α-hydroxylation can occur on either the carboxymethyl or the hydroxyethyl side chain.

  • Hydroxylation of the Carboxymethyl group: This would lead to the formation of a carboxymethyldiazonium ion, which would then alkylate DNA, forming carboxymethyl adducts.

  • Hydroxylation of the Hydroxyethyl group: This would generate a hydroxyethyldiazonium ion, leading to hydroxyethylated DNA adducts.

The presence of the carboxyl and hydroxyl groups may influence which pathway is favored and could potentially serve as sites for detoxification (e.g., through glucuronidation of the hydroxyl group), possibly modulating the compound's overall carcinogenic potency.

Comparative Carcinogenicity in Rats

N-Nitrosodimethylamine (NDMA): A Potent, Multi-Organ Carcinogen

Decades of research have unequivocally established NDMA as a powerful carcinogen in rats.[2][3] It induces tumors in multiple organs, with the liver being the primary target.

  • Primary Target Organ: Liver. NDMA consistently induces a high incidence of liver neoplasms, including hepatocellular carcinomas and hemangiosarcomas.[1]

  • Other Target Organs: Depending on the dose and route of administration, NDMA also causes tumors in the kidneys and respiratory tract (nasal cavity, lungs).[1][2][3][9]

  • Dose-Response: NDMA is carcinogenic even at very low doses. Studies have shown a clear dose-related increase in tumor incidence.[9]

Table 1: Summary of Selected NDMA Carcinogenicity Studies in Rats

Rat StrainRoute of AdministrationDose RegimenTarget Organs & Tumor TypesReference
F344Drinking Water0.5 mmol (total dose)Liver (Hepatocellular tumors, Hemangiosarcomas)[1]
F344Drinking Water0.2 mmol (total dose)Liver (Hepatocellular tumors)[1]
Sprague-DawleyInhalation0.2 and 1.0 ppmNasal Cavity (Aesthesioneuroblastomas)[9]
F344Gavage6 mg/kg, 2 days/weekLiver, Lung, Kidney[2]
This compound: A Read-Across Analysis

With no direct data available, we must turn to structurally related analogues to predict the carcinogenic profile.

  • Influence of the Hydroxyethyl Group (from N-nitrosodiethanolamine, NDELA): NDELA, which has two hydroxyethyl groups, is a potent carcinogen in rats.[10] It is known to induce hepatocellular carcinomas and tumors of the nasal cavity.[11][12][13][14] This strongly suggests that the hydroxyethyl moiety is a structural alert for carcinogenicity and that this compound is likely to target the liver and nasal cavity. The carcinogenic activity of NDELA is surprisingly high, given that a large percentage is excreted unchanged, leading to the hypothesis that an unidentified metabolite possesses high carcinogenic potential.[11][13]

  • Influence of the Carboxymethyl Group (from N-ethyl-N-carboxymethyl-nitrosamine, ECMN): A key study investigated the carcinogenicity of N-ethyl-N-hydroxyethylnitrosamine (EHEN) and its metabolites, including ECMN, in rats.[15] While the parent compound, EHEN, induced kidney tumors, its metabolite ECMN did not.[15] This crucial finding suggests that the addition of a carboxymethyl group may be a deactivating pathway, at least for renal carcinogenesis. The increased polarity imparted by the carboxyl group could facilitate more rapid excretion or prevent the compound from reaching or reacting with critical targets within the kidney cells.

Hypothesized Carcinogenic Profile:

Based on this SAR analysis, this compound is predicted to be a carcinogen in rats.

  • Likely Target Organs: The liver and nasal cavity, based on the known effects of the hydroxyethyl group (read-across from NDELA).

  • Potency: The carcinogenic potency may be lower than that of NDMA or NDELA. The carboxymethyl group appears to be a deactivating feature in the context of renal cancer[15] and its high polarity may enhance urinary excretion, potentially reducing the systemically available dose that can be metabolically activated.

Experimental Protocol: Standard Carcinogenicity Bioassay in Rats

To definitively determine the carcinogenic potential of a novel nitrosamine, a long-term bioassay, adhering to guidelines from organizations like the OECD, is required. The following is a representative protocol.

Objective: To assess the carcinogenic potential of a test article following long-term oral administration to rats in drinking water.

Methodology:

  • Animal Selection:

    • Species/Strain: Fischer 344 or Sprague-Dawley rats, chosen for their well-characterized background tumor rates.

    • Age: Start study with young adults (approx. 6-8 weeks old).

    • Group Size: Minimum of 50 animals per sex per group to achieve statistical power.

  • Experimental Groups:

    • Group 1: Control (Vehicle only - drinking water).

    • Group 2: Low Dose.

    • Group 3: Mid Dose.

    • Group 4: High Dose (Should induce some toxicity but not significantly shorten lifespan, i.e., the Maximum Tolerated Dose).

    • Dose levels are determined from preliminary range-finding studies.

  • Administration of Test Article:

    • The test article is administered daily in the drinking water for up to 24 months.

    • Water consumption and body weights are measured weekly for the first 3 months and bi-weekly thereafter to calculate the actual dose received (mg/kg/day).

  • Clinical Observations:

    • Animals are observed twice daily for signs of morbidity and mortality.

    • A detailed clinical examination, including palpation for masses, is performed weekly.

  • Termination and Pathology:

    • The study is terminated at 24 months, or when survival in any group drops below 25%.

    • All animals (including those that die prematurely) undergo a full necropsy.

    • A comprehensive list of tissues and organs is collected and preserved in 10% neutral buffered formalin.

    • All tissues from control and high-dose groups, plus all gross lesions from all groups, are processed for histopathological examination by a certified veterinary pathologist.

  • Data Analysis:

    • Tumor incidence data are analyzed using appropriate statistical methods (e.g., Peto's prevalence test) to compare treated groups with the control group.

    • Survival data are analyzed using methods like the Kaplan-Meier analysis.

Bioassay_Workflow cluster_prep 1. Preparation cluster_dosing 2. Dosing & Observation (24 Months) cluster_path 3. Pathology & Analysis DoseSelection Dose Range-Finding AnimalAcclimation Animal Acclimation (50/sex/group) DoseSelection->AnimalAcclimation Admin Daily Administration (in Drinking Water) AnimalAcclimation->Admin Observe Clinical Observations (Daily/Weekly) Admin->Observe Measure Body Weight & Water Consumption Admin->Measure Necropsy Full Necropsy Observe->Necropsy Histo Histopathology Necropsy->Histo Stats Statistical Analysis of Tumor Incidence Histo->Stats Report Final Report Stats->Report

Caption: Workflow for a 2-year rodent carcinogenicity bioassay.

Conclusion and Future Directions

This comparative guide illustrates the stark contrast between a well-documented, potent carcinogen and a compound of uncertain risk.

  • N-Nitrosodimethylamine (NDMA): The evidence is unequivocal. NDMA is a potent, multi-organ carcinogen in rats, with the liver as its primary target.[1][2][3] Its mechanism of action via metabolic activation to a DNA-methylating agent is well understood.[7]

  • This compound: In the absence of direct evidence, a structure-activity relationship analysis provides the best available estimation of risk. The presence of a hydroxyethyl group suggests carcinogenic potential, likely targeting the liver and nasal cavity, similar to NDELA.[11][12][13] However, the carboxymethyl group may act as a modulating, and potentially deactivating, feature, as suggested by data on a related compound.[15]

The path forward is clear: The carcinogenic potential of this compound cannot be definitively known without empirical data. A standard 2-year rodent bioassay is required to resolve this data gap. Such a study would not only establish the compound's carcinogenic potential and target organs but also provide valuable insight into the structure-activity relationships that govern nitrosamine toxicity, refining our ability to predict and manage the risks associated with this important class of compounds.

References

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A Comparative Guide to the Metabolism of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (ECMN) and other significant nitrosamines, including N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). As a Senior Application Scientist, this document is structured to offer not just procedural steps but a deep, mechanistic understanding of the metabolic fate of these compounds, grounded in experimental data and authoritative references.

Introduction: The Critical Role of Nitrosamine Metabolism in Toxicology

Nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1] Their presence as impurities in pharmaceuticals, food, and consumer products necessitates a thorough understanding of their metabolic activation and detoxification pathways. The genotoxicity of many nitrosamines is not inherent but is a consequence of their biotransformation into reactive electrophilic species that can form covalent adducts with cellular macromolecules, most critically DNA.[2] Therefore, elucidating the comparative metabolism of different nitrosamines is paramount for accurate risk assessment and the development of safer pharmaceuticals and consumer products.

This guide focuses on the metabolism of this compound (ECMN), a metabolite of N-nitrosodiethanolamine (NDELA), and contrasts its metabolic fate with that of the well-characterized nitrosamines, NDMA and NDEA. We will explore the enzymatic systems involved, the nature of the resulting metabolites, and the implications for genotoxicity.

Comparative Metabolic Pathways: A Tale of Two Mechanisms

The metabolic activation of nitrosamines is not a monolithic process. Different structural features dictate the predominant enzymatic pathways, leading to vastly different biological consequences. Here, we compare the primary metabolic routes of NDELA (leading to ECMN) and the classic short-chain nitrosamines, NDMA and NDEA.

The β-Oxidation Pathway of N-Nitrosodiethanolamine (NDELA) to ECMN

The metabolism of N-nitrosodiethanolamine (NDELA) to this compound (ECMN) primarily proceeds via a β-oxidation pathway.[3][4] This pathway is distinct from the α-hydroxylation route that activates many other nitrosamines.

The key steps in this pathway are:

  • Oxidation to an Aldehyde: The initial step involves the oxidation of one of the 2-hydroxyethyl side chains of NDELA to an aldehyde, forming N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN). This reaction is catalyzed by alcohol dehydrogenase (ADH).[5][6]

  • Further Oxidation to a Carboxylic Acid: The intermediate aldehyde, EFMN, is then further oxidized to a carboxylic acid, yielding the stable metabolite ECMN.

This β-oxidation pathway is considered a major route for the metabolic disposition of NDELA in various animal species, including rats, hamsters, and mice.[7]

The α-Hydroxylation Pathway of NDMA and NDEA

In contrast to NDELA, the primary metabolic activation pathway for N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) is α-hydroxylation.[8] This process is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 and CYP2A6 playing crucial roles.[9][10]

The α-hydroxylation pathway involves the following steps:

  • Hydroxylation of the α-Carbon: A hydroxyl group is introduced onto the carbon atom adjacent (alpha) to the nitroso group.

  • Spontaneous Decomposition: The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes.

  • Formation of a Diazonium Ion: This decomposition generates a highly reactive alkyldiazonium ion (e.g., methyldiazonium ion from NDMA or ethyldiazonium ion from NDEA) and an aldehyde (formaldehyde from NDMA or acetaldehyde from NDEA).[8]

  • DNA Adduct Formation: The electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts that can lead to mutations and initiate carcinogenesis.[11]

Denitrosation: A Detoxification Pathway

Besides the activation pathways, nitrosamines can also undergo denitrosation, which is generally considered a detoxification route. This enzymatic process involves the cleavage of the N-N=O bond, leading to the formation of the corresponding amine and nitrite. For instance, NDMA can be denitrosated to methylamine.[7][12] The extent of denitrosation versus α-hydroxylation can significantly influence the overall carcinogenic potential of a nitrosamine.

Visualizing the Metabolic Divergence

The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways of NDELA and NDMA/NDEA.

cluster_ndela Metabolism of N-Nitrosodiethanolamine (NDELA) NDELA N-Nitrosodiethanolamine (NDELA) EFMN N-(2-Hydroxyethyl)-N- (formylmethyl)nitrosamine (EFMN) NDELA->EFMN β-Oxidation (Alcohol Dehydrogenase) ECMN N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine (ECMN) EFMN->ECMN Oxidation cluster_ndma_ndea Metabolism of NDMA and NDEA Nitrosamine NDMA / NDEA AlphaHydroxy α-Hydroxynitrosamine (unstable) Nitrosamine->AlphaHydroxy α-Hydroxylation (CYP2E1, CYP2A6) Diazonium Alkyldiazonium Ion (reactive) AlphaHydroxy->Diazonium Aldehyde Formaldehyde / Acetaldehyde AlphaHydroxy->Aldehyde DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation

Metabolism of NDMA and NDEA

Comparative Enzyme Kinetics

The rate and extent of nitrosamine metabolism are governed by the kinetic parameters of the enzymes involved. A comparison of these parameters provides valuable insights into the relative potential for activation and detoxification of different nitrosamines.

NitrosamineEnzymeKm (µM)Vmax (nmol/min/mg protein or nmol CYP)Reference(s)
NDMA Rat Liver MicrosomesLow Km: 27-48-[13]
Rabbit CYP2E17.53.8 nmol/min/nmol CYP[14]
Rabbit CYP2B41801.8 nmol/min/nmol CYP[14]
Rabbit CYP3A6301.3 nmol/min/nmol CYP[14]
NDEA Mouse Liver Microsomes- (Higher affinity for Cyp2a-5 than NDMA)-[9]
Human Liver Microsomes--[10]
NDELA Horse Liver ADH- (Kinetic isotope effect observed)-[15]

Note: Direct comparative kinetic data for NDELA metabolism under the same conditions as NDMA and NDEA are limited in the literature, highlighting an area for future research.

The available data suggest that CYP2E1 has a high affinity (low Km) for NDMA, making it a primary enzyme for its activation at low concentrations. [14]In contrast, NDEA appears to have a higher affinity for CYP2A6 in some species. [9]The metabolism of NDELA by alcohol dehydrogenase also appears to be a significant pathway. [5]

Genotoxicity and DNA Adduct Formation: The Ultimate Consequence

The formation of DNA adducts is a critical event in the initiation of carcinogenesis by nitrosamines. The type and quantity of adducts formed depend on the reactive metabolites generated.

  • NDMA and NDEA: The alkyldiazonium ions produced from the α-hydroxylation of NDMA and NDEA are potent alkylating agents that can form a variety of DNA adducts, including N7-methylguanine, O6-methylguanine, N7-ethylguanine, and O6-ethylguanine. [3][11]The formation of O6-alkylguanine adducts is particularly mutagenic.

  • NDELA and its Metabolites: The genotoxicity of NDELA is complex. While NDELA itself may not be a potent direct-acting mutagen, its metabolic activation is crucial. Activation by alcohol dehydrogenase can lead to the formation of mutagenic intermediates. [5][6]Studies have shown that NDELA can induce DNA single-strand breaks in vivo. [16]The formation of O6-(2-hydroxyethyl)deoxyguanosine has been detected in the liver of rats treated with NDELA, indicating that hydroxyethylation of DNA can occur. [17] The genotoxicity of the metabolite ECMN itself is less well-characterized. However, its precursor, N-nitroso-(2-hydroxyethyl)-glycine (NHEG), has been shown to be mutagenic in Salmonella typhimurium. [18]Further research is needed to fully elucidate the DNA-damaging potential of ECMN.

Experimental Protocols for Studying Nitrosamine Metabolism

To provide practical guidance for researchers, this section outlines detailed, step-by-step methodologies for key experiments in nitrosamine metabolism.

In Vitro Metabolism Assay Using Liver S9 Fraction

This protocol is designed to assess the metabolism of a nitrosamine by the mixed-function oxidase systems present in the liver S9 fraction.

Rationale: The S9 fraction contains both microsomal and cytosolic enzymes, providing a comprehensive in vitro model for hepatic metabolism. [1] Workflow Diagram:

cluster_workflow In Vitro Metabolism Assay Workflow A Prepare Incubation Mixture (S9, Nitrosamine, Cofactors) B Incubate at 37°C A->B C Quench Reaction B->C Time points D Extract Metabolites C->D E Analyze by LC-MS/MS D->E

In Vitro Metabolism Assay Workflow

Step-by-Step Protocol:

  • Prepare the Incubation Mixture:

    • In a microcentrifuge tube, combine the following on ice:

      • Liver S9 fraction (e.g., from rat, mouse, or human)

      • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NAD+ for ADH-mediated reactions.

      • Phosphate buffer (pH 7.4)

      • The nitrosamine of interest (e.g., NDELA, NDMA, or NDEA) dissolved in a suitable solvent (e.g., water or DMSO).

    • Include control incubations without the S9 fraction, without the cofactor, and without the nitrosamine.

  • Initiate the Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Start the reaction by adding the nitrosamine substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quench the Reaction:

    • Stop the reaction at each time point by adding a quenching solution, such as ice-cold acetonitrile or perchloric acid.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

    • The supernatant can be directly injected for analysis or further purified using solid-phase extraction (SPE).

  • Analysis by LC-MS/MS:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent nitrosamine and its metabolites. [19][20]

In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo study to investigate the metabolism and excretion of a nitrosamine in a rodent model.

Rationale: In vivo studies provide a more physiologically relevant understanding of a compound's metabolism, distribution, and excretion, accounting for factors such as absorption and tissue-specific metabolism.

Workflow Diagram:

cluster_workflow In Vivo Metabolism Study Workflow A Administer Nitrosamine to Rodents (e.g., oral gavage, i.p. injection) B House in Metabolic Cages A->B D Collect Blood Samples A->D Time points E Tissue Harvesting A->E At study termination C Collect Urine and Feces B->C Time points F Sample Processing and Extraction C->F D->F E->F G Analysis by LC-MS/MS F->G

In Vivo Metabolism Study Workflow

Step-by-Step Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate male Fischer 344 rats (a commonly used strain for nitrosamine studies) to the experimental conditions.

    • Administer a single dose of the 14C-labeled or unlabeled nitrosamine (e.g., NDMA) via oral gavage or intraperitoneal injection. [7]

  • Sample Collection:

    • House the animals individually in metabolic cages that allow for the separate collection of urine and feces.

    • Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites.

  • Sample Processing:

    • Measure the total radioactivity in urine and feces samples (if using a radiolabeled compound).

    • For metabolite profiling, urine samples can be directly analyzed or subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.

    • Homogenize tissue samples and extract the parent compound and metabolites using appropriate solvents.

  • Analysis:

    • Analyze the processed samples by HPLC with radiometric detection and/or LC-MS/MS to identify and quantify the parent nitrosamine and its metabolites. [19][21]

Conclusion and Future Directions

The metabolic pathways of nitrosamines are diverse and critically influence their carcinogenic potential. While the α-hydroxylation of simple nitrosamines like NDMA and NDEA is a well-established activation mechanism, the β-oxidation of N-nitrosodiethanolamine to ECMN represents a distinct metabolic fate.

This guide has provided a comparative overview of these pathways, supported by available experimental data. However, several areas warrant further investigation:

  • Direct Comparative Kinetics: Head-to-head studies comparing the kinetic parameters of NDELA, NDMA, and NDEA metabolism by key human enzymes are needed for more precise risk assessment.

  • Genotoxicity of ECMN: The DNA-damaging potential of ECMN itself requires more thorough investigation to determine if it is a terminal detoxification product or a genotoxic metabolite in its own right.

  • Role of Human Enzyme Polymorphisms: The influence of genetic variations in CYP and ADH enzymes on the metabolism of these nitrosamines in the human population is an important area for future research.

By continuing to unravel the complexities of nitrosamine metabolism, the scientific community can better protect public health and facilitate the development of safer products.

References

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. [Link]

  • Metabolic Denitrosation of N-nitrosodimethylamine in Vivo in the Rat. [Link]

  • Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions. [Link]

  • Mutagenicity, DNA damage and DNA adduct formation by N-nitroso-2-hydroxyalkylamine and corresponding aldehydes. [Link]

  • Kinetic parameters of NMA and NDMA N-demethylation by CYP2B4, CYP2E1 and CYP3A6 reconstituted with NADPH-CYP reductase. [Link]

  • Alcoholdehydrogenase as an activating enzyme for N-nitrosodiethanolamine (NDELA): in vitro activation of NDELA to a potent mutagen in Salmonella typhimurium. [Link]

  • Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. [Link]

  • Participation of rat liver cytochrome P450 2E1 in the activation of N-nitrosodimethylamine and N-nitrosodiethylamine to products genotoxic in an acetyltransferase-overexpressing Salmonella typhimurium strain (NM2009). [Link]

  • Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. [Link]

  • High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. [Link]

  • Toxicological Profile for N-Nitrosodimethylamine (NDMA). [Link]

  • In-vivo activation of N-nitrosodiethanolamine and other n-nitroso-2-hydroxyalkylamines by alcohol dehydrogenase and sulfotransferase. [Link]

  • Clearance of N-nitrosodimethylamine and N-nitrosodiethylamine by the perfused rat liver. Relationship to the Km and Vmax for nitrosamine metabolism. [Link]

  • N-Nitrosodimethylamine investigations in Muta™Mouse define point-of-departure values and demonstrate less-than-additive somatic mutant frequency accumulations. [Link]

  • Dose-response curves for NDPA and NDMA cytotoxicity in THLE. [Link]

  • DNA adducts and DNA damage by antineoplastic and carcinogenic N-nitrosocompounds. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. [Link]

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. [Link]

  • Metabolic activation pathways for NDMA and NDEA. [Link]

  • Kinetics and bioavailability of N-nitrosodiethanolamine after intravenous and cutaneous administration to rats. [Link]

  • Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

  • Context Matters: Contribution of Specific DNA Adducts to the Genotoxic Properties of the Tobacco-Specific Nitrosamine NNK. [Link]

  • Kinetics of Alcohol Dehydrogenase. [Link]

  • Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. [Link]

  • A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. [Link]

  • Increased Mutagenicity of N-nitrosodiethanolamine in Human Lymphocyte Cultures After Activation by Alcohol Dehydrogenase. [Link]

  • N-Nitrosodiethanolamine. [Link]

  • Mass spectra of (A) NDMA, (B) NDEA, (C) DIPNA, and (D) EIPNA. [Link]

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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Nitrosamine Impurity "N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation framework for two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of the nitrosamine impurity, N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMNA). This document is intended for researchers, scientists, and professionals in drug development and quality control, offering in-depth technical insights and actionable protocols.

Introduction: The Challenge of HECMNA Analysis

This compound (HECMNA) is a polar nitrosamine that presents unique analytical challenges due to its high polarity and potential thermal lability. The presence of both a hydroxyl and a carboxylic acid functional group in its structure dictates careful consideration of the analytical methodology to achieve accurate and reliable quantification.[1][2] The potential carcinogenicity of nitrosamine impurities necessitates robust and sensitive analytical methods to ensure the safety of pharmaceutical products.[3][4] This guide will explore the development and cross-validation of both HPLC and GC-MS methods for HECMNA, providing a framework for selecting the most appropriate technique for a given application.

Principles of Analysis: HPLC vs. GC-MS for HECMNA

The choice between HPLC and GC-MS for HECMNA analysis hinges on the physicochemical properties of the analyte and the desired performance characteristics of the method.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like HECMNA. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For HECMNA, a reversed-phase HPLC method is the most logical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of HECMNA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Proposed Analytical Methodologies

Based on the chemical properties of HECMNA and established methods for similar polar nitrosamines, the following HPLC and GC-MS methods are proposed.

High-Performance Liquid Chromatography (HPLC) Method

The proposed HPLC method leverages a reversed-phase column designed to retain polar compounds, coupled with a sensitive mass spectrometry detector.

Rationale for Method Selection:

  • Column: An InertSustain AQ-C18 column is proposed due to its enhanced retention of highly polar compounds compared to standard C18 columns.[5] This is crucial for retaining HECMNA and separating it from other components in the sample matrix.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol with 0.1% formic acid is recommended. The formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.[6]

  • Detection: Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for trace-level impurity analysis.[7][8]

Experimental Protocol: HPLC-MS/MS Analysis of HECMNA

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: InertSustain AQ-C18 HP, 3 µm, 100 x 2.1 mm I.D.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): To be determined by infusion of HECMNA standard (expected m/z)

    • Product Ions (Q3): To be determined by fragmentation of the precursor ion.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Methanol with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, a derivatization step is mandatory to increase the volatility and thermal stability of HECMNA. A two-step derivatization process involving silylation of both the hydroxyl and carboxylic acid groups is proposed.

Rationale for Method Selection:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that can derivatize both functional groups in HECMNA.

  • Injection Mode: A splitless injection is recommended to maximize the transfer of the analyte to the column, which is crucial for trace-level analysis.

  • Detection: A triple quadrupole mass spectrometer operating in MRM mode will provide the necessary sensitivity and selectivity.

Experimental Protocol: GC-MS/MS Analysis of Derivatized HECMNA

  • Instrumentation:

    • Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Derivatization Procedure:

    • Evaporate the sample extract containing HECMNA to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine (as a catalyst) to the dried residue.[9]

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 5 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor and Product Ions: To be determined from the mass spectrum of the derivatized HECMNA standard.

Cross-Validation of Analytical Methods

Cross-validation is essential to demonstrate that both the HPLC and GC-MS methods are suitable for their intended purpose and provide equivalent results. The validation should be performed in accordance with ICH Q2(R2) and FDA guidelines.[10][11]

Validation Parameters:

The following parameters should be evaluated for both methods:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This should be demonstrated by analyzing blank samples, placebo samples, and samples spiked with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of at least five concentration levels.

  • Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data Summary

The results of the cross-validation should be summarized in a table for easy comparison.

Validation ParameterHPLC-MS/MS MethodGC-MS/MS MethodAcceptance Criteria
Specificity No interference at the retention time of HECMNANo interference at the retention time of derivatized HECMNANo significant interference at the analyte's retention time
Linearity (r²) ≥ 0.995≥ 0.995r² ≥ 0.99
Accuracy (% Recovery) 90-110%90-110%80-120%
Precision (RSD)
- Repeatability≤ 5%≤ 5%≤ 15%
- Intermediate Precision≤ 10%≤ 10%≤ 20%
LOD To be determinedTo be determinedReportable
LOQ To be determinedTo be determinedReportable with acceptable precision and accuracy

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Initial Mobile Phase A->B C Filter (0.22 µm) B->C D Inject into UHPLC C->D E Separation on AQ-C18 Column D->E F ESI+ Ionization E->F G MRM Detection F->G H Quantification G->H I Reporting H->I

Caption: HPLC-MS/MS analysis workflow for HECMNA.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS/MS Analysis cluster_data Data Processing A Evaporate to Dryness B Add BSTFA + 1% TMCS & Pyridine A->B C Heat at 70°C for 60 min B->C D Inject into GC C->D E Separation on DB-5ms Column D->E F Electron Ionization (EI) E->F G MRM Detection F->G H Quantification G->H I Reporting H->I

Caption: GC-MS/MS analysis workflow for HECMNA.

Cross_Validation cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2(R2)) cluster_output Outcome Topic Cross-Validation of HECMNA Analysis HPLC HPLC-MS/MS Topic->HPLC GCMS GC-MS/MS Topic->GCMS Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Robustness Comparison Comparative Data Analysis Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Robustness->Comparison Equivalence Demonstration of Method Equivalence Comparison->Equivalence

Caption: Logical flow of the cross-validation process.

Conclusion and Recommendations

Both HPLC-MS/MS and GC-MS/MS can be developed and validated as robust and reliable methods for the quantification of this compound.

  • HPLC-MS/MS offers the advantage of direct analysis without the need for derivatization, which simplifies sample preparation and reduces the potential for analytical variability. This method is particularly suitable for routine quality control environments.

  • GC-MS/MS , while requiring a derivatization step, can offer excellent sensitivity and chromatographic resolution. The derivatization process, however, must be carefully controlled and validated to ensure its completeness and reproducibility.

The choice between the two methods will depend on the specific laboratory capabilities, sample throughput requirements, and the complexity of the sample matrix. A thorough cross-validation as outlined in this guide will ensure that the selected method is fit for its intended purpose and provides accurate and reliable data for the assessment of HECMNA in pharmaceutical products.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Nitrosamine Analysis by GC-MS: A Guide to Derivatization Methods.
  • GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
  • Agilent Technologies. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals.
  • Bellec, G., Cauvin, J. M., Salaun, M. C., Le Calvé, K., Dréano, Y., Gouérou, H., Ménez, J. F., & Berthou, F. (1996). Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection. Journal of Chromatography A, 727(1), 83–92. [Link]

  • Wang, X., Gao, Y., Xu, X., Zhao, J., Song, G., & Hu, Y. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. Food Analytical Methods, 4(3), 322–329. [Link]

  • ResearchGate. (n.d.). A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Derivatization Method for Determination of Nitrosamines by GC-MS. Retrieved from [Link]

  • Mochizuki, M., Anjo, T., & Takeda, K. (1996). Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. Journal of Chromatography A, 723(1), 93–99. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2021). Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis, 11(2), 159-169.
  • Hecht, S. S., Morrison, J. B., & Young, R. (1984). N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis, 5(7), 979–981. [Link]

  • ResearchGate. (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, June 6). Mastering Nitrosamines analysis: From Method Development To Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2024, November 15). Highly sensitive and robust LC-MS/MS method for determination of up to 15 small molecule nitrosamine impurities in pharmaceutical drug substances. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso(2-hydroxyethyl)glycine. Retrieved from [Link]

  • BA Sciences. (2021, May 14). GC-MS/LC-MS for the Analysis of Nitrosamines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2022, April 21). Absolute Quantitation of N-Nitrosamines by Coulometric Mass Spectrometry without Using Standards. Retrieved from [Link]

  • SCIEX. (n.d.). Identification and sensitive quantitation of N-nitroso betahistine impurity in betahistine API. Retrieved from [Link]

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A Guide to Inter-Laboratory Comparison of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNM) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Nitrosamine Analysis

Since their detection in common medications in 2018, nitrosamine impurities have become a paramount concern for the pharmaceutical industry and global regulatory bodies.[1][2] Classified as probable human carcinogens, their presence, even at trace levels, necessitates stringent control and highly reliable analytical detection methods.[3][4] This guide focuses on a specific, less-common nitrosamine, N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNM) , a potential metabolite or drug substance-related impurity that presents unique analytical challenges due to its polarity.

The reliability of analytical data is the bedrock of patient safety and regulatory compliance.[4] When multiple laboratories are involved in the testing of a single product—common in global supply chains—ensuring the consistency and accuracy of results is non-negotiable. An inter-laboratory comparison study is the gold standard for validating the reproducibility of an analytical method across different environments, equipment, and analysts.[5]

This document provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of HCNM. It is intended for researchers, quality control scientists, and drug development professionals tasked with developing, validating, or transferring methods for nitrosamine impurity testing. We will explore the technical rationale behind methodological choices, present a robust study design, and provide detailed protocols to ensure the generation of trustworthy, comparable data.

The Analytical Challenge: Why HCNM Demands Scrutiny

The primary challenge in nitrosamine analysis is the need for exceptionally low detection limits, often in the parts-per-billion (ppb) range, to meet the stringent acceptable intake (AI) limits set by regulators like the FDA and EMA.[6][7] HCNM (MW: 148.12 g/mol )[8] presents further complexity due to its structure, which includes both a hydroxyl and a carboxylic acid group. These polar functional groups can lead to:

  • Poor Retention in Reversed-Phase Chromatography: Highly polar analytes are often difficult to retain on standard C18 columns, leading to co-elution with the solvent front and matrix components, which suppresses the MS signal.

  • Thermal Instability: While less of a concern for LC-MS, thermal lability is a critical factor for GC-based methods, potentially causing degradation in the injector port and inaccurate quantification.

  • Matrix Effects: The composition of the drug product matrix can significantly enhance or suppress the ionization of the target analyte in the mass spectrometer source, a common issue in trace-level analysis.[9]

These factors can introduce significant variability between laboratories, underscoring the need for a harmonized and rigorously tested analytical approach.

Comparative Analysis of Core Methodologies

The detection of trace-level nitrosamines almost exclusively relies on mass spectrometry due to its unparalleled sensitivity and selectivity.[10] The two dominant techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

ParameterLC-MS/MSGC-MS/MSRationale & Causality
Applicability to HCNM Highly Suitable. Excellent for polar, non-volatile, and thermally labile compounds.Less Suitable. Requires derivatization to increase volatility and thermal stability, adding complexity and potential for error.HCNM's polar nature makes direct injection into a GC system problematic. LC is the more direct and robust approach.[3]
Sensitivity High (low ppb to ppt levels).[7]High, particularly for volatile analytes.Both techniques offer excellent sensitivity, but LC-MS/MS is better suited to the native form of HCNM.
Selectivity Excellent, using Multiple Reaction Monitoring (MRM). High-Resolution MS (HRMS) offers even greater specificity.[10]Excellent, also utilizing MRM.Both methods provide high selectivity, effectively isolating the analyte signal from a complex matrix.
Matrix Effects Can be significant (ion suppression/enhancement).[9] Requires careful sample preparation and potential use of internal standards.Generally lower, but still possible.The liquid mobile phase in LC can lead to more pronounced matrix effects compared to the gas phase in GC.
Sample Preparation Typically involves a "dilute-and-shoot" approach with filtration. Solid-Phase Extraction (SPE) may be needed for complex matrices.[11]Often requires more extensive extraction (e.g., liquid-liquid extraction) and mandatory derivatization for polar analytes.The simpler sample preparation for LC-MS/MS reduces opportunities for analyte loss and analytical error.

Designing the Inter-Laboratory Comparison Study

A successful study requires meticulous planning, a clearly defined protocol, and standardized materials.

Study Objectives
  • To assess the reproducibility of a validated LC-MS/MS method for HCNM analysis across multiple laboratories.

  • To quantify the inter-laboratory and intra-laboratory precision and accuracy .

  • To identify critical control points and potential sources of analytical variability.

  • To establish a harmonized, field-proven method suitable for routine quality control.

Study Workflow

The overall workflow is designed to ensure a systematic and unbiased comparison.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Compilation & Review A Central Lab: Prepare Homogeneous Test Samples (Spiked Placebo) B Characterize Samples for Homogeneity and Stability A->B C Distribute Sample Kits to Participating Labs B->C D Labs Receive Samples & Confirm Integrity C->D Shipment E Perform Analysis Following Standardized Protocol D->E F Analyze Blinded Samples and Quality Controls E->F G Labs Submit Raw Data & Calculated Results to Central Lab F->G Data Submission H Central Lab Performs Statistical Analysis (e.g., ANOVA) G->H I Generate Final Report & Assess Method Performance H->I

Caption: High-level workflow for the HCNM inter-laboratory comparison study.

Test Materials

The central laboratory will prepare and distribute the following to each participating lab:

  • HCNM Reference Standard: A well-characterized, high-purity standard.

  • Isotopically Labeled Internal Standard (IS): e.g., HCNM-d4, to compensate for matrix effects and extraction variability.

  • Blinded Test Samples: A placebo drug product matrix spiked with HCNM at three concentrations:

    • Level 1: Near the Limit of Quantitation (LOQ).

    • Level 2: 50% of the specification limit.

    • Level 3: 150% of the specification limit.

  • Control Samples: A placebo blank and a known control sample.

  • Standardized Protocol Document: The detailed analytical procedure to be followed.

Detailed Experimental Protocol: LC-MS/MS Method for HCNM

This protocol is designed to be self-validating by incorporating rigorous system suitability and quality control checks.

Instrumentation & Reagents
  • LC System: UPLC/UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analytical Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reversed-phase column.

  • Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

Analytical Workflow Diagram

G A 1. Sample Preparation - Weigh 100 mg of sample - Add Internal Standard (IS) - Dilute with 10 mL of 0.1% Formic Acid in Water B 2. Extraction - Vortex for 5 minutes - Centrifuge at 4500 rpm for 10 minutes A->B C 3. Filtration - Filter supernatant through 0.22 µm PVDF syringe filter B->C D 4. LC Separation - Inject 5 µL onto column - Gradient elution with Water/Acetonitrile (both with 0.1% Formic Acid) C->D E 5. MS/MS Detection - Monitor MRM transitions for HCNM and IS - ESI Positive Mode D->E F 6. Data Processing - Integrate peak areas - Calculate concentration using calibration curve (Analyte/IS ratio) E->F

Caption: Step-by-step analytical workflow for HCNM determination by LC-MS/MS.

Step-by-Step Procedure
  • Standard Preparation:

    • Prepare a stock solution of HCNM (100 µg/mL) in methanol.

    • Prepare a stock solution of HCNM-d4 (IS) (100 µg/mL) in methanol.

    • Create a series of calibration standards by spiking the IS and varying concentrations of HCNM into the diluent (0.1% formic acid in water). The range should bracket the expected sample concentrations.

  • Sample Preparation: [12]

    • Accurately weigh approximately 100 mg of the drug product powder into a 15 mL centrifuge tube.

    • Add 100 µL of the IS working solution (e.g., 1 µg/mL).

    • Add 10.0 mL of diluent (0.1% formic acid in water).

    • Vortex vigorously for 5 minutes to ensure complete dissolution and extraction.

    • Centrifuge the sample for 10 minutes at 4500 rpm to pelletize excipients.

    • Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial.

  • LC-MS/MS Conditions (Example):

    • Column: Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 95% B to 50% B over 5 minutes, hold for 2 min, then re-equilibrate.

    • MS/MS Transitions (Hypothetical):

      • HCNM: Q1: 149.1 -> Q3: 75.1 (Quantifier), 103.1 (Qualifier)

      • HCNM-d4 (IS): Q1: 153.1 -> Q3: 79.1

  • System Suitability Test (SST):

    • Before analysis, inject a mid-level calibration standard five times.

    • The relative standard deviation (%RSD) of the peak areas must be ≤15%. This ensures instrument stability and reproducibility.[13]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (HCNM/HCNM-d4) against the concentration of HCNM. A linear regression with a correlation coefficient (r²) ≥ 0.99 is required.[14]

    • Quantify HCNM in the test samples using the regression equation from the calibration curve.

Data Evaluation and Acceptance Criteria

Once all participating laboratories submit their results, the central lab will perform a statistical analysis to evaluate method performance.

Hypothetical Inter-Laboratory Results
Laboratory IDSample 1 (Low Conc.)Sample 2 (Mid Conc.)Sample 3 (High Conc.)
Lab A12.1 ppb48.5 ppb155.2 ppb
Lab B11.5 ppb51.2 ppb149.8 ppb
Lab C13.0 ppb49.1 ppb160.1 ppb
Lab D10.9 ppb52.5 ppb151.5 ppb
Lab E12.5 ppb47.9 ppb153.9 ppb
Mean 12.0 ppb 49.8 ppb 154.1 ppb
%RSD (Reproducibility) 6.8% 3.9% 2.6%
Performance Characteristics & Acceptance Criteria
ParameterDefinitionAcceptance Criterion
Accuracy Closeness of the mean result to the true (spiked) value.80% - 120% recovery at each level.
Repeatability (Intra-lab) Precision of results within a single lab over a short time.RSD ≤ 15%
Reproducibility (Inter-lab) Precision of results between different laboratories.RSD ≤ 25%
Limit of Quantitation (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.[15]

Conclusion and Recommendations

An inter-laboratory comparison is a critical exercise to establish confidence in an analytical method intended for widespread use. For a challenging analyte like HCNM, this process is not merely a regulatory formality but a scientific necessity. By demonstrating that a well-defined LC-MS/MS method can produce consistent, accurate, and reproducible results across different laboratories, pharmaceutical manufacturers can ensure the reliability of their quality control testing, safeguard patient safety, and maintain regulatory compliance.

Based on the framework presented, it is recommended that any organization dealing with the potential for HCNM contamination undertake such a study. The findings will provide invaluable insight into the method's robustness and highlight any procedural ambiguities that need refinement before global implementation.

References

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Vertex AI Search.
  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare.
  • A Guide to Cross-Validation of Analytical Methods for Nitrosamine Impurities in Pharmaceuticals. (2025). BenchChem.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2025). U.S.
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025).
  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. (n.d.). Eurofins BioPharma Product Testing.
  • FDA: Updated Guidance for Nitrosamines. (2024). ECA Academy.
  • FDA revises final guidance on nitrosamine impurities. (2024). RAPS.
  • Guidance on nitrosamine impurities in medic
  • Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023). Nitrosamines Exchange.
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S.
  • Experts Discuss the Complexities of Nitrosamine Analysis. (2025).
  • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines. (2020). PMC.
  • Nitrosamines Analysis with LC/MS-MS. (2023).
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Sigma-Aldrich.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.).
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. (2019). U.S.
  • This compound. (n.d.). PubChem.
  • A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines. (2025). PubMed.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Merck Millipore.

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A Comparative Toxicological Assessment: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine and Its Progenitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Context of N-Nitrosamine Toxicity

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in a wide array of consumer products, foods, and industrial environments, and can also be formed endogenously.[1] Their carcinogenic potential is a major public health concern, necessitating a thorough understanding of their toxicological profiles.[2] This guide provides a comparative analysis of the toxicity of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HCNM) and its parent compounds, N-nitrosodiethanolamine (NDELA) and N-nitrososarcosine (NSAR).

The carcinogenicity of most N-nitrosamines is not intrinsic but is a consequence of metabolic activation.[3] This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the relatively inert parent compound into a highly reactive electrophilic species that can form covalent adducts with DNA.[3][4] These DNA adducts, if not repaired, can lead to mutations and initiate the carcinogenic process. This guide will delve into the known toxicities of NDELA and NSAR and, based on these data and metabolic relationships, extrapolate the potential toxicological profile of HCNM, a known metabolite of NDELA.[5]

Metabolic Pathways: From Parent Compound to Metabolite

The toxicity of N-nitrosamines is intrinsically linked to their metabolic fate. The primary route of activation for many nitrosamines is α-hydroxylation, a reaction catalyzed by CYP enzymes that occurs on the carbon atom adjacent to the nitroso group. This creates an unstable intermediate that decomposes to a DNA-reactive alkyldiazonium ion.[6] However, other metabolic pathways, such as β-oxidation, can also play a role in the bioactivation and detoxification of these compounds.

This compound (HCNM) has been identified as a urinary metabolite of N-nitrosodiethanolamine (NDELA) in rats, formed through the β-oxidation pathway.[5][7] This metabolic process involves the oxidation of one of the 2-hydroxyethyl side chains of NDELA. Studies using rat liver S9 fractions have demonstrated the conversion of NDELA to N-(2-hydroxyethyl)-N-(formylmethyl)nitrosamine (EFMN), which is then further oxidized to HCNM.[5]

Diagram: Metabolic Formation of HCNM from NDELA

NDELA N-nitrosodiethanolamine (NDELA) EFMN N-(2-hydroxyethyl)-N- (formylmethyl)nitrosamine (EFMN) NDELA->EFMN β-oxidation (Alcohol/Aldehyde Dehydrogenase) HCNM N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine (HCNM) EFMN->HCNM Oxidation

Caption: Metabolic pathway of NDELA to HCNM via β-oxidation.

Comparative Toxicological Profiles

A direct comparison of the toxicity of HCNM with its parent compounds is challenging due to the limited availability of toxicological data for HCNM itself. However, by examining the well-documented toxicity of NDELA and NSAR, and considering the carcinogenicity of structurally similar compounds, we can infer the potential hazards associated with HCNM.

N-nitrosodiethanolamine (NDELA)

NDELA is a potent carcinogen in animal models and is reasonably anticipated to be a human carcinogen.[8] It has been detected in various consumer products, including cosmetics and cutting fluids.

  • Carcinogenicity: Oral administration of NDELA in drinking water has been shown to induce hepatocellular carcinomas and renal adenomas in rats.[8] Studies have demonstrated a clear dose-dependent increase in liver tumors.[8]

  • Genotoxicity: NDELA is mutagenic in bacteria and induces DNA single-strand breaks in cultured mammalian cells. Its genotoxicity is linked to metabolic activation, leading to the formation of DNA adducts.

  • Mechanism of Action: The carcinogenicity of NDELA is mediated by its metabolic activation. Both α-hydroxylation and β-oxidation pathways are involved. The formation of DNA adducts, such as O6-(2-hydroxyethyl)deoxyguanosine, is a critical step in its carcinogenic mechanism.[4]

N-nitrososarcosine (NSAR)

NSAR is another N-nitroso compound with demonstrated carcinogenic activity in experimental animals. It can be formed from the nitrosation of sarcosine, an amino acid derivative.

  • Carcinogenicity: Dietary administration of NSAR has been shown to cause tumors in the nasal cavity of mice and esophageal tumors in rats.

  • Genotoxicity: The genotoxic potential of NSAR is attributed to its metabolic activation to a reactive species that can alkylate DNA.

  • Metabolism: While NSAR itself is carcinogenic, it can also be decarboxylated to form the potent carcinogen N-nitrosodimethylamine (NDMA) under certain conditions.

This compound (HCNM)

Direct toxicological data for HCNM is scarce. However, its identity as a metabolite of the potent carcinogen NDELA warrants a high degree of suspicion regarding its potential toxicity. Further supporting this is a study on the structurally analogous compound, N-ethyl-N-carboxymethyl-nitrosamine (ECMN), a metabolite of N-ethyl-N-hydroxyethylnitrosamine (EHEN). This study found that while EHEN was carcinogenic in the kidneys of rats, ECMN was not. However, in mice, both EHEN and ECMN were found to be carcinogenic, inducing lung tumors. This suggests that the carcinogenic potential of such metabolites can be species- and organ-specific.

Given that HCNM is a β-oxidation product of NDELA, it is plausible that it may contribute to the overall carcinogenicity of the parent compound, potentially through different mechanisms or in different target organs. The presence of the carboxymethyl group may alter its metabolic fate and interaction with cellular macromolecules compared to NDELA.

Table 1: Summary of Toxicological Data

CompoundCarcinogenicity in AnimalsTarget OrgansGenotoxicity
N-nitrosodiethanolamine (NDELA) YesLiver, Nasal Cavity, Kidney[8]Mutagenic, Induces DNA damage
N-nitrososarcosine (NSAR) YesNasal Cavity, EsophagusGenotoxic (presumed via metabolic activation)
This compound (HCNM) Data not available (structurally similar compounds are carcinogenic)UnknownData not available

Experimental Protocols for Toxicological Assessment

The evaluation of the toxicity of N-nitroso compounds relies on a battery of well-established in vitro and in vivo assays.

In Vitro Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method for assessing the mutagenic potential of chemical compounds.[8]

Protocol Outline:

  • Bacterial Strains: Utilize Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) which are sensitive to different types of mutagens.[3]

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters, to mimic mammalian metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound in the presence or absence of the S9 mix.

  • Plating and Incubation: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for Salmonella). Only bacteria that have undergone a reverse mutation will be able to grow and form colonies.

  • Data Analysis: Count the number of revertant colonies and compare it to the solvent control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Diagram: Ames Test Workflow

cluster_0 Preparation cluster_1 Exposure & Incubation cluster_2 Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Mix Mix Bacteria, Compound, +/- S9 Bacteria->Mix TestCompound Test Compound (e.g., HCNM) TestCompound->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Incubate Incubate Mix->Incubate Plate Plate on Minimal Agar Incubate->Plate IncubatePlates Incubate Plates Plate->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Analyze Analyze Data Count->Analyze

Caption: Workflow for the Ames test to assess mutagenicity.

In Vivo Carcinogenicity Bioassay in Rodents

Long-term carcinogenicity studies in rodents are the gold standard for evaluating the carcinogenic potential of a chemical.

Protocol Outline:

  • Animal Model: Select two rodent species, typically rats (e.g., Fischer 344) and mice (e.g., B6C3F1), of both sexes.

  • Dose Selection: Based on subchronic toxicity studies, select at least three dose levels and a concurrent control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

  • Administration: Administer the test compound to the animals for a significant portion of their lifespan (e.g., 18-24 months for mice and rats, respectively), typically through the diet or drinking water.

  • Observation: Monitor the animals daily for clinical signs of toxicity and palpate for tumors regularly. Record body weight and food consumption.

  • Pathology: At the end of the study, or when animals are found moribund, perform a complete necropsy. Collect all organs and tissues for histopathological examination by a qualified pathologist.

  • Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Conclusion and Future Directions

The available evidence strongly supports the carcinogenicity of N-nitrosodiethanolamine and N-nitrososarcosine, mediated by their metabolic activation to DNA-reactive species. While direct toxicological data for their metabolite, this compound, is currently lacking, its formation from a potent carcinogen and the known carcinogenicity of a structurally similar compound raise significant concerns about its potential to contribute to carcinogenic risk.

Further research is imperative to fully elucidate the toxicological profile of HCNM. This should include in vitro genotoxicity assays and, if warranted, long-term carcinogenicity bioassays. A deeper understanding of the metabolic pathways and the resulting DNA adducts formed by HCNM will be crucial for a comprehensive risk assessment. For drug development professionals and researchers, this comparative guide underscores the importance of considering not only the parent compound but also its metabolites when evaluating the safety of N-nitroso impurities.

References

  • Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250.
  • Bonfanti, M., et al. (1987). Identification of a nitrosamino aldehyde and a nitrosamino acid resulting from beta-oxidation of N-nitrosodiethanolamine. Carcinogenesis, 8(3), 475-478.
  • IARC. (2000). N-Nitrosodiethanolamine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC.
  • Dieckhoff, D., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis.
  • Eisenbrand, G., & Janzowski, C. (1994). Metabolism of N-nitrosodiethanolamine. Critical Reviews in Toxicology, 24(3), 221-236.
  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.
  • BenchChem. (2025). The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide.
  • Lijinsky, W., et al. (1982). Metabolism and cellular interactions of N-nitrosodiethanolamine. Carcinogenesis, 3(8), 959-962.
  • Hecht, S. S., Morrison, J. B., & Young, R. (1984). N-Nitroso(2-hydroxyethyl)glycine, a urinary metabolite of N,N-dinitrosopiperazine with potential utility as a monitor for its formation in vivo from piperazine. Carcinogenesis, 5(7), 979–981.
  • Journal of Chemical Health Risks. (2024). The Risk of Cancer Correlated with Nitrosamine Exposure. Journal of Chemical Health Risks, 14(1), 1105-1110.
  • Hiasa, Y., et al. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer Letters, 145(1-2), 143-149.
  • Bonfanti, M., et al. (1985). Kinetics and bioavailability of N-nitrosodiethanolamine after intravenous and cutaneous administration to rats. Food and Chemical Toxicology, 23(11), 1011-1014.
  • Health and Environmental Sciences Institute. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency.
  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents.
  • Pesticide Registration Toolkit. (n.d.). Carcinogenicity (two rodent species).
  • IPHASE Biosciences. (2025). Ames Test for N-Nitrosamines: Assessing Mutagenicity.
  • PubChem. (n.d.). N-Nitrososarcosine.
  • BenchChem. (n.d.). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4568.
  • National Toxicology Program. (2016). 15th Report on Carcinogens: N-Nitrosamines.
  • Hiasa, Y., Paul, M., Hayashi, I., Mochizuki, M., Tsutsumi, H., Kuwashima, S., Kitahori, Y., & Konishi, N. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer letters, 145(1-2), 143–149.

Sources

A Comparative Guide to the Accurate and Precise Quantification of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HNCMA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Nitrosamine Quantification

The detection of N-nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and drug manufacturers worldwide.[1][2] These compounds are classified as probable human carcinogens based on extensive animal studies, necessitating stringent control to ensure patient safety.[1][3] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines requiring manufacturers to perform comprehensive risk assessments and, when a risk is identified, to conduct confirmatory testing using highly sensitive and validated analytical methods.[2][4][5][6]

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HNCMA) represents a class of potentially non-volatile, polar nitrosamines that can form from the degradation of specific active pharmaceutical ingredients (APIs) or from reactions involving common excipients and reagents. Its quantification presents a significant analytical challenge due to the ultra-trace levels at which it must be detected—often in the parts-per-billion (ppb) range—within complex pharmaceutical matrices.[3]

This guide provides an in-depth comparison of the primary analytical techniques used for HNCMA quantification. We will delve into the causality behind methodological choices, present comparative performance data, and provide detailed, self-validating experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to ensure accuracy and precision in their analytical workflows.

The Analytical Challenge: Sensitivity in a Complex Matrix

The core challenge in quantifying HNCMA lies in achieving extremely low limits of detection (LOD) and quantification (LOQ) to meet the stringent acceptable intake (AI) limits set by regulators, which can be as low as 26.5 ng/day.[3][5] This task is complicated by:

  • Matrix Complexity: APIs and various excipients in a drug product can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3]

  • Physicochemical Properties: As a polar and potentially non-volatile compound, HNCMA is not always amenable to traditional gas chromatography methods, which are better suited for volatile nitrosamines.[7]

  • Trace-Level Concentrations: The need for ppb or even parts-per-trillion (ppt) sensitivity necessitates highly specialized instrumentation and meticulously optimized methods.[8]

These challenges demand analytical techniques that offer both exceptional sensitivity and high selectivity to distinguish the analyte from matrix components.

Core Analytical Techniques: A Comparative Overview

The principal methods for nitrosamine analysis are hyphenated mass spectrometry techniques, which provide the requisite sensitivity and selectivity.[8] While older methods like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection exist, they often lack the sensitivity for regulatory compliance in this context.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of a broad range of nitrosamines, including polar and thermally unstable compounds like HNCMA.[7]

  • Expertise & Experience: The choice of LC-MS/MS is driven by its versatility. Liquid chromatography effectively separates the target analyte from the complex drug matrix before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM).[8] This two-tiered identification process minimizes the risk of false positives from matrix interference. For polar compounds, electrospray ionization (ESI) is typically the preferred ionization source.

  • Trustworthiness: A properly developed and validated LC-MS/MS method is inherently self-validating. The use of stable isotope-labeled internal standards (e.g., NDMA-d6) during sample preparation compensates for variability in extraction recovery and matrix effects, ensuring robust and accurate quantification.

A specific LC-MS/MS method has been successfully developed for a structurally similar nitrosamine impurity in the anticoagulant drug Rivaroxaban, demonstrating the technique's suitability for this class of compounds with achievable LOQs as low as 0.15 ng/mL.[9]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique, particularly for the analysis of volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[7][10]

  • Expertise & Experience: This method offers excellent chromatographic separation and high sensitivity for volatile compounds.[10] However, its applicability to less volatile or thermally labile nitrosamines like HNCMA is limited. The high temperatures required for GC analysis can cause degradation of such compounds, leading to inaccurate results. Derivatization can sometimes be used to increase volatility, but this adds complexity and potential sources of error to the workflow.

  • Trustworthiness: While highly reliable for appropriate analytes, applying GC-MS/MS to non-volatile compounds can lead to a lack of accuracy. Therefore, its selection must be justified by the specific properties of the target nitrosamine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique but generally lacks the sensitivity required for trace-level nitrosamine analysis according to current regulatory standards.

  • Expertise & Experience: This method separates compounds via HPLC and detects them based on their absorption of UV light.[11][12] While methods have been developed to quantify some nitrosamines with LOQs in the 10-20 ng/mL range, this is often insufficient to meet the low AI limits set by the FDA and EMA.[11]

  • Trustworthiness: The primary limitation of HPLC-UV is its lack of selectivity compared to mass spectrometry. Co-eluting impurities that absorb at the same wavelength can lead to overestimated results. While it can be a useful screening tool, it is not considered a primary technique for confirmatory testing at regulatory-required levels.[12]

Performance Comparison of Quantification Methods

The selection of an analytical method is a critical decision based on its performance characteristics. The table below summarizes the typical performance of the discussed techniques for nitrosamine analysis.

Parameter LC-MS/MS GC-MS/MS HPLC-UV
Applicability Broad range, including polar, non-volatile, and thermally labile compounds (e.g., HNCMA).[7][8]Primarily for volatile and thermally stable nitrosamines (e.g., NDMA, NDEA).[8][10]Limited to compounds with strong UV chromophores; less suitable for trace analysis.[11]
Sensitivity (Typical LOQ) Very high; 0.05 - 1.0 ng/mL (ppb) or lower is achievable.[9][13]High for volatile analytes; typically 0.15 - 1.00 ng/mL.[14]Lower; typically 10 - 20 ng/mL.[11]
Selectivity Excellent, due to chromatographic separation and specific MRM transitions.[8]Excellent, due to chromatographic separation and specific MRM transitions.[14]Moderate; vulnerable to co-eluting, UV-absorbing impurities.[12]
Accuracy (% Recovery) High (typically 80-120%), especially with the use of internal standards.[13]High (typically 94-111%) for suitable analytes.[14]Variable; can be affected by matrix interference.
Precision (% RSD) Excellent; typically <15%.[14]Excellent; typically <10%.[14]Good; typically <15% but can be matrix-dependent.
Matrix Effects Can be significant but are effectively managed with appropriate sample preparation and internal standards.Generally less susceptible to matrix effects than ESI-based LC-MS/MS.Can be affected by matrix components that absorb at the analytical wavelength.

Experimental Workflow and Protocols

A robust analytical workflow is essential for achieving accurate and precise results. The process involves meticulous sample preparation, optimized instrumental analysis, and rigorous data processing.

General Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Weighing (API or Drug Product) Spike 2. Internal Standard Spiking Sample->Spike Extraction 3. Solvent Extraction (e.g., Methanol, Dichloromethane) Spike->Extraction Cleanup 4. Centrifugation / Filtration (e.g., SPE, 0.22 µm PVDF filter) Extraction->Cleanup LCMS 5. LC-MS/MS Analysis (Chromatographic Separation & MS/MS Detection) Cleanup->LCMS Integration 6. Peak Integration & Quantification LCMS->Integration Validation 7. System Suitability Check Integration->Validation Report 8. Final Report Generation Validation->Report

Caption: General workflow for HNCMA quantification.

Detailed Protocol: LC-MS/MS Quantification of HNCMA

This protocol is a representative method synthesized from best practices for nitrosamine analysis and must be fully validated for the specific drug product matrix.[7][15][16]

1. Objective: To accurately quantify HNCMA in a drug substance or product using LC-MS/MS.

2. Materials & Reagents:

  • HNCMA Certified Reference Material

  • Stable Isotope Labeled Internal Standard (e.g., NDMA-d6, chosen for monitoring system stability)

  • LC-MS Grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS Grade)

  • Drug Substance/Product for analysis

  • 0.22 µm PVDF Syringe Filters

3. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1 µg/mL solution of the IS in methanol.

  • Calibration Standards: Perform serial dilutions of the HNCMA reference material in methanol to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL. Spike each standard with the IS to a final concentration of 5 ng/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.[13]

    • Add 10 µL of the 1 µg/mL IS stock solution.

    • Add 10 mL of methanol.

    • Vortex for 5 minutes, followed by sonication for 10 minutes to ensure complete extraction.[13]

    • Centrifuge the sample at 4000 rpm for 15 minutes.[17]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[17]

4. LC-MS/MS Instrumental Conditions:

  • LC System: UPLC/UHPLC system

  • Column: A reversed-phase column suitable for polar compounds, such as an Acquity Premier HSS T3 or equivalent (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient starting at low %B to retain HNCMA, then ramping up to elute it and wash the column. (e.g., 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7.1-9 min: 5% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS, Sciex 7500).

  • Ionization Source: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: Specific precursor and product ions for HNCMA and the internal standard must be determined by infusing pure standards.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio (HNCMA/IS) against the concentration of the calibration standards.

  • Apply a linear regression model with a weighting factor (e.g., 1/x). The correlation coefficient (r²) should be ≥0.99.[11][18]

  • Quantify HNCMA in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation: The Foundation of Trustworthy Data

Regulatory agencies require that analytical methods used for impurity testing be validated according to ICH Q2(R1) guidelines to ensure the data is accurate, reproducible, and reliable.[15][16] Validation demonstrates that the method is suitable for its intended purpose.

G cluster_acc_prec cluster_limits center Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity (r² ≥ 0.99) center->Linearity Range Range center->Range LOD LOD (Limit of Detection) center->LOD LOQ LOQ (Limit of Quantification) center->LOQ Robustness Robustness center->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay, Inter-analyst) Precision->Intermediate

Caption: Core parameters for analytical method validation.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery experiments at multiple concentration levels.[19]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion

The accurate and precise quantification of this compound (HNCMA) is a non-trivial but achievable task that is essential for ensuring the safety and quality of pharmaceutical products. While several analytical techniques exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the unequivocally superior method . Its high sensitivity, outstanding selectivity, and applicability to a broad range of nitrosamine structures make it the gold standard for meeting stringent regulatory requirements.[7]

GC-MS/MS remains a powerful tool for volatile nitrosamines but is not the ideal choice for HNCMA. HPLC-UV, while accessible, lacks the necessary sensitivity and selectivity for confident quantification at the required trace levels. For any chosen method, rigorous validation in accordance with ICH guidelines is not merely a procedural step but the very foundation of data integrity and regulatory trust.[15][16] By combining the right technology with a thorough understanding of validation principles, researchers can confidently tackle the challenge of nitrosamine analysis.

References

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A Comparative Guide to Urinary Nitrosamine Biomarkers: Situating N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-nitrosamine) in the Exposure Assessment Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in toxicology, epidemiology, and occupational health, the accurate assessment of exposure to N-nitrosamines is a critical endeavor. These compounds, classified as probable human carcinogens, are encountered from a variety of environmental, dietary, and endogenous sources. Urinary biomarkers have emerged as indispensable tools for non-invasively quantifying this exposure. This guide provides an in-depth comparison of urinary biomarkers for nitrosamine exposure, with a special focus on N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-nitrosamine), a metabolite of the prevalent industrial chemical and contaminant, N-nitrosodiethanolamine (NDELA).

Introduction: The Need for Specific and Sensitive Biomarkers

N-nitrosamines are a class of genotoxic compounds formed from the reaction of secondary or tertiary amines with a nitrosating agent. Human exposure is multifaceted, ranging from tobacco smoke and processed meats to cosmetics and metalworking fluids. Given this diversity, a single, universal biomarker is often insufficient. The ideal urinary biomarker should be specific to the parent nitrosamine or a class of nitrosamines, sensitive enough to detect low-level environmental exposures, and exhibit a clear dose-response relationship. This guide will explore the metabolic basis, analytical methodologies, and comparative utility of HOCM-nitrosamine alongside other key urinary nitrosamine biomarkers.

The Metabolic Genesis of HOCM-nitrosamine from NDELA

N-nitrosodiethanolamine (NDELA) is a significant environmental and occupational carcinogen, notably found in cosmetics, tobacco products, and metalworking fluids.[1][2][3] Its carcinogenicity has been demonstrated in multiple animal species, inducing tumors in the liver, kidney, and respiratory tract.[4][5] The metabolic fate of NDELA is crucial to understanding its carcinogenic mechanism and for identifying suitable biomarkers.

One of the metabolic pathways for NDELA involves the oxidation of one of the 2-hydroxyethyl side chains to a carboxymethyl group, resulting in the formation of HOCM-nitrosamine, also known by its synonyms N-nitroso-N-(2-hydroxyethyl)carboxymethylamine or N-nitroso(2-hydroxyethyl)glycine.[6][7] This metabolic conversion, identified in rat urine, positions HOCM-nitrosamine as a direct downstream indicator of NDELA exposure.[6]

NDELA N-Nitrosodiethanolamine (NDELA) Metabolism Metabolic Oxidation (e.g., via alcohol dehydrogenase and aldehyde dehydrogenase) NDELA->Metabolism In vivo HOCM N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine (HOCM-nitrosamine) Metabolism->HOCM Formation of metabolite Urine Urinary Excretion HOCM->Urine Excreted cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (+ Ascorbic Acid) Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography (LC Separation) Evap->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Acquisition & Quantification MS->Data

Sources

A Comparative Guide to Extraction Techniques for N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine and Structurally Similar Polar N-Nitrosamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] While regulatory focus has often been on more common, volatile nitrosamines, the potential for formation of a diverse range of these impurities, including polar, non-volatile structures like N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HOCM-NA), necessitates robust and reliable analytical methods for their detection and quantification at trace levels.[2] This guide provides a comparative overview of common extraction techniques applicable to HOCM-NA and other polar N-nitrosamines from complex matrices such as active pharmaceutical ingredients (APIs) and drug products.

The unique chemical structure of HOCM-NA, featuring both a hydroxyl and a carboxylic acid functional group, imparts a high degree of polarity.[3] This characteristic presents specific challenges for extraction, as the analyte may have limited solubility in traditional organic solvents used in liquid-liquid extraction and may interact strongly with various solid-phase extraction sorbents. Therefore, careful selection and optimization of the extraction methodology are paramount for achieving accurate and precise quantification.

I. Understanding the Analyte: this compound (HOCM-NA)
  • Structure: C4H8N2O4[3]

  • Molecular Weight: 148.12 g/mol [3]

  • Key Functional Groups: Hydroxyethyl, Carboxymethyl, Nitrosamino

  • Predicted Properties: High polarity, water-solubility. The presence of both a hydroxyl and a carboxylic acid group suggests amphiprotic behavior, with the potential for both hydrogen bonding and ionic interactions.

The high polarity of HOCM-NA makes its extraction from aqueous-based pharmaceutical formulations particularly challenging. Matrix effects, where other components of the sample interfere with the analysis, are a significant concern and must be addressed during method development.[2][4]

II. Comparative Evaluation of Extraction Techniques

The selection of an appropriate extraction technique is a critical step in the analytical workflow for N-nitrosamines. The ideal method should provide high recovery of the target analyte, effectively remove interfering matrix components, and be compatible with the downstream analytical instrumentation, typically Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Here, we compare three widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

A. Solid-Phase Extraction (SPE)

SPE is a highly versatile and widely used technique for the extraction and clean-up of nitrosamines from various matrices.[7][8] It relies on the partitioning of the analyte between a liquid sample and a solid sorbent. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.

Mechanism: For a polar compound like HOCM-NA, several SPE mechanisms can be exploited:

  • Reversed-Phase SPE: While seemingly counterintuitive for a polar analyte, reversed-phase sorbents (e.g., C18) can be effective if the sample is loaded under highly aqueous conditions, promoting retention of even polar compounds. Elution is then achieved with a stronger, more organic solvent.

  • Ion-Exchange SPE: Given the carboxylic acid moiety, HOCM-NA will be anionic at neutral to basic pH. A strong anion-exchange (SAX) or weak anion-exchange (WAX) sorbent could be used to retain the analyte. Elution would be achieved by changing the pH to neutralize the analyte or by using a high ionic strength buffer. Conversely, at low pH, the carboxylic acid will be protonated, and a cation-exchange sorbent could be explored, though this is less likely to be effective.

  • Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange functionalities, offering enhanced selectivity.[9] For HOCM-NA, a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be highly effective in isolating it from a complex drug product matrix.[9]

Experimental Protocol (Conceptual for HOCM-NA using Mixed-Mode SPE):

  • Sample Pre-treatment: Dissolve the drug product in an appropriate aqueous buffer to ensure the HOCM-NA is ionized (e.g., pH 7-8). Centrifuge or filter to remove any undissolved excipients.

  • SPE Cartridge Conditioning: Condition a mixed-mode (reversed-phase/anion-exchange) SPE cartridge sequentially with methanol and the aqueous buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent in the aqueous buffer to remove less retained, co-extracted impurities. A second wash with a purely organic solvent could remove non-polar impurities.

  • Elution: Elute the HOCM-NA with an organic solvent containing a small percentage of a strong acid (e.g., formic acid or trifluoroacetic acid) to neutralize the analyte and disrupt the ionic interaction with the sorbent.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Advantages of SPE:

  • High selectivity and clean extracts.[8]

  • Potential for high enrichment factors.

  • Amenable to automation.[10]

Disadvantages of SPE:

  • Method development can be time-consuming and requires careful optimization of sorbent, wash, and elution solvents.

  • Risk of analyte breakthrough if the cartridge capacity is exceeded.

  • Can be more expensive than LLE on a per-sample basis.

Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Drug Product Sample Dissolution Dissolve in Aqueous Buffer Sample->Dissolution Cleanup Centrifuge/Filter Dissolution->Cleanup Load Load Sample Cleanup->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Impurities Load->Wash Elute Elute HOCM-NA Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS Analysis Evaporate->LCMS

Caption: Workflow for the extraction of HOCM-NA using SPE.

B. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] For a polar analyte like HOCM-NA, modifications to the standard LLE protocol are necessary to achieve efficient extraction.

Mechanism: Direct extraction of HOCM-NA from an aqueous solution into a non-polar organic solvent would be highly inefficient. To enhance its partitioning into the organic phase, the polarity of HOCM-NA must be reduced. This can be achieved through:

  • pH Adjustment: By acidifying the aqueous sample to a pH well below the pKa of the carboxylic acid group (typically around 2-3), the carboxylate will be protonated, reducing the overall charge and polarity of the molecule. This will increase its affinity for a moderately polar, water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Salting-Out Effect: The addition of a high concentration of an inert salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase decreases the solubility of polar organic molecules, driving them into the organic phase.[12] This is known as the salting-out effect and can significantly improve the extraction efficiency of polar nitrosamines.[12]

Experimental Protocol (Conceptual for HOCM-NA using Salting-Out LLE):

  • Sample Preparation: Dissolve the drug product in water or an aqueous buffer.

  • pH Adjustment: Adjust the pH of the aqueous sample to <3 with a suitable acid (e.g., hydrochloric acid).

  • Salting-Out: Add a sufficient amount of sodium chloride to saturate the aqueous phase.

  • Extraction: Add an equal volume of a suitable organic solvent (e.g., dichloromethane). Vortex or shake vigorously for several minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the HOCM-NA.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and then evaporate to a small volume. Reconstitute in the mobile phase for analysis.

Advantages of LLE:

  • Relatively simple and inexpensive.

  • Can handle larger sample volumes.

  • Effective for a wide range of matrices.

Disadvantages of LLE:

  • Can be labor-intensive and difficult to automate.

  • May result in the formation of emulsions, making phase separation difficult.

  • Generates significant organic solvent waste.

  • May have lower selectivity compared to SPE, leading to dirtier extracts.

Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow Sample Aqueous Sample (Drug Product Dissolved) Adjust_pH Adjust pH < 3 Sample->Adjust_pH Add_Salt Add Salt (e.g., NaCl) Adjust_pH->Add_Salt Add_Solvent Add Organic Solvent (e.g., Dichloromethane) Add_Salt->Add_Solvent Vortex Vortex/Shake Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Concentrate Dry and Concentrate Collect->Concentrate Analyze LC-MS Analysis Concentrate->Analyze

Caption: Workflow for the extraction of HOCM-NA using LLE.

C. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method was originally developed for pesticide residue analysis in food but has been adapted for a wide range of analytes and matrices, including nitrosamines.[13][14] It combines salting-out LLE with dispersive solid-phase extraction (d-SPE) for cleanup.

Mechanism:

  • Extraction: The sample is first extracted with an organic solvent (typically acetonitrile) in the presence of high-concentration salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation between the aqueous sample and the organic solvent and also facilitate the partitioning of the analyte into the organic layer.

  • Cleanup (d-SPE): An aliquot of the organic extract is then mixed with a combination of sorbents in a separate tube. The sorbents are chosen to remove specific matrix interferences. For a polar analyte like HOCM-NA and a typical pharmaceutical matrix, a combination of sorbents might include:

    • Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars.

    • C18: To remove non-polar interferences.

    • Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can adsorb planar molecules).

Experimental Protocol (Conceptual for HOCM-NA):

  • Sample Preparation: Weigh the powdered drug product into a centrifuge tube. Add a small amount of water to form a slurry.

  • Extraction: Add acetonitrile and the QuEChERS extraction salt packet. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed to separate the layers.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbents.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge again.

  • Analysis: The final supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted if further concentration is needed.

Advantages of QuEChERS:

  • High throughput and fast sample processing.

  • Low solvent consumption.

  • Effective for a broad range of analytes.

  • Commercially available kits simplify the workflow.

Disadvantages of QuEChERS:

  • Method optimization is required to select the appropriate salt and d-SPE sorbent combination for a specific matrix.

  • May not provide as thorough a cleanup as traditional SPE for very complex matrices.

Workflow Diagram: QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample Weigh Sample Add_Solvent_Salts Add Acetonitrile & QuEChERS Salts Sample->Add_Solvent_Salts Shake Shake Vigorously Add_Solvent_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex Vortex Transfer->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Analysis LC-MS Analysis Centrifuge2->Analysis

Caption: Workflow for the extraction of HOCM-NA using QuEChERS.

III. Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of each technique for the extraction of HOCM-NA from a pharmaceutical matrix. The values are illustrative and would need to be confirmed through experimental validation.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) QuEChERS
Analyte Recovery Potentially high and reproducible (80-110%) with optimized method.[7]Variable (60-100%), dependent on pH and salting-out efficiency.[12]Generally good (70-120%), but can be matrix-dependent.[13]
Matrix Effect Reduction Excellent, due to high selectivity of sorbents.[15]Moderate, may co-extract a significant amount of matrix components.Good, d-SPE provides effective cleanup.
Throughput Moderate, can be improved with automation.Low, labor-intensive.High, designed for rapid processing of multiple samples.
Solvent Consumption Low to moderate.High.Low.
Cost per Sample Higher initial cost for cartridges.Low.Moderate, kits are cost-effective.
Method Development Can be complex and time-consuming.Relatively straightforward.Requires optimization of sorbents.

IV. Conclusion and Recommendations

The choice of extraction technique for this compound depends on the specific requirements of the analysis, including the nature of the drug product matrix, the required limit of quantification, available instrumentation, and desired sample throughput.

  • For the highest selectivity and cleanest extracts, especially for complex matrices or when ultra-trace level quantification is required, Solid-Phase Extraction (SPE) is the recommended approach. The ability to use mixed-mode sorbents provides a powerful tool for isolating this polar, ionizable analyte.

  • For laboratories with limited resources or when a simple, initial screening method is needed, Liquid-Liquid Extraction (LLE) with pH adjustment and salting-out can be a viable option. However, careful validation is required to ensure adequate recovery and to manage potential matrix effects.

  • For high-throughput screening of a large number of samples, the QuEChERS method offers an excellent balance of speed, efficiency, and effectiveness. It is particularly well-suited for quality control environments where rapid sample turnaround is critical.

Ultimately, regardless of the chosen technique, thorough method validation is essential to ensure the accuracy, precision, and reliability of the analytical data for these potent, genotoxic impurities.[4][5] This includes assessing recovery, matrix effects, linearity, and the limits of detection and quantification in the specific drug product matrix.

V. References

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). Retrieved January 12, 2026, from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). Pharmaceutical and Medical Device Regulatory Science Society of Japan. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Romero, N. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. Retrieved January 12, 2026, from [Link]

  • Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Zhang, L., et al. (2022, September 5). Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. PubMed. Retrieved January 12, 2026, from [Link]

  • US9857347B2 - N-nitrosamine determination in aqueous samples with sonication and microextraction. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. (2023, December 13). Technology Networks. Retrieved January 12, 2026, from [Link]

  • Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Integrated analytical tools for trace-level N-nitrosamine analysis: Journey to the no-effect level. (n.d.). ACS Fall 2025. Retrieved January 12, 2026, from [Link]

  • Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices: Review Article. (2025, December 12). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Nitrosamines Formation as Artefact... What are the Challenges?. (2021, November 22). LinkedIn. Retrieved January 12, 2026, from [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6). Chromatography Online. Retrieved January 12, 2026, from [Link]

  • Yamamoto, E., et al. (2022, February 20). Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry. PubMed. Retrieved January 12, 2026, from [Link]

  • Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Determination of N-nitrosamines in cosmetic products by vortex-assisted reversed-phase dispersive liquid-liquid microextraction and LC-MS. (2025, October 22). ResearchGate. Retrieved January 12, 2026, from [Link]

  • N-Nitrosamines Analysis An Overview. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]

  • Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Solid-phase microextraction of N-nitrosamines. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. (2015, July 31). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. (2025, December 14). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The determination of N‐nitrosamines in food. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-[N-(2-Hydroxyethyl)-N-methylamino]-4'-nitrostilbene. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Carcinogenic Potency of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine and Related N-Nitrosamines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Nitrosamine Challenge in Scientific Research and Drug Safety

N-nitrosamines are a significant class of chemical carcinogens found in various environmental sources, including diet, tobacco products, and as contaminants in pharmaceuticals.[1][2] Their potential to induce cancer in a wide array of animal species, often at low doses, has established them as a "cohort of concern" for human health and a critical focus for regulatory bodies.[3][4] The carcinogenic activity of N-nitrosamines is not inherent but is a consequence of metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][5] This process, involving the hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation), generates unstable intermediates that ultimately form highly reactive alkyldiazonium ions capable of alkylating DNA, leading to mutations and the initiation of cancer.[2][3]

Given the vast structural diversity within the nitrosamine class, their carcinogenic potency can vary by several orders of magnitude. This variability necessitates a nuanced, compound-specific approach to risk assessment. The recent identification of nitrosamine impurities in common medications has intensified the need for robust methods to evaluate their carcinogenic risk, moving beyond simple classification to a quantitative comparison of potency.[6][7]

This guide provides an in-depth comparative analysis of the carcinogenic potency of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine, a metabolite of the renal carcinogen N-ethyl-N-hydroxyethylnitrosamine (EHEN), relative to other well-characterized nitrosamines. By synthesizing experimental data, elucidating structure-activity relationships (SAR), and detailing benchmark experimental protocols, this document serves as a technical resource for professionals engaged in toxicology, drug development, and safety assessment.

Metabolic Profile and Carcinogenic Activity of the Subject Nitrosamine

The specific compound for this guide, this compound, is closely related to N-ethyl-N-carboxymethylnitrosamine (ECMN) , a known metabolite of the potent experimental carcinogen N-ethyl-N-hydroxyethylnitrosamine (EHEN). EHEN is widely used in research to induce renal and hepatic tumors in rodent models.[8] The carcinogenic potential of its metabolites is critical for understanding its overall mechanism of action and for assessing the risk of related structures.

A pivotal study directly compared the carcinogenic effects of the parent compound EHEN with its metabolites, including ECMN, in rats and mice. When administered in drinking water, EHEN was a potent inducer of kidney tumors in rats. In stark contrast, ECMN did not induce kidney tumors in rats under the same experimental conditions . This finding is fundamental, suggesting that the metabolic conversion of the hydroxyethyl group to a carboxymethyl group represents a significant detoxification pathway in the context of renal carcinogenesis in this species. While both EHEN and ECMN were found to target the lungs in mice, the data from rats points to a dramatically reduced carcinogenic potency for ECMN.

This observation aligns with modern structure-activity relationship principles, such as those underlying the Carcinogenic Potency Categorization Approach (CPCA) developed by regulatory agencies like the FDA.[7][9] The CPCA posits that certain structural features can deactivate a nitrosamine, reducing its carcinogenic potency. A carboxylic acid group adjacent to the N-nitroso center is considered a key deactivating feature, as it electronically disfavors the critical α-hydroxylation step required for activation.

Comparative Analysis of Carcinogenic Potency

To contextualize the carcinogenic potential of ECMN, it is essential to compare it with other nitrosamines that vary in structure and potency. The following table summarizes key carcinogenicity data, primarily the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would induce tumors in half the test animals that would have otherwise remained tumor-free.[10]

Table 1: Comparative Carcinogenic Potency of Selected N-Nitrosamines

NitrosamineAbbreviationSpecies (Sex)RouteTarget Organ(s)TD50 (mg/kg/day)Reference(s)
N-ethyl-N-carboxymethylnitrosamine ECMNRat (Male)Drinking WaterNo kidney tumors observedNot Carcinogenic (in rat kidney)
N-ethyl-N-hydroxyethylnitrosamine EHENRat (Male)Drinking WaterKidney, LiverPotent (TD50 not specified in source)[8]
N-Nitrosodiethylamine NDEARat (Female)Drinking WaterLiver0.005[6]
N-Nitrosodimethylamine NDMARat (Female)Drinking WaterLiver0.019[6]
N-Nitrosodiethanolamine NDELARat (Male)Drinking WaterLiver, Kidney3.7[11]
N-Nitrosomorpholine NMORRat (Male)Drinking WaterLiver, Kidney0.14[12]
N-Nitrosopyrrolidine NPYRRat (Male)Drinking WaterLiver1.3[12]

Note: TD50 values can vary based on the specific study, strain, and statistical method used. The values presented are for comparative purposes.

From the data, a clear hierarchy of potency emerges:

  • High Potency: NDEA and NDMA are exceptionally potent carcinogens, with TD50 values in the low microgram per kilogram per day range. They are considered benchmark compounds for high-potency nitrosamines.[6][13]

  • Moderate Potency: Cyclic nitrosamines like NMOR and NPYR demonstrate significant carcinogenic activity, though generally less potent than NDMA and NDEA.[12]

  • Lower Potency: NDELA, which possesses two hydroxyethyl groups, is considerably less potent than the simple dialkyl nitrosamines.

  • Significantly Attenuated Potency: ECMN stands out as non-carcinogenic in the rat kidney, the primary target of its highly carcinogenic parent compound, EHEN. This demonstrates a profound deactivating effect of the carboxymethyl group.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The vast differences in carcinogenic potency among nitrosamines are directly linked to their molecular structure, which dictates the efficiency of their metabolic activation.

The Critical Role of Metabolic Activation

The primary pathway for the activation of most carcinogenic nitrosamines is CYP-mediated α-hydroxylation.[5][14] This enzymatic reaction creates an unstable α-hydroxy nitrosamine, which spontaneously decomposes to yield a reactive diazonium ion. This ion is the ultimate carcinogen that alkylates DNA. The rate of this α-hydroxylation is a key determinant of carcinogenic potency.[15]

Caption: Metabolic activation of EHEN and formation of its metabolite ECMN.

Structural Features Modulating Potency

The Carcinogenic Potency Categorization Approach (CPCA) provides a framework for understanding how specific structural features influence potency.[9]

  • α-Hydrogens: The presence of hydrogen atoms on the α-carbon is a prerequisite for the primary activation mechanism. Nitrosamines lacking α-hydrogens are generally considered non-carcinogenic via this pathway.[9]

  • Activating Features: Electron-donating groups or structural features that stabilize the transition state of α-hydroxylation can increase potency.

  • Deactivating Features: Electron-withdrawing groups, such as the carboxyl group (-COOH) in ECMN, decrease the electron density on the α-carbon, making it less susceptible to enzymatic oxidation.[7] This provides a clear biochemical rationale for the observed lack of carcinogenicity of ECMN in the rat kidney. Steric hindrance near the α-carbon can also impede CYP enzyme access, reducing the rate of activation and thus lowering potency.

The comparison between EHEN and ECMN is a classic example of metabolic detoxification. The oxidation of the terminal alcohol in EHEN to a carboxylic acid in ECMN effectively transforms a potent pro-carcinogen into a significantly less hazardous metabolite.

Standardized Protocol: Long-Term Rodent Carcinogenicity Bioassay

The data presented in this guide is derived from long-term animal bioassays. Understanding the methodology is crucial for interpreting the results. The following is a generalized protocol representative of studies conducted to determine carcinogenic potential and derive TD50 values.

Objective: To assess the carcinogenic potential of a test compound (e.g., a nitrosamine) following chronic administration to rodents.

Methodology:

  • Animal Selection and Acclimatization:

    • Select a rodent species and strain with known susceptibility and low background tumor rates (e.g., F344 rats or B6C3F1 mice).

    • Use animals of a single sex or both, typically starting at 6-8 weeks of age.

    • Acclimatize animals to laboratory conditions for at least one week prior to study initiation.

  • Dose Formulation and Administration:

    • Prepare multiple dose levels of the test compound. The highest dose should induce some toxicity but not significantly shorten lifespan (Maximum Tolerated Dose - MTD). Lower doses are typically fractions of the MTD.

    • A concurrent control group receives the vehicle (e.g., drinking water, corn oil) only.

    • Administer the compound via a relevant route of exposure (e.g., in drinking water, by gavage, in feed) daily for the majority of the animal's lifespan (e.g., 24 months for rats).

  • In-Life Monitoring and Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Measure body weights weekly for the first three months, then bi-weekly or monthly.

    • Monitor food and water consumption periodically.

    • Palpate animals for masses regularly.

  • Terminal Procedures and Necropsy:

    • At the end of the study period (e.g., 104 weeks), euthanize all surviving animals.

    • Conduct a full gross necropsy on all animals (including those that die prematurely).

    • Identify and record all macroscopic lesions.

    • Collect a comprehensive set of tissues and organs as specified by regulatory guidelines (e.g., OECD, NTP).

    • Weigh key organs (e.g., liver, kidneys, lungs).

  • Histopathology and Data Analysis:

    • Process, embed, section, and stain collected tissues with Hematoxylin and Eosin (H&E).

    • A certified veterinary pathologist performs a microscopic examination of all tissues from the control and high-dose groups. Tissues from lower-dose groups with potential lesions are also examined.

    • Categorize all neoplasms (benign and malignant) and non-neoplastic lesions.

    • Statistically analyze tumor incidence data to determine if there is a significant increase in tumors in the dosed groups compared to the control group.

    • If sufficient data is available, calculate the TD50 value.

Caption: Standard workflow for a long-term rodent carcinogenicity bioassay.

Conclusion

The carcinogenic potency of N-nitrosamines is highly dependent on their chemical structure. While the class as a whole is considered a cohort of concern, this guide demonstrates that there is a wide spectrum of activity. The experimental data for N-ethyl-N-carboxymethylnitrosamine (ECMN) clearly indicates that it possesses a significantly lower carcinogenic potential than its parent compound, EHEN, and other well-known potent nitrosamines like NDEA and NDMA.

The presence of the carboxymethyl group serves as a powerful deactivating feature, inhibiting the metabolic activation necessary for carcinogenesis. This case study underscores the critical importance of:

  • Metabolic Studies: Understanding the metabolic fate of a compound is essential for a complete risk assessment.

  • Structure-Activity Relationships: Leveraging SAR principles, as formalized in approaches like the CPCA, allows for more accurate potency predictions for unstudied nitrosamines.

  • Compound-Specific Data: Relying on data from closely related analogues is crucial for establishing scientifically justified safety limits.

For researchers and drug development professionals, this comparative analysis highlights that not all nitrosamines carry the same level of risk. A scientifically rigorous, evidence-based approach is paramount to accurately classifying potency and ensuring human safety.

References

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2024). Chemical Research in Toxicology. [Link]

  • Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 277-289. [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2024). Health and Environmental Sciences Institute. [Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. (2024). PubMed. [Link]

  • Li, K., Ricker, K., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9574. [Link]

  • Althoff, J., Wilson, R., & Mohr, U. (1988). A comparison of the carcinogenicity of N-nitrosodiethylamine and N-nitrosodimethylamine after intratracheal instillation into Syrian golden hamsters. Food and Chemical Toxicology, 26(10), 847-850. [Link]

  • Ishinishi, N., Tanaka, A., Hisanaga, A., et al. (1988). Comparative study on the carcinogenicity of N-nitrosodiethylamine, N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosopyrrolidine and N-nitrosodi-N-propylamine to the lung of syrian golden hamsters following intermittent instillations to the trachea. Journal of UOEH, 10(4), 441-449. [Link]

  • Cancer classifications of some nitrosamines found in pharmaceutical drugs and structurally related N- nitrosomethylalkylamines (NMAs). (2021). ResearchGate. [Link]

  • Current Thoughts on Risk Assessment Methodologies used to Assess the Carcinogenic Risk of N- Nitrosodimethylamine (NDMA). (2020). Regulations.gov. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This document provides a comprehensive guide to the proper disposal procedures for N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine, a compound belonging to the nitrosamine class of chemicals. Nitrosamines are recognized as probable or possible human carcinogens, necessitating stringent handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.[1][2] Due to the inherent risks associated with this class of compounds, this guide emphasizes a multi-faceted approach centered on regulatory compliance, chemical neutralization, and institutional safety protocols.

I. Core Principles of Nitrosamine Waste Management

The foundational principle for managing waste containing this compound is the avoidance of uncontrolled release and the prevention of accidental exposure. All materials contaminated with this compound must be treated as hazardous waste.[3][4][5]

Key operational directives include:

  • Segregation: All waste streams containing this compound must be kept separate from other laboratory waste.[3] This includes contaminated consumables (e.g., pipette tips, gloves, and vials), solutions, and reaction mixtures.

  • Containment: Waste must be stored in clearly labeled, sealed, and chemically compatible containers.[3][5] The label must explicitly state "Hazardous Waste" and include the full chemical name.

  • Personal Protective Equipment (PPE): At a minimum, personnel handling this compound or its waste must wear a laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields.[6] All handling of open containers should be conducted within a certified chemical fume hood.[6]

II. Step-by-Step Disposal Protocol

The preferred and most definitive method for the disposal of nitrosamine waste is high-temperature incineration by a licensed hazardous waste disposal facility.[3] However, for small-scale laboratory decontamination, chemical degradation methods can be employed prior to collection by environmental health and safety (EHS) professionals.[3][7][8]

Step 1: Waste Collection

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and properly labeled container.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, and glassware) in a separate, sealed, and clearly labeled container.

  • Organic Solvents: If applicable, collect contaminated organic solvents in a designated, sealed, and labeled container. Do not mix with aqueous waste.

Step 2: Chemical Degradation (for small-scale decontamination)

A documented method for the chemical degradation of nitrosamines involves reduction to their corresponding amines, which are generally less hazardous.[7][8]

  • Procedure: A simple, one-step procedure involves treating the nitrosamine-containing material with an aluminum-nickel alloy powder in an aqueous alkali solution.[7][8] This method has been shown to be efficient and reliable for a range of nitrosamines.[7][8]

  • Caution: This degradation should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's approved protocols. Reactions in certain solvents like acetone or dichloromethane may be slow or incomplete.[7][8]

Step 3: Final Disposal

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on hazardous waste disposal.[6] Contact them to schedule a pickup for your properly labeled and contained nitrosamine waste.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of generation. This is a requirement under the Resource Conservation and Recovery Act (RCRA).[9]

III. Decontamination of Laboratory Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces, the following procedures are recommended:

  • UV Light: Nitrosamines are known to degrade under ultraviolet (UV) light.[10] A UV lamp can be used to decontaminate work surfaces within a fume hood.[10]

  • Chemical Decontamination: A solution of hydrobromic acid in acetic acid has been used for the decontamination of surfaces contaminated with nitrosamines.[10] However, this is a highly corrosive mixture and should be handled with extreme caution and only after consulting with your EHS department.

IV. Regulatory Framework

The disposal of this compound is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) classifies hazardous waste and sets standards for its management and disposal under RCRA.[5][9] Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific requirements for waste accumulation, storage times, and reporting.[4][11]

V. Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (N-(2-Hydroxyethyl)-N- carboxymethylnitrosamine) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Pipettes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup decon Decontamination of Labware & Surfaces collect_liquid->decon uv_light UV Light Exposure decon->uv_light Surface Decon chem_decon Chemical Treatment (e.g., Al-Ni Alloy) decon->chem_decon Bulk Decon (if approved) uv_light->ehs_pickup chem_decon->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. [Link]

  • Pandey, P. K. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. [Link]

  • PubMed. (n.d.). Safe disposal of carcinogenic nitrosamines. [Link]

  • Nitrosamines Community. (2022). Best practice to decontaminate work area of Nitrosamines. [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ResolveMass Laboratories Inc. (2025). 5 Common Sources of Nitrosamine Contamination You Must Control. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

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Definitive Guide to Personal Protective Equipment for Handling N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The handling of N-nitrosamine compounds, such as N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine, demands the highest level of safety due to their classification as probable human carcinogens. This guide provides a comprehensive, technically grounded framework for the selection and use of Personal Protective Equipment (PPE). It moves beyond a simple checklist to instill a deep understanding of the principles behind each safety measure, ensuring a self-validating system of protection for all laboratory personnel.

Hazard Analysis: Understanding the Invisible Threat

The primary routes of exposure are inhalation, skin absorption, and ingestion. Given its chemical structure, which includes a hydroxyl and a carboxylic acid group, it is expected to be a solid with some water solubility.[3] The potential for aerosolization during weighing or reconstitution necessitates stringent controls.

Hazard Identification Description Primary Routes of Exposure
Carcinogenicity Probable human carcinogen (based on N-nitrosamine class)Inhalation, Dermal, Ingestion
Acute Toxicity (Oral) Assumed to be toxic if swallowed based on related compounds[2]Ingestion
Skin/Eye Irritation Potential for irritation or burns upon contact[4][5]Dermal, Ocular

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and critical line of defense, not the first.[6] Its effectiveness is maximized when integrated into a broader safety strategy known as the Hierarchy of Controls. This principle mandates that higher-level controls be implemented before relying on PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for N-Nitrosamines Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the compound essential? Engineering Engineering Controls Substitution->Engineering Can a less hazardous alternative be used? Administrative Administrative Controls Engineering->Administrative Isolating the hazard from the person. PPE PPE (Least Effective) Administrative->PPE Changing the way people work.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Engineering Controls: This is the most critical step for handling nitrosamines. All work, including weighing, preparing solutions, and loading vials, must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of vapors or aerosols.[7][8]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. A designated area within the lab must be clearly marked for its use. All personnel must receive specific training on the hazards and handling procedures for N-nitrosamines.[9]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, the correct PPE provides essential protection against residual exposure.

Body Protection

A disposable, solid-front, back-tying lab coat is required. This design prevents frontal splashes from reaching personal clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is necessary.[7] All PPE used in the designated nitrosamine work area should be considered contaminated and disposed of as hazardous waste upon completion of the task.

Eye and Face Protection

ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] However, due to the high toxicity, chemical splash goggles that form a seal around the eyes are strongly recommended.[4] If there is any risk of a splash or uncontrolled release, a full-face shield should be worn in addition to goggles.[10]

Hand Protection: The Critical Barrier

Double gloving is mandatory when handling this compound. The outer glove should be a chemically resistant material, such as nitrile, with a thickness of at least 8 mils. The inner glove can be a standard nitrile glove. This practice protects against immediate exposure in case the outer glove is compromised.

Glove Selection Protocol:

  • Consult Manufacturer Data: Always check the glove manufacturer’s chemical resistance guide for data on N-nitrosamines or chemically similar compounds.[10]

  • Inspect Before Use: Before donning, visually inspect gloves for any tears, pinholes, or signs of degradation.

  • Don and Doff Correctly: Use proper technique to don and doff gloves to avoid contaminating your hands.

  • Change Frequently: Immediately change gloves if you suspect contamination. At a minimum, change gloves every two hours, or more frequently based on the specific task and potential for exposure.

PPE Component Specification Rationale
Body Protection Disposable, solid-front lab coat; chemical-resistant apron as needed.Prevents skin contact and contamination of personal clothing.[7]
Eye Protection Chemical splash goggles (ANSI Z87.1).[7]Protects against splashes and aerosols entering the eyes.
Face Protection Full-face shield (worn with goggles).Required for any procedure with a significant splash or explosion risk.[10]
Hand Protection Double-gloved with 8+ mil nitrile outer gloves.Provides a robust barrier against dermal absorption, a key exposure route.
Respiratory Protection Not typically required if work is performed in a certified fume hood.A respirator may be needed for spill cleanup or if engineering controls fail.[10]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include detailed procedures for handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Cordon off a designated area in the chemical fume hood. Cover the work surface with disposable, absorbent bench paper.[7]

  • Attire: Don all required PPE before entering the designated area.

  • Weighing: Weigh the solid compound directly into a tared container within the fume hood. Use a spatula dedicated to this compound.

  • Solution Preparation: Add solvent to the container slowly to avoid splashing. Cap and vortex or sonicate to dissolve as needed.

  • Post-Handling: After use, wipe down the exterior of all containers with a suitable decontamination solution (see below).

  • Disposal of Consumables: All disposable items (gloves, bench paper, pipette tips) that have come into contact with the nitrosamine are considered hazardous waste. Place them in a sealed, labeled hazardous waste bag inside the fume hood.[8]

Decontamination and Disposal
  • Work Area Decontamination: Laboratory surfaces where nitrosamines have been handled can be decontaminated using UV light or chemical solutions. A 1:1 solution of hydrobromic acid and acetic acid has been shown to effectively destroy nitrosamines, though this solution is itself hazardous and must be handled with appropriate care.[11]

  • Waste Disposal: All waste contaminated with this compound must be disposed of as hazardous chemical waste.[8] Do not mix with other waste streams. The waste container must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[8]

Waste_Disposal_Workflow cluster_1 Nitrosamine Waste Management Start Task Completion PPE_Disposal Remove Outer Gloves Place in Waste Bag Start->PPE_Disposal Consumables Collect All Contaminated Consumables (Tips, Paper) PPE_Disposal->Consumables Seal_Bag Seal Primary Waste Bag Consumables->Seal_Bag Wipe_Down Wipe Exterior of Bag with Decon Solution Seal_Bag->Wipe_Down Secondary_Containment Place Bag in Labeled Secondary Container Wipe_Down->Secondary_Containment Store Store in Designated Hazardous Waste Area Secondary_Containment->Store End Schedule Waste Pickup Store->End

Caption: A workflow for the safe disposal of nitrosamine-contaminated waste.

By adhering to this comprehensive guide, researchers and scientists can confidently handle this compound, ensuring their personal safety and the integrity of their work environment.

References

  • P - Personal protection - STOP Carcinogens at work . Available at: [Link]

  • Carcinogens - Rosenheim Lab . Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN) . Available at: [Link]

  • GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH - Western University . Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School . (2022-12-07). Available at: [Link]

  • PPE for Hazardous Chemicals - Canada Safety Training . Available at: [Link]

  • Chemical Safety: Personal Protective Equipment . Available at: [Link]

  • This compound | C4H8N2O4 | CID 54584 - PubChem - NIH . Available at: [Link]

  • Hazardous Substance Fact Sheet - NJ.gov . Available at: [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications . (2025-11-07). Available at: [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - NIH . Available at: [Link]

  • This compound | C4H8N2O4 | CID 54584 - PubChem . Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.